SPSB2-iNOS inhibitory cyclic peptide-1
Description
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Properties
Molecular Formula |
C35H56N12O14S2 |
|---|---|
Molecular Weight |
933.0 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19S,22S,25R)-25-acetamido-7,10,13-tris(2-amino-2-oxoethyl)-16-[(2S)-butan-2-yl]-4-carbamoyl-6,9,12,15,18,21,24-heptaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-19-yl]acetic acid |
InChI |
InChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1 |
InChI Key |
VXFIYXDXPBZJRN-HFOKRWRUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeepers of Inflammation: An In-depth Technical Guide to the SPSB2-iNOS Interaction Mechanism in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inducible nitric oxide synthase (iNOS) is a critical component of the macrophage-mediated innate immune response, producing large quantities of nitric oxide (NO) to combat pathogens. However, uncontrolled NO production can lead to significant cellular damage and contribute to inflammatory disease. The precise regulation of iNOS activity is therefore paramount. This technical guide delves into the core mechanism of iNOS regulation by the SPRY domain-containing SOCS box protein 2 (SPSB2), an E3 ubiquitin ligase adaptor protein. We will explore the molecular intricacies of the SPSB2-iNOS interaction, from the specific binding motifs to the downstream consequences of this crucial protein partnership. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows, offering a vital resource for researchers and drug development professionals seeking to understand and therapeutically target this key inflammatory pathway.
Introduction
Macrophages are at the forefront of the innate immune system, acting as sentinels that recognize and eliminate invading pathogens. A key weapon in their arsenal (B13267) is the production of nitric oxide (NO), a highly reactive free radical with potent antimicrobial and cytotoxic properties[1][2]. The enzyme responsible for this surge in NO production during an immune response is the inducible nitric oxide synthase (iNOS)[3][4]. The expression of iNOS is tightly regulated at the transcriptional level, primarily induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) and microbial products such as lipopolysaccharide (LPS) through signaling pathways involving NF-κB and STAT1[5][6].
While essential for host defense, the sustained high-level output of NO by iNOS can be detrimental to the host, causing tissue damage and contributing to the pathophysiology of various inflammatory diseases[7][8]. Consequently, multiple mechanisms have evolved to control the duration and intensity of iNOS activity. A pivotal post-translational regulatory mechanism is the targeted degradation of iNOS via the ubiquitin-proteasome system[9]. This guide focuses on the central role of the SPRY domain-containing SOCS box protein 2 (SPSB2) as the key adaptor protein that directs iNOS for proteasomal degradation[5][10][11].
SPSB2 is a member of the suppressor of cytokine signaling (SOCS) box protein family, which are known to function as substrate recognition components of Cullin-RING E3 ubiquitin ligases[12]. SPSB2, through its SPRY domain, directly interacts with a specific motif in the N-terminal region of iNOS[5][10]. This interaction serves as the molecular trigger for the recruitment of an E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent degradation of iNOS by the proteasome, thereby terminating the NO signal[5][6][13]. Understanding the precise mechanics of this interaction is critical for the development of novel therapeutic strategies aimed at modulating iNOS activity in various disease contexts.
The SPSB2-iNOS Interaction: A Molecular Handshake
The interaction between SPSB2 and iNOS is a highly specific and critical event that dictates the lifespan of the iNOS protein within the macrophage. This section details the key molecular players and the precise nature of their interaction.
The Key Players: SPSB2 and iNOS
-
SPSB2: This protein is characterized by two key domains: a central SPRY domain responsible for substrate recognition and a C-terminal SOCS box that recruits the E3 ubiquitin ligase machinery[5][12].
-
iNOS: A large dimeric enzyme, iNOS possesses a disordered N-terminal region that contains the binding motif for SPSB2[5][6].
The Binding Interface: A "DINNN" Motif
The interaction between SPSB2 and iNOS is mediated by the binding of the SPSB2 SPRY domain to a highly conserved linear motif within the N-terminus of iNOS[5][9]. Extensive research, including site-directed mutagenesis, NMR spectroscopy, and X-ray crystallography, has identified the core recognition sequence as Asp-Ile-Asn-Asn-Asn (DINNN) [9][11][13].
Quantitative Analysis of the SPSB2-iNOS Interaction
The affinity of the SPSB2-iNOS interaction has been quantified using various biophysical techniques, providing valuable insights into the strength and specificity of this molecular partnership.
| Technique | Interacting Partners | Binding Affinity (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | Murine SPSB2 SPRY domain (residues 12-224) and murine iNOS peptide (residues 19-31) | 13 nM | [5] |
| Surface Plasmon Resonance (SPR) | Murine SPSB2 and linear DINNN peptide | 318 nM | [7][14] |
| Surface Plasmon Resonance (SPR) | Murine SPSB2 and cyclic peptide inhibitor (Ac-c[CVDINNNC]-NH2) | 4.4 nM | [7] |
| Surface Plasmon Resonance (SPR) | Human SPSB2 and cyclic peptide inhibitor (CP3) | 7 nM | [15] |
| Isothermal Titration Calorimetry (ITC) | Human SPSB2 and cyclic peptide inhibitor cR7 (cyclo(RGDINNN)) | 103 ± 16 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | Human SPSB2 and cyclic peptide inhibitor cR9 (cyclo(RGDINNNVE)) | 308 ± 51 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | Human SPSB2 and cyclic peptide inhibitor cR8 (cyclo(RGDINNNV)) | 671 ± 109 nM | [1] |
Table 1: Quantitative Binding Affinities of the SPSB2-iNOS Interaction and its Inhibitors. This table summarizes the dissociation constants (Kd) determined for the interaction between SPSB2 and iNOS peptides or synthetic inhibitors using different biophysical methods.
The Functional Consequence: iNOS Ubiquitination and Degradation
The binding of SPSB2 to iNOS initiates a signaling cascade that culminates in the targeted destruction of the iNOS protein.
Figure 1: The SPSB2-mediated iNOS ubiquitination and degradation pathway. This diagram illustrates the sequential recruitment of the ECS (Elongin B/C, Cullin 5, SOCS box) E3 ubiquitin ligase complex to iNOS via the adaptor protein SPSB2, leading to the polyubiquitination and subsequent proteasomal degradation of iNOS.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the SPSB2-iNOS interaction.
Co-Immunoprecipitation (Co-IP) of Endogenous SPSB2 and iNOS from Macrophages
This protocol is designed to demonstrate the interaction between endogenous SPSB2 and iNOS in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line
-
LPS (1 µg/mL) and IFN-γ (20 ng/mL)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5 mM EDTA, protease inhibitor cocktail)
-
Anti-SPSB2 antibody
-
Anti-iNOS antibody
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., 20 mM Tris-HCl pH 7.6, 150 mM NaCl, 0.5% NP-40, 0.5 mM EDTA)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed macrophages and stimulate with LPS and IFN-γ overnight to induce iNOS expression.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-SPSB2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-iNOS antibody to detect the co-immunoprecipitated iNOS.
In Vitro Pull-Down Assay
This assay confirms the direct interaction between recombinant SPSB2 and iNOS from cell lysates.
Materials:
-
Recombinant GST-tagged SPSB2 protein
-
Glutathione-Sepharose beads
-
Lysate from macrophages stimulated to express iNOS
-
Binding Buffer (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer (e.g., Binding Buffer with increased salt concentration)
-
Elution Buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate recombinant GST-SPSB2 with Glutathione-Sepharose beads to immobilize the bait protein.
-
Wash the beads to remove unbound protein.
-
Incubate the beads with macrophage lysate containing iNOS.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-iNOS antibody.
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination of iNOS by the SPSB2-containing E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin
-
Recombinant SPSB2/Elongin B/Elongin C complex, Cullin5, and Rbx2
-
Lysate from SPSB2-deficient macrophages stimulated to express iNOS (as a source of substrate)
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Combine the E1, E2, ubiquitin, ATP, and the E3 ligase components (SPSB2 complex, Cullin5, Rbx2) in Ubiquitination Buffer.
-
Add the iNOS-containing lysate.
-
Incubate the reaction mixture at 37°C for a specified time course.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting with an anti-iNOS antibody to detect the appearance of higher molecular weight polyubiquitinated iNOS species.
Nitric Oxide Measurement using the Griess Assay
This colorimetric assay quantifies the production of nitrite (B80452), a stable and quantifiable end-product of NO, in macrophage culture supernatants.
Materials:
-
Macrophage culture supernatants
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect culture supernatants from macrophages treated with various stimuli.
-
Add the supernatants and a serial dilution of the sodium nitrite standard to a 96-well plate.
-
Add the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Figure 2: A generalized experimental workflow for studying the SPSB2-iNOS interaction. This diagram outlines the common starting materials and how they are utilized in the various experimental techniques described in this guide.
Therapeutic Targeting of the SPSB2-iNOS Interaction
The detailed understanding of the SPSB2-iNOS interaction has opened up new avenues for therapeutic intervention. The development of small molecules or peptides that can disrupt this interaction is a promising strategy to prolong the half-life of iNOS and enhance NO-mediated antimicrobial and antitumor responses[2][10][16].
Several cyclic peptides containing the DINNN motif have been designed and shown to bind to SPSB2 with high affinity, effectively competing with iNOS for binding[2][16]. These inhibitors have demonstrated the ability to increase NO production in macrophages, highlighting their potential as a novel class of anti-infective agents[2][13].
Conclusion
The interaction between SPSB2 and iNOS represents a critical control point in the regulation of inflammatory responses in macrophages. The targeted degradation of iNOS mediated by SPSB2 ensures that the potent effects of nitric oxide are tightly controlled, preventing excessive tissue damage. This in-depth technical guide has provided a comprehensive overview of the molecular mechanism, quantitative data, and experimental methodologies essential for studying this interaction. For researchers in academia and industry, a thorough understanding of this pathway is crucial for the development of novel therapeutics aimed at modulating the immune response in a variety of diseases, from infectious diseases to chronic inflammatory conditions and cancer. The continued exploration of the SPSB2-iNOS axis will undoubtedly yield further insights into the intricate regulation of innate immunity and provide new opportunities for therapeutic innovation.
References
- 1. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 19F NMR as a probe of ligand interactions with the iNOS binding site of SPRY domain-containing SOCS box protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SPSB2 in iNOS Ubiquitination and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens. However, excessive NO production can be cytotoxic and contribute to inflammatory pathologies. The cellular levels of iNOS are therefore tightly regulated, primarily through proteasomal degradation. This technical guide provides an in-depth overview of the pivotal role of the SPRY domain-containing SOCS box protein 2 (SPSB2) in mediating the ubiquitination and subsequent degradation of iNOS. We will detail the molecular mechanisms of this interaction, present key quantitative data, provide comprehensive experimental protocols for studying this process, and visualize the involved signaling pathways and workflows. Understanding this regulatory axis is crucial for the development of novel therapeutic strategies targeting inflammatory and infectious diseases.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological and pathological functions. In the immune system, NO produced by iNOS is a potent antimicrobial and tumoricidal agent. The expression of iNOS is induced by various stimuli, including microbial products and pro-inflammatory cytokines, through the activation of signaling pathways such as NF-κB and STAT1.[1][2] Given the potent and potentially damaging effects of high NO concentrations, the activity of iNOS is meticulously controlled at transcriptional, translational, and post-translational levels.[1] A key mechanism of post-translational regulation is the ubiquitin-proteasome system, which ensures a timely termination of the NO signal by targeting iNOS for degradation.[1][3]
Recent research has identified SPSB2 as a key E3 ubiquitin ligase adaptor protein responsible for targeting iNOS for proteasomal degradation.[1][4][5][6] SPSB2 is a member of the suppressor of cytokine signaling (SOCS) box protein family, which are known to regulate the lifespan of their substrate proteins.[4] This guide will elucidate the central role of SPSB2 in the negative regulation of iNOS.
The Molecular Mechanism of SPSB2-Mediated iNOS Degradation
SPSB2 functions as a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex.[2][7] This complex facilitates the polyubiquitination of iNOS, marking it for destruction by the 26S proteasome.
The SPSB2-Containing E3 Ubiquitin Ligase Complex
The active E3 ligase complex consists of several proteins:
-
SPSB2: The substrate receptor, which directly binds to iNOS.
-
Elongin B and C: Adaptor proteins that link SPSB2 to the Cullin scaffold.[1][3]
-
Cullin 5 (Cul5): A scaffold protein that brings together the substrate recognition unit and the catalytic core.[1][2][3]
-
Rbx2 (RING-box protein 2): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.[1][2]
The SPSB2-iNOS Interaction
The interaction between SPSB2 and iNOS is highly specific and mediated by distinct domains on each protein:
-
SPSB2's SPRY domain: This domain is responsible for recognizing and binding to a specific motif on iNOS.[1][2]
-
iNOS's N-terminal region: A short linear motif, specifically a DINNN sequence, within the N-terminus of iNOS is recognized by the SPRY domain of SPSB2.[3]
The high affinity of this interaction underscores its biological significance. The crystal structure of the SPSB2 SPRY domain in complex with the N-terminal region of iNOS has been resolved, providing detailed insights into the molecular basis of this recognition.[7]
Quantitative Data
The interaction between SPSB2 and iNOS, as well as the functional consequences of this interaction, have been quantified in several studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of murine iNOS peptide (residues 19-31) to SPSB2 SPRY domain | 13 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Affinity (Kd) of linear DINNN peptide to SPSB2 | 318 nM | Surface Plasmon Resonance (SPR) | [8] |
| Inhibition of SPSB2-iNOS interaction by iNOS peptide (in 293T cell lysates) | Complete inhibition at 1 µM | Co-immunoprecipitation | [1] |
| Effect of SPSB2 deficiency on NO production in macrophages | Increased NO production | Griess Assay | [1][5] |
| Effect of SPSB2 overexpression on iNOS degradation in macrophages | Enhanced iNOS degradation | Western Blot | [1] |
Signaling Pathway and Experimental Workflow Diagrams
SPSB2-Mediated iNOS Ubiquitination and Degradation Pathway
Caption: SPSB2-mediated iNOS ubiquitination and degradation pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-immunoprecipitation of SPSB2 and iNOS.
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP) of SPSB2 and iNOS
This protocol is adapted from established methods to demonstrate the in vivo interaction between SPSB2 and iNOS.[1][3]
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail)
-
Wash buffer (Cell lysis buffer with 500 mM NaCl)
-
Elution buffer (1x SDS-PAGE sample buffer)
-
Protein A/G magnetic beads
-
Primary antibodies (anti-SPSB2, anti-iNOS, and isotype control IgG)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Lysis:
-
Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) and stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 6-8 hours to induce iNOS expression. Alternatively, use HEK293T cells co-transfected with plasmids expressing tagged SPSB2 and iNOS.
-
Wash cells with ice-cold PBS and lyse with ice-cold cell lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add 20 µL of protein A/G magnetic beads and incubate at 4°C for 1 hour with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-SPSB2) or isotype control IgG to the pre-cleared lysate.
-
Incubate at 4°C overnight with gentle rotation.
-
Add 30 µL of protein A/G magnetic beads and incubate at 4°C for 2-4 hours.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold cell lysis buffer and twice with 1 mL of ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 1x SDS-PAGE sample buffer and boil for 5 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with antibodies against iNOS and SPSB2.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of iNOS by the SPSB2-containing E3 ligase complex in a cell-free system.[1]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant SPSB2/Elongin B/C complex
-
Recombinant Cullin 5/Rbx2
-
iNOS-containing cell lysate (from LPS/IFN-γ stimulated macrophages)
-
10x Ubiquitination buffer (250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP (100 mM)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
5 µL 10x Ubiquitination buffer
-
1 µL ATP (100 mM)
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg Ubiquitin
-
500 ng SPSB2/Elongin B/C
-
500 ng Cullin 5/Rbx2
-
iNOS-containing lysate (10-20 µg total protein)
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-iNOS antibody. A high molecular weight smear or laddering pattern indicates polyubiquitination.
-
Therapeutic Implications
The detailed understanding of the SPSB2-iNOS interaction opens new avenues for therapeutic intervention in diseases characterized by dysregulated NO production.
-
Inhibitors of the SPSB2-iNOS interaction: Small molecules or peptides that disrupt the binding of SPSB2 to iNOS could prolong the half-life of iNOS.[7][9] This could be beneficial in the context of chronic infections where sustained NO production is required for pathogen clearance.[4][5]
-
Targeted protein degradation: Conversely, PROTACs (Proteolysis Targeting Chimeras) could be designed to enhance the SPSB2-mediated degradation of iNOS in inflammatory conditions where excessive NO contributes to tissue damage.
Conclusion
SPSB2 is a master regulator of iNOS protein stability, acting as a key component of the E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation. The specificity of the SPSB2-iNOS interaction, mediated by the SPRY domain of SPSB2 and the N-terminal region of iNOS, provides a precise mechanism for controlling NO production in the immune response. The experimental approaches detailed in this guide offer a robust framework for further investigation into this critical regulatory pathway. A deeper understanding of this process will undoubtedly facilitate the development of novel therapeutics for a range of human diseases.
References
- 1. Metabolic Characterization of Leishmania major Infection in Activated and Nonactivated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Frontiers | Resistance Against Leishmania major Infection Depends on Microbiota-Guided Macrophage Activation [frontiersin.org]
- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Initial Characterization of SPSB2-iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of inhibitors targeting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). The SPSB2-iNOS interaction is a critical regulatory mechanism controlling the proteasomal degradation of iNOS, an enzyme responsible for the production of nitric oxide (NO) in the immune response. Inhibiting this interaction presents a promising therapeutic strategy for enhancing NO-mediated antimicrobial and potential anticancer activities. This document details the underlying molecular mechanisms, key experimental protocols for inhibitor characterization, a summary of identified peptide inhibitors and their binding affinities, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The SPSB2-iNOS Axis
Inducible nitric oxide synthase (iNOS) is a key enzyme in the innate immune system, producing large amounts of nitric oxide (NO) to combat invading pathogens.[1] However, excessive NO production can be cytotoxic to host cells, necessitating tight regulation of iNOS activity and expression.[2] One of the primary mechanisms for controlling iNOS levels is through proteasomal degradation mediated by the E3 ubiquitin ligase complex.[1][3]
The discovery that SPRY domain-containing SOCS box protein 2 (SPSB2) acts as a substrate recognition component of a Cullin5-RING E3 ubiquitin ligase complex that targets iNOS for degradation was a significant breakthrough in understanding NO regulation.[3][4] SPSB2, along with SPSB1 and SPSB4, binds directly to the N-terminal region of iNOS, facilitating its polyubiquitination and subsequent destruction by the proteasome.[4][5] This regulatory role makes the SPSB2-iNOS interaction an attractive target for therapeutic intervention. By inhibiting this protein-protein interaction, the half-life of iNOS can be extended, leading to sustained NO production and potentially enhanced pathogen clearance.[1][2]
The Molecular Mechanism of SPSB2-Mediated iNOS Degradation
SPSB2 is an adaptor protein within the Cullin5-RING E3 ubiquitin ligase complex.[3] The degradation of iNOS is initiated by the binding of the SPSB2 SPRY domain to a specific motif in the N-terminus of iNOS.[3] This interaction recruits the other components of the E3 ligase machinery, including Cullin5, Rbx2, and the Elongin B/C complex.[3] This assembly then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme (such as UbcH5a) to iNOS, leading to its polyubiquitination and targeting for degradation by the 26S proteasome.[3]
Signaling Pathway Diagram
Discovery and Characterization of SPSB2-iNOS Inhibitors
The primary strategy for inhibiting the SPSB2-iNOS interaction has been the development of peptide-based inhibitors that mimic the iNOS binding motif. The core recognition sequence on iNOS has been identified as "DINNN".[5]
Experimental Workflow for Inhibitor Discovery
The discovery and characterization of SPSB2-iNOS inhibitors typically follow a structured workflow, beginning with the identification of the binding motif and progressing through rational design, synthesis, and a series of binding and functional assays.
Quantitative Data of SPSB2-iNOS Inhibitors
A variety of peptide inhibitors have been developed and characterized for their binding affinity to the SPSB2 SPRY domain. The dissociation constant (Kd) is a key metric used to quantify this affinity, with lower values indicating tighter binding.
| Peptide Inhibitor | Sequence/Description | Binding Affinity (Kd) to SPSB2 | Experimental Method | Reference(s) |
| Wild-Type & Mutant Peptides | ||||
| Murine iNOS (19-31) | KEEKDINNNVKKKT | 13 nM | ITC | [3] |
| Human iNOS (22-30) | KDINNNVEK | 318 nM | SPR | [5] |
| K22A Mutant | AEEKDINNNVKKKT | 28 nM | ITC | [3] |
| D23A Mutant | KEEKA INNNVKKKT | 3.1 µM | ITC | [3] |
| I24A Mutant | KEEKDA NNNVKKKT | 25 nM | ITC | [3] |
| N25A Mutant | KEEKDIA NNVKKKT | > 20 µM | ITC | [3] |
| N26A Mutant | KEEKDINA NVKKKT | 1.1 µM | ITC | [3] |
| N27A Mutant | KEEKDINNA VKKKT | 114 nM | ITC | [3] |
| V28A Mutant | KEEKDINNNA KKKT | 52 nM | ITC | [3] |
| K30A Mutant | KEEKDINNNVKA KT | 40 nM | ITC | [3] |
| Cyclic Peptide Inhibitors | ||||
| CP1 | Cystathionine analogue of Ac-c[CVDINNNC]-NH2 | Low nM | SPR, 19F NMR | [5] |
| CP2 | Lactam-bridge-cyclized peptide c[WDINNNβA] | 21 nM | Not Specified | [6] |
| CP3 | Pentapeptide with hydrocarbon linkage | 7 nM | SPR | [7] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | ITC | [2] |
| cR8 | cyclo(RGDINNNV) | 671 ± 109 nM | ITC | [2] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | ITC | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of SPSB2-iNOS inhibitors. These protocols are based on published literature and represent common practices in the field.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Objective: To determine the binding affinity of a peptide inhibitor to the SPSB2 SPRY domain.
-
Materials:
-
Purified recombinant SPSB2 SPRY domain
-
Synthesized peptide inhibitor
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 50 mM NaCl)
-
-
Procedure:
-
Dialyze the purified SPSB2 protein and the peptide inhibitor against the same dialysis buffer overnight at 4°C to ensure buffer matching.
-
Determine the precise concentrations of the protein and peptide solutions using a suitable method (e.g., UV-Vis spectroscopy).
-
Degas both the protein and peptide solutions immediately before the experiment.
-
Load the SPSB2 solution into the sample cell of the ITC instrument (typically at a concentration of 5-50 µM).
-
Load the peptide inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20-30 injections of 1-2 µL each).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.
-
Execute the titration experiment.
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
In Vitro Ubiquitination Assay
This cell-free assay is used to demonstrate the SPSB2-dependent ubiquitination of iNOS and to assess the ability of inhibitors to block this process.[3]
-
Objective: To determine if a peptide inhibitor can block the SPSB2-mediated polyubiquitination of iNOS.
-
Materials:
-
Source of iNOS (e.g., lysate from LPS/IFN-γ stimulated macrophages)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant Cullin5/Rbx2 complex
-
Recombinant SPSB2/Elongin B/C complex
-
Ubiquitin
-
ATP
-
Peptide inhibitor
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
-
Procedure:
-
Prepare a reaction mixture containing the iNOS source, E1, E2, Cullin5/Rbx2, SPSB2/Elongin B/C, and ubiquitin in ubiquitination buffer.
-
In a separate set of reactions, pre-incubate the SPSB2 complex with the peptide inhibitor at various concentrations before adding it to the reaction mixture.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-iNOS antibody.
-
Analyze the results for the presence of a high-molecular-weight ladder of polyubiquitinated iNOS. A reduction in this ladder in the presence of the inhibitor indicates successful inhibition.
-
Cell Lysate Competition Assay
This assay assesses the ability of an inhibitor to disrupt the interaction between SPSB2 and full-length iNOS in a more physiological context.[3]
-
Objective: To determine if a peptide inhibitor can displace full-length iNOS from SPSB2 in a cell lysate.
-
Materials:
-
Cell line expressing epitope-tagged SPSB2 (e.g., Flag-SPSB2 in 293T cells)
-
Lysate from cells expressing iNOS (e.g., LPS/IFN-γ stimulated macrophages)
-
Peptide inhibitor
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Antibody-coupled beads for immunoprecipitation (e.g., anti-Flag agarose (B213101) beads)
-
-
Procedure:
-
Lyse the cells expressing Flag-SPSB2 and the iNOS-expressing cells separately in lysis buffer.
-
Mix the Flag-SPSB2 lysate with the iNOS lysate.
-
Add the peptide inhibitor at various concentrations to the mixed lysate.
-
Incubate the mixture for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Add anti-Flag agarose beads to immunoprecipitate the Flag-SPSB2 protein complex.
-
Incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-iNOS antibody to detect the amount of co-immunoprecipitated iNOS.
-
A decrease in the amount of co-immunoprecipitated iNOS in the presence of the inhibitor demonstrates its ability to disrupt the SPSB2-iNOS interaction.
-
Conclusion
The discovery of the SPSB2-iNOS regulatory axis has opened up a new avenue for therapeutic intervention in diseases where sustained nitric oxide production is beneficial. The development of peptide-based inhibitors has provided valuable tools for probing this interaction and serves as a foundation for the design of more potent and drug-like small molecules. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and immunology who are interested in targeting this promising protein-protein interaction. Further research into lead optimization and in vivo efficacy will be crucial in translating these findings into novel therapeutic agents.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lornajane.net [lornajane.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Structural Basis of SPSB2 Binding to the iNOS N-terminus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2] The regulation of iNOS activity is crucial, as excessive NO can be cytotoxic. One of the key regulators of iNOS is the SPRY domain-containing SOCS box protein 2 (SPSB2), which targets iNOS for proteasomal degradation.[1][2][3][4] This technical guide provides an in-depth overview of the structural basis of the interaction between SPSB2 and the N-terminus of iNOS, offering valuable insights for researchers and professionals in drug development seeking to modulate this pathway for therapeutic benefit.[1][2]
The SPSB2-iNOS Interaction: A Molecular Embrace
SPSB2 functions as a substrate recognition component of an E3 ubiquitin ligase complex.[3][5] It specifically recognizes a linear motif within the intrinsically disordered N-terminal region of iNOS.[1][5] This recognition is mediated by the SPRY domain of SPSB2.[1][5][6] Following binding, SPSB2, through its SOCS box domain, recruits the Elongin B/C-Cullin5-Rbx2 E3 ligase complex, leading to the polyubiquitination and subsequent degradation of iNOS by the proteasome.[1][5] This regulatory mechanism effectively controls the duration and intensity of NO production in cells like macrophages.[1][4]
The "DINNN" Motif: A Key Recognition Signal
The interaction between SPSB2 and iNOS is highly specific, centered around a conserved Asp-Ile-Asn-Asn-Asn (DINNN) motif located at residues 23-27 of murine iNOS.[1][7][8] This motif is essential for high-affinity binding.[1][7] Structural studies have revealed that the DINNN peptide binds to a pre-formed pocket on the surface of the SPSB2 SPRY domain.[6][7]
Quantitative Binding Affinity Data
The affinity of the SPSB2-iNOS interaction has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies have been performed with various iNOS-derived peptides and SPSB2 constructs, providing a detailed picture of the key residues involved in the interaction.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |
| Murine iNOS peptide (residues 19-31) and SPSB2 SPRY domain | ITC | 13 nM | [1] |
| Murine iNOS peptide (D23A mutant) and SPSB2 SPRY domain | ITC | Significantly reduced binding | [1] |
| Murine iNOS peptide (N25A mutant) and SPSB2 SPRY domain | ITC | Significantly reduced binding | [1] |
| Murine iNOS peptide (N27A mutant) and SPSB2 SPRY domain | ITC | Significantly reduced binding | [1] |
| Linear DINNN peptide and murine SPSB2 | SPR | 318 nM | [7] |
| Cyclic Peptide Inhibitor (CP1) and human SPSB2 | SPR | Low nanomolar | [2] |
| Cyclic Peptide Inhibitor (CP2) and human SPSB2 | SPR | 21 nM | |
| Cyclic Peptide Inhibitor (CP3) and human SPSB2 | SPR | 7 nM | [9] |
| Cyclic Peptide Inhibitor (cR7) and human SPSB2 | ITC | 103 ± 16 nM | [10] |
| Cyclic Peptide Inhibitor (cR8) and human SPSB2 | ITC | 671 nM | [11] |
| Cyclic Peptide Inhibitor (cR9) and human SPSB2 | ITC | 308 ± 51 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to elucidate the structural basis of the SPSB2-iNOS interaction.
Protein Expression and Purification
-
SPSB2 Constructs : The SPRY domain of murine SPSB2 (residues 12-224) is typically expressed as a glutathione (B108866) S-transferase (GST) or His-tagged fusion protein in E. coli. The fusion protein is purified from bacterial lysates using affinity chromatography (e.g., glutathione-Sepharose or Ni-NTA resin). The tag is often cleaved by a specific protease (e.g., TEV or thrombin), and the protein is further purified by size-exclusion chromatography to ensure homogeneity.
-
iNOS Peptides : Peptides corresponding to the N-terminus of iNOS are chemically synthesized.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the thermodynamic parameters of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[12][13][14][15][16]
-
Sample Preparation : Both the SPSB2 protein and the iNOS peptide are extensively dialyzed against the same buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0) to minimize buffer mismatch effects.[12] The concentrations of the protein and peptide are accurately determined.
-
ITC Experiment : A typical experiment involves titrating the iNOS peptide (in the syringe) into the SPSB2 protein solution (in the sample cell) at a constant temperature (e.g., 25 °C).[16]
-
Data Analysis : The heat changes upon each injection are measured, and the resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction in real-time.[17]
-
Chip Preparation : A sensor chip (e.g., CM5) is activated, and the SPSB2 protein is immobilized on the chip surface.
-
Binding Analysis : The iNOS peptide (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.
-
Data Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgrams to a kinetic model. The dissociation constant (Kd) is calculated as the ratio of koff/kon.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the SPSB2-iNOS peptide complex.[18][19]
-
Complex Formation and Crystallization : The purified SPSB2 SPRY domain is mixed with a molar excess of the synthetic iNOS peptide. The complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection : Crystals of the complex are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[18]
-
Structure Determination and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement, using the known structure of the SPSB2 SPRY domain as a search model. The model is then refined against the experimental data to obtain the final structure.[18]
Co-immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between full-length SPSB2 and iNOS in a cellular context.[20][21][22][23]
-
Cell Lysis : Cells expressing both SPSB2 and iNOS are lysed in a gentle lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation : An antibody specific to SPSB2 is added to the cell lysate and incubated to form an antibody-SPSB2 complex. Protein A/G beads are then added to pull down the complex.
-
Western Blotting : The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against iNOS to detect its presence in the complex.
In Vitro Ubiquitination Assay
This assay demonstrates the ability of the SPSB2-containing E3 ligase complex to ubiquitinate iNOS.[24][25][26][27][28]
-
Reaction Mixture : The assay is performed by incubating purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, an E3 ligase complex (SPSB2/Elongin B/C, Cullin5, Rbx2), and the iNOS substrate (often from cell lysates of SPSB2-deficient cells).[29]
-
Incubation and Detection : The reaction is incubated at 37°C to allow for ubiquitination. The reaction products are then resolved by SDS-PAGE and analyzed by Western blotting using an anti-iNOS antibody to detect the appearance of higher molecular weight, ubiquitinated iNOS species.[29]
Visualizing the Molecular Interactions and Pathways
To better understand the complex relationships and processes involved in SPSB2-mediated iNOS regulation, the following diagrams have been generated using the DOT language.
SPSB2-iNOS Signaling Pathway
Caption: The SPSB2-mediated iNOS degradation pathway.
Experimental Workflow for ITC
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
Logical Relationship of Drug Development
Caption: Logical progression for developing inhibitors of the SPSB2-iNOS interaction.
Conclusion and Future Directions
The detailed structural and quantitative understanding of the SPSB2-iNOS interaction provides a solid foundation for the rational design of therapeutic agents.[1][2] By targeting the specific binding interface on the SPSB2 SPRY domain, it is possible to develop inhibitors that prevent iNOS degradation, thereby prolonging its activity and enhancing the host's antimicrobial and potential anticancer responses.[4][7][10] Future research in this area will likely focus on the development of more potent and cell-permeable small molecule inhibitors, moving beyond peptide-based approaches to create clinically viable drugs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Crystal structure of the SPRY domain of human SPSB2 in the apo state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]
- 11. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. rcsb.org [rcsb.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. docs.abcam.com [docs.abcam.com]
- 26. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat intracellular pathogens. The regulation of iNOS levels is crucial, as excessive NO can be cytotoxic. The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a key negative regulator of iNOS. SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for proteasomal degradation. This interaction is mediated by the binding of the SPSB2 SPRY domain to a conserved motif in the N-terminus of iNOS. Inhibiting the SPSB2-iNOS interaction presents a promising therapeutic strategy to enhance the host's immune response by prolonging the functional lifetime of iNOS. This guide details the mechanism of action of cyclic peptides designed to inhibit this interaction, providing comprehensive data and experimental protocols for their study.
The SPSB2-iNOS Signaling Pathway
Under normal physiological conditions, the expression of iNOS is low. Upon stimulation by pathogens or cytokines, signaling pathways such as the nuclear factor κB (NF-κB) and STAT1 pathways are activated, leading to the rapid transcription and translation of iNOS.[1] The resulting increase in iNOS levels leads to the production of NO, a key effector molecule in the immune response against pathogens like Leishmania major and Mycobacterium tuberculosis.[2]
To prevent excessive NO production and subsequent cellular damage, iNOS levels are tightly regulated. SPSB2 is a crucial component of this regulatory machinery. It functions as the substrate recognition subunit of a Cullin5-RING E3 ubiquitin ligase complex.[1][3] The SPRY domain of SPSB2 directly interacts with a specific sequence in the N-terminal region of iNOS.[1][2] Following this recognition, the SOCS box of SPSB2 recruits Elongin B/C, Cullin5, and Rbx2 to form an active E3 ligase complex.[1] This complex polyubiquitinates iNOS, marking it for degradation by the 26S proteasome.[1][2][3] This process is a key mechanism for terminating the NO signal once the pathogenic threat is neutralized.[4][5]
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation | Semantic Scholar [semanticscholar.org]
- 5. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Host-Directed Therapy: A Technical Guide to Early-Stage Research on Cyclic Peptides Targeting SPSB2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic resistance necessitates novel therapeutic strategies that deviate from the direct targeting of pathogens. One promising approach is host-directed therapy, which aims to modulate the host's immune response to effectively clear infections. A key target in this arena is the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2), a critical negative regulator of inducible nitric oxide synthase (iNOS). By targeting iNOS for proteasomal degradation, SPSB2 curtails the production of nitric oxide (NO), a potent antimicrobial agent. Inhibition of the SPSB2-iNOS interaction represents a compelling strategy to prolong iNOS activity and enhance the host's innate ability to combat persistent pathogens. This technical guide provides an in-depth overview of the early-stage research on cyclic peptides designed to inhibit the SPSB2-iNOS interaction, offering a comprehensive resource for researchers in the field. We consolidate quantitative data, detail experimental protocols, and visualize key pathways and workflows to facilitate the advancement of this promising therapeutic modality.
Introduction: The Therapeutic Potential of Targeting SPSB2
Inducible nitric oxide synthase (iNOS) is a crucial enzyme in the innate immune response, producing high levels of nitric oxide (NO) to combat invading pathogens.[1][2] The lifetime and activity of iNOS are tightly regulated to prevent excessive NO production, which can be cytotoxic to host cells.[3] One of the key regulators of iNOS is SPSB2, which acts as a substrate recognition component of an E3 ubiquitin ligase complex.[1][4] SPSB2 binds to a specific motif in the N-terminal region of iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome.[5][6]
By inhibiting the interaction between SPSB2 and iNOS, it is possible to prolong the half-life of iNOS, thereby sustaining NO production and enhancing the host's antimicrobial activity.[1][7] This approach is particularly attractive for tackling chronic and persistent infections where the pathogen may evade direct antibiotic action.[2] Cyclic peptides have emerged as a promising class of molecules to disrupt this protein-protein interaction due to their high binding affinity, specificity, and enhanced stability compared to their linear counterparts.[8][9]
Quantitative Data Summary
The development of potent cyclic peptide inhibitors of the SPSB2-iNOS interaction has been guided by quantitative binding affinity studies. The following tables summarize the key binding data for various linear and cyclic peptides targeting SPSB2.
Table 1: Binding Affinities of Peptides Targeting the SPSB2-iNOS Interaction
| Peptide Sequence/Name | Type | Method | Binding Affinity (Kd) | Reference |
| iNOS (wild-type peptide) | Linear | ITC | 13 nM | [1] |
| DINNN | Linear | SPR | 318 nM | [10] |
| Ac-c[CVDINNNC]-NH2 (CP0) | Cyclic (disulfide bridge) | SPR | 4.4 nM | [9][10] |
| cR8: cyclo(RGDINNNV) | Cyclic (amide bond) | ITC | 671 ± 109 nM | [11][12] |
| cR7: cyclo(RGDINNN) | Cyclic (amide bond) | ITC | 103 ± 16 nM | [11] |
| cR9: cyclo(RGDINNNVE) | Cyclic (amide bond) | ITC | 308 ± 51 nM | [11] |
Table 2: Kinetic Parameters for Peptide Binding to SPSB2
| Peptide | Method | kon (M-1s-1) | koff (s-1) | Reference |
| Cyclic Peptide (Ac-c[CVDINNNC]-NH2) | SPR | Not explicitly stated, but ~10-fold faster than reduced form | Not explicitly stated | [13] |
| Reduced form of Cyclic Peptide | SPR | Not explicitly stated | Not explicitly stated | [13] |
Signaling Pathway and Experimental Workflow Visualizations
Understanding the underlying biological pathways and the experimental approaches to developing inhibitors is crucial. The following diagrams, rendered using Graphviz (DOT language), illustrate the SPSB2-iNOS signaling pathway and a general workflow for the synthesis and screening of cyclic peptide inhibitors.
The SPSB2-Mediated iNOS Degradation Pathway
This diagram outlines the key steps in the SPSB2-mediated ubiquitination and subsequent proteasomal degradation of iNOS.
Caption: SPSB2-mediated iNOS degradation pathway.
General Workflow for Cyclic Peptide Inhibitor Development
This diagram illustrates a typical workflow for the discovery and validation of cyclic peptides targeting the SPSB2-iNOS interaction.
Caption: General workflow for cyclic peptide inhibitor development.
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the early-stage research of cyclic peptides targeting SPSB2.
Peptide Synthesis and Cyclization
Cyclic peptides are typically synthesized using solid-phase peptide synthesis (SPPS) followed by a cyclization step.
Protocol: Synthesis of Disulfide-Bridged Cyclic Peptides (e.g., Ac-c[CVDINNNC]-NH2)
-
Linear Peptide Synthesis: The linear peptide is assembled on a resin using standard Fmoc/tBu solid-phase chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization (Oxidation): The purified linear peptide is dissolved in a basic aqueous buffer (e.g., ammonium (B1175870) bicarbonate) at a low concentration to favor intramolecular disulfide bond formation. The solution is stirred in the presence of air for several hours to days to allow for oxidation of the two cysteine residues.
-
Final Purification: The cyclized peptide is purified by RP-HPLC to remove any remaining linear peptide or oligomeric byproducts.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.
Binding Affinity Determination
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant SPSB2 protein is immobilized on a sensor chip surface.
-
Peptide Injection: A series of concentrations of the cyclic peptide are injected over the sensor surface.
-
Data Acquisition: The binding of the peptide to the immobilized SPSB2 is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[7]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: A solution of SPSB2 protein is placed in the sample cell of the calorimeter, and a solution of the cyclic peptide is loaded into the injection syringe.
-
Titration: The peptide solution is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat change associated with the binding of the peptide to the protein is measured after each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of peptide to protein. The binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.[1][11]
In Vitro Inhibition of SPSB2-iNOS Interaction
Protocol: Co-immunoprecipitation (Co-IP) from Macrophage Lysates
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7 cells) are cultured and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[11]
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Incubation with Peptide: The cell lysate is pre-incubated with varying concentrations of the cyclic peptide inhibitor.
-
Immunoprecipitation: An antibody against SPSB2 is added to the lysate to pull down SPSB2 and any interacting proteins.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against iNOS to detect the amount of iNOS that was co-immunoprecipitated with SPSB2. A decrease in the iNOS signal in the presence of the cyclic peptide indicates inhibition of the SPSB2-iNOS interaction.[9][11]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of SPSB2 to ubiquitinate iNOS in a cell-free system.[1]
-
Source of iNOS: Macrophage lysates from SPSB2-deficient mice stimulated with LPS/IFN-γ are used as a source of iNOS.[1]
-
Recombinant Proteins: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), Cullin5, Rbx2, and a trimeric SPSB2/elongin BC complex are prepared.[1]
-
Reaction Mixture: The iNOS-containing lysate is incubated with ubiquitin, the recombinant E1, E2, and E3 ligase components in the presence or absence of the cyclic peptide inhibitor.[1]
-
Detection of Ubiquitinated iNOS: The reaction mixture is separated by SDS-PAGE and analyzed by Western blotting with an anti-iNOS antibody. An increase in high-molecular-weight iNOS species (polyubiquitinated iNOS) indicates ubiquitination. The inhibition of this process by the cyclic peptide can be quantified.[1][14]
Conclusion and Future Directions
The early-stage research on cyclic peptides targeting SPSB2 has laid a strong foundation for the development of a novel class of host-directed anti-infective agents. The data clearly demonstrate that cyclization of peptides derived from the iNOS binding motif can lead to significant improvements in binding affinity and stability.[9][10] The detailed experimental protocols provided herein offer a roadmap for researchers to build upon these initial findings.
Future research should focus on several key areas:
-
Optimization of Peptide Scaffolds: Exploration of different cyclization strategies and incorporation of non-natural amino acids to further enhance affinity, stability, and cell permeability.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the peptide sequence to elucidate the key residues responsible for high-affinity binding and to guide the design of more potent inhibitors.
-
Cellular Permeability: Development of strategies to improve the intracellular delivery of these cyclic peptides, which is often a major hurdle for peptide-based therapeutics.
-
In Vivo Efficacy: Rigorous testing of lead candidates in relevant animal models of chronic and persistent infections to validate the therapeutic potential of this approach.
By addressing these challenges, the scientific community can advance the development of SPSB2-targeting cyclic peptides from promising research tools to clinically viable therapeutics that can augment our arsenal (B13267) against infectious diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Inhibition of SPSB2-iNOS Interaction: A Technical Guide to In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and experimental landscape of inhibiting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By targeting this critical protein-protein interaction, researchers can modulate the intracellular lifetime of iNOS, a key enzyme in the innate immune response, with significant therapeutic potential in infectious diseases and oncology.
Executive Summary
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the host's defense against pathogens, producing large amounts of nitric oxide (NO), a potent antimicrobial and cytotoxic agent. The expression and activity of iNOS are tightly regulated to prevent excessive NO production, which can lead to tissue damage and inflammation. One key regulatory mechanism is the proteasomal degradation of iNOS, a process mediated by the E3 ubiquitin ligase adaptor protein, SPSB2.[1][2][3][4]
SPSB2, through its SPRY domain, specifically recognizes and binds to a "DINNN" motif in the N-terminal region of iNOS.[5][6] This interaction facilitates the recruitment of a Cullin-5-based E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent degradation of iNOS by the proteasome.[2][7] Inhibition of the SPSB2-iNOS interaction, therefore, presents a promising therapeutic strategy to prolong the half-life of iNOS, thereby enhancing and sustaining NO production in a targeted manner within cells already expressing iNOS. This guide provides a comprehensive overview of the in vitro and in vivo effects of SPSB2-iNOS inhibition, detailed experimental protocols, and a summary of the current understanding of the underlying signaling pathways.
In Vitro Effects of SPSB2-iNOS Inhibition
Inhibition of the SPSB2-iNOS interaction in vitro, primarily studied in macrophage cell lines and primary macrophages, leads to a consistent set of outcomes: increased iNOS protein stability, elevated and prolonged nitric oxide production, and enhanced antimicrobial activity.[3][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on SPSB2-iNOS inhibition.
| Parameter | Cell Type | Condition | Result | Reference(s) |
| iNOS Protein Levels | SPSB2-deficient BMDMs | LPS/IFN-γ stimulation (4-8h) | Modest increase in iNOS protein levels compared to wild-type. | [2] |
| SPSB2-transgenic macrophages | LPS/IFN-γ stimulation | Shortened iNOS half-life. | [1] | |
| SPSB2-deficient macrophages | LPS/IFN-γ stimulation | Extended iNOS half-life. | [1] | |
| Nitric Oxide (NO) Production | SPSB2-deficient BMDMs | Infection with L. major + IFN-γ | Slightly more NO₂⁻ produced compared to wild-type macrophages. | [2] |
| RAW264.7 macrophages | Treatment with SPSB2 inhibitors | Elevated NO production. | [5] | |
| Pathogen Killing | SPSB2-deficient BMDMs | Infection with L. major (48h) | Significantly enhanced killing of L. major parasites compared to wild-type. This enhanced killing is reversed by an iNOS inhibitor. | [2] |
| SPSB2-deficient BMDMs | Infection with M. tuberculosis | Enhanced NO production, but no significant difference in mycobacterial survival observed. | [2] |
| Inhibitor Type | Inhibitor Name/Sequence | Target | Binding Affinity (Kd) | Reference(s) |
| Peptide Inhibitor | Wild-type iNOS peptide | SPSB2 | 13 nM | [2] |
| Cyclic Peptide (CP3) | SPSB2 | 7 nM | [8] | |
| Cyclic Peptide (cR8) | SPSB2 | 671 nM | [9] |
In Vivo Effects of SPSB2-iNOS Inhibition
While in vivo research on specific SPSB2-iNOS inhibitors is still emerging, studies using SPSB2-deficient mouse models provide valuable insights into the systemic effects of disrupting this interaction.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies.
| Parameter | Animal Model | Condition | Result | Reference(s) |
| Phenotype | SPSB2-deficient mice | Basal state | Decreased blood urea (B33335) level and a 25% reduction in circulating platelets. This may be due to increased basal iNOS activity in organs like the lung, kidney, and liver, leading to increased arginine consumption and thus reduced urea production. | [2] |
| Infectious Disease Model | SPSB2-deficient mice | in vitro infection models show promise | Future in vivo studies are needed to confirm the consequences of enhanced NO production in the context of a whole organism during infection. The in vitro data suggests a potential for improved pathogen clearance. | [2] |
| Inflammatory Response | SPSB2-deficient mice | Challenge with LPS, L. monocytogenes, etc. | Enhanced NO levels observed in cells from these mice. | [2] |
Signaling Pathways and Experimental Workflows
The regulation of iNOS by SPSB2 is a tightly controlled process involving a cascade of signaling events. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the SPSB2-iNOS interaction.
References
- 1. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gamma Interferon Augments Macrophage Activation by Lipopolysaccharide by Two Distinct Mechanisms, at the Signal Transduction Level and via an Autocrine Mechanism Involving Tumor Necrosis Factor Alpha and Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Unveiling the Unseen: A Technical Guide to Potential Off-Target Effects of SPSB2-iNOS Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted inhibition of the SPSB2-iNOS protein-protein interaction by cyclic peptides represents a promising therapeutic strategy for enhancing innate immune responses. By preventing the proteasomal degradation of inducible nitric oxide synthase (iNOS), these peptides can prolong nitric oxide (NO) production, a critical component in pathogen clearance. However, ensuring the specificity of these cyclic peptides is paramount to their clinical success. This technical guide provides an in-depth analysis of the potential off-target effects of SPSB2-iNOS cyclic peptides, summarizing known selectivity data, and detailing the experimental protocols necessary for a comprehensive off-target assessment.
Introduction: The SPSB2-iNOS Axis
Inducible nitric oxide synthase (iNOS) is a key enzyme in the innate immune system, producing large amounts of nitric oxide (NO) to combat invading pathogens.[1] The cellular concentration and activity of iNOS are tightly regulated. One critical regulatory mechanism is through the E3 ubiquitin ligase complex, where the SPRY domain-containing SOCS box protein 2 (SPSB2) acts as a substrate recognition component.[2] SPSB2 binds to the N-terminus of iNOS, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This process effectively terminates the NO-mediated inflammatory response.
Cyclic peptides have been designed to mimic the iNOS binding motif to SPSB2, thereby competitively inhibiting the SPSB2-iNOS interaction.[4][5][6] This inhibition is intended to spare iNOS from degradation, thus prolonging its half-life and enhancing NO production. While these peptides have shown high on-target potency, a thorough evaluation of their off-target interactions is crucial to mitigate potential adverse effects and ensure therapeutic safety.
Signaling Pathways
To understand the potential ramifications of off-target effects, it is essential to visualize the signaling pathways of both the target and potential off-target proteins.
Known Selectivity and Potential Off-Target Liabilities
The primary off-target concern for SPSB2-iNOS cyclic peptides is their potential interaction with other members of the SPSB protein family. The SPSB family consists of four members (SPSB1, SPSB2, SPSB3, and SPSB4), each containing a central SPRY domain responsible for substrate recognition.[4]
SPSB Family Selectivity
Studies have shown that SPSB1, SPSB2, and SPSB4 can all bind to iNOS, while SPSB3 does not.[4] This suggests that cyclic peptides designed to mimic the iNOS binding motif for SPSB2 may also exhibit affinity for SPSB1 and SPSB4. Indeed, some RGD-containing cyclic peptide inhibitors have been shown to displace full-length iNOS from SPSB1 and SPSB4, with inhibitory potencies that correlate with their SPSB2-binding affinities.[7]
Table 1: On-Target and SPSB Family Binding Affinities of Representative Cyclic Peptides
| Peptide | Target | Binding Affinity (Kd, nM) | Reference |
| cR7 (cyclo(RGDINNN)) | SPSB2 | 103 ± 16 | [7] |
| cR9 (cyclo(RGDINNNVE)) | SPSB2 | 308 ± 51 | [7] |
| Ac-c[CVDINNNC]-NH2 | SPSB2 | 4.4 | [6] |
| Redox-stable analog 1 | SPSB2 | Low nanomolar | [5] |
| Redox-stable analog 2 | SPSB2 | Low nanomolar | [5] |
Note: Quantitative binding data for SPSB1 and SPSB4 are not consistently available in the reviewed literature, though qualitative inhibition has been demonstrated.
Broader Off-Target Profile
Beyond the SPSB family, the broader off-target landscape of these cyclic peptides is largely unexplored. Given their peptide nature, they could potentially interact with a variety of other proteins, including proteases, kinases, and other signaling molecules. A systematic screening approach is therefore necessary to identify any unintended interactions.
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is recommended to thoroughly investigate the off-target effects of SPSB2-iNOS cyclic peptides. This should include both in vitro biochemical assays and cell-based methodologies.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the cyclic peptide with purified SPSB family members (SPSB1, SPSB3, SPSB4).
-
Methodology:
-
Sample Preparation: Dialyze the purified protein (e.g., SPSB1) and the cyclic peptide into the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Degas the solutions immediately before use.
-
Instrument Setup: A typical setup involves placing the protein (e.g., 20 µM) in the sample cell and the cyclic peptide (e.g., 200 µM) in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of the cyclic peptide with immobilized SPSB family members.
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified SPSB protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the cyclic peptide over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Affinity Chromatography-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein interaction partners from complex biological samples.
-
Objective: To identify potential off-target proteins that bind to the SPSB2-iNOS cyclic peptide from a whole-cell lysate.
-
Methodology:
-
Bait Preparation: Immobilize a biotinylated version of the cyclic peptide onto streptavidin-coated beads.
-
Affinity Purification: Incubate the peptide-coated beads with a cell lysate (e.g., from macrophages) to allow for the capture of interacting proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins against a control pulldown (e.g., with beads alone or a scrambled peptide) to identify specific interactors.
-
Competitive Binding Assays
Competitive binding assays are used to determine the relative binding affinity of a test compound by measuring its ability to displace a known labeled ligand.
-
Objective: To validate the off-target interactions identified by AP-MS and to determine the inhibitory constant (Ki) of the cyclic peptide for these off-targets.
-
Methodology:
-
Assay Setup: Develop a binding assay for the identified off-target protein and a labeled ligand (e.g., a fluorescently labeled known binder).
-
Competition: Incubate the off-target protein and the labeled ligand with increasing concentrations of the SPSB2-iNOS cyclic peptide.
-
Detection: Measure the displacement of the labeled ligand as a function of the cyclic peptide concentration.
-
Data Analysis: Calculate the IC50 value (the concentration of cyclic peptide that displaces 50% of the labeled ligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Cell-Based Assays
Cell-based assays are crucial for assessing the functional consequences of any off-target interactions in a more physiologically relevant context.
-
Objective: To evaluate the impact of the cyclic peptide on cellular pathways and to assess for any unintended cellular toxicity.
-
Methodology:
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the peptide engages with the identified off-targets in intact cells.
-
Pathway Analysis: Employ reporter gene assays or multiplex immunoassays (e.g., Luminex) to determine if the peptide modulates signaling pathways downstream of the identified off-targets.
-
Cytotoxicity Assays: Perform standard cell viability assays (e.g., MTS or CellTiter-Glo) across a range of cell lines to identify any potential cytotoxic effects.
-
Conclusion
The development of SPSB2-iNOS cyclic peptides holds significant therapeutic promise. However, a rigorous and comprehensive assessment of their off-target effects is a critical step in their preclinical development. The experimental strategies outlined in this guide, from in vitro biophysical characterization to cell-based functional assays, provide a robust framework for building a detailed selectivity profile. By proactively identifying and characterizing off-target interactions, researchers can rationally design next-generation cyclic peptides with improved specificity and a greater likelihood of clinical success. This diligent approach will ultimately ensure that the therapeutic benefits of modulating the SPSB2-iNOS axis are realized while minimizing the risk of unforeseen adverse events.
References
- 1. Cyclic Peptide Drug Screening - Creative Peptides [creative-peptides.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide to Protein-Protein Interaction Inhibitors of Inducible Nitric Oxide Synthase (iNOS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current landscape of inhibitors targeting the protein-protein interactions (PPIs) of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in numerous inflammatory and autoimmune diseases, making the modulation of its activity a critical therapeutic goal. Targeting iNOS PPIs offers a promising strategy for achieving isoform-selective inhibition, potentially overcoming the limitations of active-site inhibitors. This document details the primary iNOS interactions that have been targeted for inhibition, presents quantitative data for known inhibitors, outlines detailed experimental protocols for their study, and provides visual representations of key signaling pathways and experimental workflows.
Key Protein-Protein Interactions of iNOS as Drug Targets
The enzymatic activity of iNOS is critically dependent on its ability to form a stable homodimer and to interact with various other proteins that modulate its function and localization. These interactions represent key targets for the development of novel therapeutics.
-
iNOS Homodimerization: The formation of a stable dimer is an absolute prerequisite for iNOS catalytic activity. The dimer interface represents a large and complex surface that has been successfully targeted by small molecule inhibitors. These inhibitors act by preventing the association of two iNOS monomers, thereby precluding the formation of the active enzyme.
-
iNOS-Calmodulin (CaM) Interaction: Calmodulin is a calcium-binding protein that is essential for the activity of all nitric oxide synthase isoforms. In the case of iNOS, CaM is so tightly bound that the enzyme's activity is independent of intracellular calcium concentrations. Disrupting the iNOS-CaM interaction offers a potential avenue for allosteric inhibition of the enzyme.
-
iNOS-Caveolin-1 (Cav-1) Interaction: Caveolin-1 (B1176169), a scaffolding protein of caveolae, has been shown to interact with and inhibit the activity of endothelial NOS (eNOS) and neuronal NOS (nNOS). While the interaction with iNOS is more controversial, evidence suggests that Cav-1 can regulate iNOS activity and degradation, making this interaction a potential, albeit complex, therapeutic target.
-
iNOS-Rac2 Interaction: Rac2, a member of the Rho family of small GTPases, has been identified as an iNOS-interacting protein that can enhance its activity. This interaction is particularly relevant in the context of inflammatory cells like neutrophils and macrophages.[1]
-
iNOS-S100A8/A9 Interaction: The calcium-binding proteins S100A8 and S100A9, also known as calprotectin, are alarmins that are abundant during inflammation. Recent evidence suggests a potential interaction with iNOS, although specific inhibitors targeting this interaction have yet to be extensively developed.
Quantitative Data for iNOS PPI Inhibitors
The following tables summarize the quantitative data for various classes of iNOS protein-protein interaction inhibitors.
Table 1: iNOS Dimerization Inhibitors
| Inhibitor | Chemical Class | Target Species | Assay Type | IC50 | Kd | Ki | Reference(s) |
| BBS-4 | Imidazole derivative | Human | Cell-based (A-172) | 0.49 nM | - | - | [2][3] |
| PPA250 | Imidazole derivative | Mouse | Cell-based (RAW264.7) | ~82 nM | - | - | [4] |
| KD7332 | Quinolinone | Human, Mouse | In vivo (LPS challenge) | - | - | - | [5][6] |
| Compound 2 | Pyrimidine-imidazole | Human | Cell-based (A-172) | 0.6 nM | 2.5 nM (for radiolabeled analog) | 2.2 nM | [7][8] |
| FR038251 | Benzimidazol-2-one | Mouse | In vitro enzyme assay | 1.7 µM | - | - | [9] |
| FR191863 | Quinazolonedione | Mouse | In vitro enzyme assay | 1.9 µM | - | - | [9] |
| 1400W | Acetamidine | Human | Cell-based (A-172) | >1 µM | - | - | [7] |
| Aminoguanidine | Guanidine | Mouse | In vitro enzyme assay | 2.1 µM | - | - | [9] |
Table 2: Inhibitors of iNOS-Calmodulin and iNOS-Caveolin-1 Interactions
| Inhibitor | Target Interaction | Chemical Class | Target Species | Assay Type | IC50 | Reference(s) |
| Trifluoperazine | iNOS-Calmodulin | Phenothiazine | - | - | - | [10] |
| W-7 | iNOS-Calmodulin | Naphthalene sulfonamide | - | - | - | - |
| Caveolin-1 Scaffolding Domain Peptide | iNOS-Caveolin-1 | Peptide | Mouse | In vivo | - | [11][12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of iNOS PPI inhibitors.
Cellular Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, in cell culture supernatants.
Materials:
-
Cells capable of expressing iNOS (e.g., RAW264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))
-
Test compounds (potential iNOS inhibitors)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water
-
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include wells with untreated and un-stimulated cells as controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in cell culture medium to generate a standard curve (e.g., 0-100 µM).
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[16][17][18]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of the test compounds.
Co-Immunoprecipitation (Co-IP) for iNOS Interaction
This technique is used to demonstrate the in-cell interaction between iNOS and its binding partners.
Materials:
-
Cells expressing iNOS and the potential interacting protein
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Primary antibody against iNOS (for immunoprecipitation)
-
Primary antibody against the potential interacting protein (for Western blotting)
-
Protein A/G-agarose or magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Appropriate secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against iNOS to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the potential interacting protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
GST Pull-Down Assay for In Vitro iNOS Interaction
This assay is used to confirm a direct physical interaction between iNOS and a potential binding partner in vitro.
Materials:
-
Purified GST-tagged potential interacting protein (bait)
-
Purified iNOS protein (prey)
-
Glutathione-agarose or magnetic beads
-
Binding Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with adjusted salt concentration)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
SDS-PAGE gels and buffers
-
Coomassie blue stain or antibodies for Western blotting
Procedure:
-
Immobilization of Bait Protein:
-
Binding of Prey Protein:
-
Incubate the immobilized bait protein with the purified iNOS prey protein in Binding Buffer for 2-4 hours or overnight at 4°C.
-
As a negative control, incubate iNOS with GST-bound beads.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound iNOS.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-iNOS antibody.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key iNOS-related signaling pathways and a typical experimental workflow for inhibitor screening.
iNOS Induction Signaling Pathway
Caption: Signaling pathways leading to the induction of iNOS expression and subsequent NO production.
Experimental Workflow for Screening iNOS Dimerization Inhibitors
Caption: A typical experimental workflow for the screening and validation of iNOS dimerization inhibitors.
iNOS Protein-Protein Interaction Network
Caption: A network diagram illustrating the key protein-protein interactions of iNOS and their respective inhibitors.
Conclusion and Future Directions
The inhibition of iNOS protein-protein interactions has emerged as a viable and promising strategy for the development of selective iNOS inhibitors. Dimerization inhibitors, in particular, have shown significant potency and selectivity in preclinical studies. While inhibitors targeting other iNOS interactions, such as with calmodulin and caveolin-1, are in earlier stages of development, they represent exciting opportunities for novel therapeutic interventions.
Future research in this field should focus on:
-
Discovery of Novel Inhibitors: High-throughput screening campaigns to identify new chemical scaffolds that disrupt iNOS PPIs are warranted.
-
Structural Biology: Elucidating the high-resolution structures of iNOS in complex with its interacting partners and inhibitors will be crucial for rational drug design.
-
Targeting Underexplored Interactions: The development of specific inhibitors for iNOS interactions with proteins like Rac2 and S100A8/A9 could provide new therapeutic avenues for specific inflammatory conditions.
-
Translational Studies: Advancing the most promising iNOS PPI inhibitors through rigorous preclinical and clinical development is the ultimate goal to bring new treatments to patients with iNOS-driven diseases.
This technical guide provides a solid foundation for researchers and drug developers working on the next generation of iNOS-targeted therapies. The continued exploration of iNOS protein-protein interactions will undoubtedly lead to new insights into the regulation of this critical enzyme and pave the way for innovative therapeutic strategies.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BBS-4 | iNOS 抑制剂 | MCE [medchemexpress.cn]
- 4. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) part 2: identification of a novel, potent, and selective series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors that are orally active in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. In vivo delivery of the caveolin-1 scaffolding domain inhibits nitric oxide synthesis and reduces inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caveolin-1 scaffolding domain peptides enhance anti-inflammatory effect of heme oxygenase-1 through interrupting its interact with caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deciphering the Binding of Caveolin-1 to Client Protein Endothelial Nitric-oxide Synthase (eNOS): SCAFFOLDING SUBDOMAIN IDENTIFICATION, INTERACTION MODELING, AND BIOLOGICAL SIGNIFICANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 23. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 24. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Pull-down assays [sigmaaldrich.com]
- 26. goldbio.com [goldbio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of SPSB2-iNOS Inhibitory Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of cyclic peptides designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). Inhibiting this interaction prevents the proteasomal degradation of iNOS, leading to prolonged nitric oxide production, a key mechanism in the innate immune response against pathogens.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the immune system, producing large amounts of nitric oxide (NO) to combat infections. The protein SPSB2 acts as a negative regulator of iNOS by targeting it for proteasomal degradation through a specific protein-protein interaction.[1][2][3][4] This interaction is mediated by the binding of the SPSB2 SPRY domain to a short linear motif, containing the sequence 'DINNN', within the N-terminal region of iNOS.[1][4][5][6]
Cyclic peptides that mimic this 'DINNN' motif can act as competitive inhibitors, disrupting the SPSB2-iNOS interaction and thereby stabilizing iNOS levels and enhancing NO production.[3][5][6] These peptides represent a promising class of novel anti-infective agents.[2][5] This document provides detailed protocols for the chemical synthesis of these cyclic peptides using solid-phase peptide synthesis (SPPS), their purification via high-performance liquid chromatography (HPLC), and methods to assess their inhibitory activity.
Signaling Pathway and Mechanism of Action
The interaction between SPSB2 and iNOS is a key regulatory point in the control of NO production. SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex. Upon binding to the 'DINNN' motif of iNOS, SPSB2 recruits the E3 ligase machinery, leading to the polyubiquitination of iNOS and its subsequent degradation by the proteasome. By competitively binding to the iNOS binding site on SPSB2, the inhibitory cyclic peptides prevent this cascade, thus stabilizing iNOS and boosting NO levels.
Quantitative Data Summary
The binding affinities of various synthesized linear and cyclic peptides to the SPSB2 protein have been determined using techniques such as Surface Plasmon Resonance (SPR). The dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding.
| Peptide ID | Sequence | Type | KD (nM) | Reference |
| iNOS (19-31) | Ac-KEEKDINNNVKKT-NH2 | Linear | 13 | [1] |
| CP1 | Ac-c[C(CH2SCH2)VDINNNC]-NH2 | Cyclic (Cystathionine) | Low nM | [4][5] |
| CP2 | Ac-c[Lys-VDINNN-Asp]-NH2 | Cyclic (Lactam) | 21 | [4][5][7] |
| CP3 | Ac-c[Cys-Pro-Phe-Pro-Asn-Asn-Asn-Val-Asp-Cys]-NH2 | Cyclic (Disulfide) | 7 | [8] |
| cR7 | cyclo(RGDINNN) | Cyclic | ~6.5-fold higher affinity than cR8 | [9] |
| cR8 | cyclo(RGDINNNV) | Cyclic | Moderate affinity | [9] |
| cR9 | cyclo(RGDINNNVE) | Cyclic | ~2-fold higher affinity than cR8 | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide precursor using Fmoc/tBu chemistry. An automated peptide synthesizer can also be used.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue color), indicating incomplete reaction, repeat the coupling step.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times). Dry the resin-bound linear peptide under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes a head-to-tail lactam bridge formation on the solid support.
Materials:
-
Resin-bound linear peptide with N-terminal amine and a side-chain carboxylic acid (e.g., from Asp or Glu) deprotected.
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
DIPEA
-
DMF
Procedure:
-
Swell the resin-bound linear peptide in DMF.
-
In a separate vial, dissolve HATU (4 eq.) and DIPEA (8 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Deprotection
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
TFA
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water / 5% ACN with 0.1% TFA).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% ACN over 30 minutes).
-
Fraction Collection: Monitor the elution profile at 214/220 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the cyclic peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 5: Co-Immunoprecipitation (Co-IP) for SPSB2-iNOS Interaction Inhibition
This protocol is designed to demonstrate that the synthesized cyclic peptide can disrupt the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ for iNOS induction
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-SPSB2 antibody or anti-Flag antibody if using Flag-tagged SPSB2
-
Protein A/G agarose (B213101) beads
-
Synthesized cyclic peptide inhibitor
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-iNOS antibody
Procedure:
-
Cell Culture and Treatment: Culture macrophage cells and induce iNOS expression by treating with LPS and IFN-γ. In parallel, treat a set of cells with the cyclic peptide inhibitor for a specified time.
-
Cell Lysis: Lyse the cells with cold lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysates with the anti-SPSB2 antibody (or anti-Flag) overnight at 4°C. b. Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-iNOS antibody to detect co-immunoprecipitated iNOS. A decrease in the iNOS band in the peptide-treated sample compared to the control indicates inhibition of the SPSB2-iNOS interaction.
Protocol 6: Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled iNOS-derived peptide to the SPSB2 protein in the presence and absence of the inhibitory cyclic peptide.
Materials:
-
Purified recombinant SPSB2 protein
-
Fluorescently labeled peptide corresponding to the iNOS binding motif (e.g., FITC-KEEKDINNNVKKT)
-
Synthesized unlabeled cyclic peptide inhibitor
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Concentrations: a. Perform a saturation binding experiment by titrating the fluorescently labeled iNOS peptide against a fixed concentration of SPSB2 to determine the KD of this interaction. b. For the competition assay, use a concentration of SPSB2 that gives a significant polarization signal and a concentration of the fluorescent peptide at or below its KD.
-
Competition Assay: a. Prepare a serial dilution of the unlabeled cyclic peptide inhibitor. b. In the wells of the 384-well plate, add the fixed concentrations of SPSB2 protein and the fluorescently labeled iNOS peptide. c. Add the different concentrations of the inhibitory cyclic peptide. d. Include controls with no inhibitor (maximum polarization) and no SPSB2 (minimum polarization).
-
Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. Measure the fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
References
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing SPSB2-iNOS Peptide Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory point in the immune response. SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thereby downregulating the production of nitric oxide (NO).[1][2][3] Prolonging the functional lifetime of iNOS by inhibiting the SPSB2-iNOS interaction is a promising therapeutic strategy for various infectious diseases.[1][3] Accurate and robust methods to quantify the binding affinity of peptides and small molecules that disrupt this interaction are essential for the development of effective therapeutics.
These application notes provide detailed protocols for three common biophysical techniques used to assess the binding affinity of peptides to the SPSB2 protein: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
SPSB2-iNOS Signaling Pathway
The following diagram illustrates the signaling pathway involving SPSB2 and iNOS. In response to pathogens and cytokines, transcription factors such as NF-κB and STAT1 induce the expression of iNOS.[1] iNOS then produces nitric oxide (NO) from L-arginine, which is a key molecule in the antimicrobial response.[1] SPSB2, as part of an E3 ubiquitin ligase complex with Cullin-5, Rbx2, and Elongin B/C, recognizes and binds to a specific motif in the N-terminus of iNOS.[1][2][4] This binding event leads to the polyubiquitination of iNOS, marking it for degradation by the proteasome and thereby terminating the NO signal.
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.
Quantitative Data Summary
The binding affinity of various iNOS-derived peptides to the SPSB2 SPRY domain has been determined using Isothermal Titration Calorimetry (ITC). The wild-type iNOS peptide (residues 19-31) binds to SPSB2 with a high affinity, exhibiting a dissociation constant (Kd) of 13 nM.[1] Mutations within and flanking the 'DINNN' motif significantly impact binding affinity, highlighting the importance of these residues for the interaction.
| Peptide Sequence (Murine iNOS 19-31) | Mutation | Dissociation Constant (Kd) (nM) | Reference |
| KEEKDINNNVKKKT | Wild-Type | 13 | [1] |
| KEEKA INNNVKKKT | D23A | 2,600 | [1] |
| KEEKDIA NNVKKKT | N25A | 7,800 | [1] |
| KEEKDINA NVKKKT | N27A | > 50,000 | [1] |
| A EEKDINNNVKKKT | K22A | 26 | [1] |
| KEEKDINNNA KKKT | V28A | 52 | [1] |
| KEEKDINNNVKA KT | K30A | 39 | [1] |
| A EEKDINNNA KA KT | K22A/V28A/K30A | 310 | [1] |
Experimental Workflow for Binding Affinity Assessment
The general workflow for determining the binding affinity of a peptide to SPSB2 involves several key stages, from protein and peptide preparation to data analysis.
Caption: A generalized workflow for assessing peptide-protein binding affinity.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (peptide) to a ligand (SPSB2) immobilized on a sensor surface in real-time.
Materials:
-
Recombinant human or murine SPSB2 (SPRY domain, residues 12-224)
-
Synthetic iNOS-derived peptides (with and without modifications)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Protocol:
-
Chip Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject SPSB2 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the iNOS peptide in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the peptide solutions over the SPSB2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation by flowing running buffer over the chip for a defined time (e.g., 300-600 seconds).
-
Inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a peptide to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Recombinant SPSB2 (SPRY domain, residues 12-224)
-
Synthetic iNOS-derived peptides
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 20 mM HEPES or phosphate (B84403) buffer pH 7.4, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze both the SPSB2 protein and the iNOS peptide extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the cell and syringe.
-
-
ITC Experiment:
-
Fill the sample cell with the SPSB2 protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the iNOS peptide solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
Perform an initial small injection (e.g., 0.4 µL) that is discarded during data analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL).
-
Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein. This method is well-suited for high-throughput screening of inhibitors.
Materials:
-
Recombinant SPSB2 (SPRY domain)
-
Fluorescently labeled iNOS peptide (e.g., with fluorescein (B123965) or TAMRA)
-
Unlabeled iNOS peptides or potential inhibitors
-
FP-compatible microplates (e.g., black, 96-well or 384-well)
-
Plate reader with FP capabilities
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
Protocol:
-
Assay Development:
-
Determine the optimal concentration of the fluorescently labeled peptide. This is typically a low nanomolar concentration that gives a stable and sufficient fluorescence signal.
-
Perform a saturation binding experiment by titrating increasing concentrations of SPSB2 protein into a fixed concentration of the labeled peptide to determine the Kd of the labeled peptide and the optimal protein concentration for competition assays (typically the EC50 or EC80).
-
-
Competition Assay:
-
Prepare a solution of the fluorescently labeled peptide and SPSB2 protein in the assay buffer at their predetermined optimal concentrations.
-
Add this complex to the wells of the microplate.
-
Add a dilution series of the unlabeled competitor peptide or compound to the wells. Include controls for no inhibition (complex only) and background (buffer only).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protecting it from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescently labeled peptide.
-
The binding affinity (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.
-
Logical Relationship Between Techniques
The choice of technique often depends on the specific research question, the available instrumentation, and the stage of the drug discovery process.
Caption: Application context for SPR, ITC, and FP in binding affinity studies.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Measuring the Kinetics of SPSB2-iNOS Interaction Using Surface Plasmon Resonance (SPR)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory point in the innate immune response. iNOS produces nitric oxide (NO), a key signaling molecule and potent antimicrobial agent. The expression of iNOS is induced by various stimuli, including microbial pathogens and cytokines, through signaling pathways involving NF-κB and STAT1.[1] SPSB2 acts as a negative regulator by targeting iNOS for proteasomal degradation. It functions as the substrate recognition component of an E3 ubiquitin ligase complex, which polyubiquitinates iNOS, leading to its destruction.[1] This process effectively controls the duration and intensity of NO production, preventing cellular toxicity from excessive NO levels.[2]
Given its role in modulating iNOS lifetime, the SPSB2-iNOS interaction has emerged as a promising target for therapeutic intervention in chronic infections and other inflammatory conditions.[1][3] Small molecule inhibitors that disrupt this interaction could prolong the activity of iNOS, thereby enhancing the clearance of pathogens.[1][3] A thorough understanding of the binding kinetics of this interaction is therefore essential for the development of such inhibitors. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on association and dissociation rates, and binding affinity.[4][5] This application note provides detailed protocols for measuring the kinetics of the SPSB2-iNOS interaction using SPR.
Signaling Pathway of iNOS Regulation by SPSB2
The following diagram illustrates the signaling pathway leading to iNOS production and its subsequent negative regulation by SPSB2.
Figure 1. Signaling pathway of iNOS induction and its negative regulation by the SPSB2-mediated proteasomal degradation pathway.
Quantitative Data: SPSB2-iNOS Binding Kinetics
The binding kinetics of the interaction between the SPRY domain of SPSB2 and various peptides derived from the N-terminus of iNOS have been characterized using SPR. The core recognition motif within iNOS for SPSB2 binding has been identified as "DINNN". The following tables summarize the kinetic parameters for this interaction.
Table 1: Kinetic Constants for iNOS Peptide Binding to SPSB2 SPRY Domain
| Analyte (iNOS Peptide) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| KEEKDINNNVKKT | 2.9 x 10⁶ | 2.4 x 10⁻³ | 0.8 |
Data sourced from a bioRxiv preprint.[3]
Table 2: Dissociation Constants for Mutant iNOS Peptides Binding to SPSB2
| iNOS Peptide Sequence | Dissociation Constant (K_D) (nM) | Fold Change in Affinity vs. Wild-Type |
| Wild-Type (DINNN) | 13 | - |
| D23A (AINNN) | >50,000 | >3800-fold decrease |
| I24A (DANNN) | 33 | ~2.5-fold decrease |
| N25A (DIANN) | 2,600 | ~200-fold decrease |
| N26A (DINAN) | 390 | ~30-fold decrease |
| N27A (DINNA) | >50,000 | >3800-fold decrease |
Data for this table was obtained using Isothermal Titration Calorimetry (ITC) but is included for a comprehensive understanding of the binding determinants.[1]
Experimental Protocols
This section provides a detailed protocol for measuring the kinetics of the SPSB2-iNOS interaction using a Surface Plasmon Resonance (SPR) biosensor, such as a Biacore instrument.
Materials and Reagents
-
SPSB2 Protein: Recombinant SPRY domain of human or murine SPSB2 (residues ~12-224).
-
iNOS Peptides: Synthetic peptides derived from the N-terminus of iNOS. A wild-type peptide (e.g., KEEKDINNNVKKT) and mutant peptides can be used as analytes.
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).
-
Immobilization Reagents:
-
Amine Coupling Kit containing:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate (B1210297), pH 5.0.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
-
Experimental Workflow
The general workflow for the SPR experiment is depicted in the diagram below.
Figure 2. Experimental workflow for SPR-based kinetic analysis of the SPSB2-iNOS interaction.
Detailed Protocol
a. Ligand Immobilization (SPSB2)
-
System Priming: Prime the SPR system with running buffer (HBS-EP+) until a stable baseline is achieved.
-
Surface Activation: Activate the surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Ligand Injection: Inject the recombinant SPSB2 SPRY domain, diluted to 20 µg/mL in 10 mM sodium acetate pH 5.0, over the activated surface. Aim for an immobilization level of approximately 3000-5000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: Prepare a reference flow cell by performing the activation and deactivation steps without injecting the SPSB2 protein. This will be used for background subtraction.
b. Kinetic Analysis (iNOS Peptide Binding)
-
Analyte Preparation: Prepare a dilution series of the iNOS peptide in the running buffer. A suitable concentration range would be from 0.1 nM to 100 nM, spanning at least 10-fold below and above the expected K_D. Include a zero-concentration sample (running buffer only) for double referencing.
-
Binding Measurement: Perform a single-cycle kinetics experiment.
-
Inject the iNOS peptide dilutions sequentially over the SPSB2-immobilized and reference surfaces at a flow rate of 30 µL/min.
-
Start with the lowest concentration and proceed to the highest.
-
Use a contact time of 120-180 seconds for the association phase for each concentration.
-
After the final injection, allow a dissociation time of 600-900 seconds with a continuous flow of running buffer.
-
-
Regeneration: After the dissociation phase, regenerate the sensor surface by injecting 10 mM Glycine-HCl, pH 2.0 for 30 seconds.
-
Data Collection: Record the sensorgram data (Response Units vs. Time) throughout the experiment.
c. Data Analysis
-
Data Processing: Process the raw sensorgram data by subtracting the response from the reference flow cell and the zero-concentration (buffer only) injection.
-
Kinetic Fitting: Fit the processed sensorgram data to a 1:1 Langmuir binding model using the analysis software provided with the SPR instrument.
-
Determine Kinetic Constants: From the fitting, determine the association rate constant (k_on), the dissociation rate constant (k_off), and calculate the equilibrium dissociation constant (K_D = k_off / k_on).
Conclusion
The application of Surface Plasmon Resonance provides a robust and quantitative method for characterizing the kinetics of the SPSB2-iNOS interaction. The detailed protocols and representative data presented in this application note offer a framework for researchers to investigate this critical regulatory pathway. A thorough understanding of the binding kinetics is fundamental for the rational design and optimization of small molecule inhibitors that target the SPSB2-iNOS interface, paving the way for novel therapeutic strategies against a range of diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of the SPSB2-Peptide Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and functional analysis of the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and its peptide ligands, primarily derived from inducible nitric oxide synthase (iNOS). Understanding this interaction is critical for the development of novel therapeutics targeting infection and inflammation.
Introduction
SPRY domain-containing SOCS box protein 2 (SPSB2) is a key negative regulator of inducible nitric oxide synthase (iNOS), an enzyme crucial for the production of nitric oxide (NO) as part of the innate immune response.[1][2] SPSB2 acts as the substrate recognition component of an E3 ubiquitin ligase complex, which targets iNOS for ubiquitination and subsequent proteasomal degradation.[3][4] This regulatory mechanism controls the lifetime and activity of iNOS, thereby modulating NO levels. The interaction is mediated by the SPRY domain of SPSB2, which recognizes a specific linear motif within the disordered N-terminal region of iNOS.[1][5]
NMR spectroscopy is a powerful technique for characterizing such protein-peptide interactions at atomic resolution in a near-physiological solution state.[6][7] It allows for the mapping of binding interfaces, the determination of binding affinities, and the elucidation of the three-dimensional structure of the complex.[6] These insights are invaluable for the rational design of small molecules or peptidomimetics that can modulate the SPSB2-iNOS interaction for therapeutic benefit, such as prolonging the antimicrobial activity of iNOS in chronic infections.[1][2]
Signaling Pathway and Experimental Workflow
The interaction between SPSB2 and iNOS is a critical control point in the regulation of NO production. The following diagrams illustrate the signaling pathway leading to iNOS degradation and the general experimental workflow for its analysis by NMR.
Caption: The SPSB2-mediated iNOS degradation pathway.
Caption: General workflow for NMR analysis of the SPSB2-peptide complex.
Quantitative Data Summary
The binding affinity of various iNOS-derived peptides and their analogues to the SPSB2 SPRY domain has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Peptide/Compound | Sequence/Description | Method | Binding Affinity (Kd) | Reference |
| iNOS (19-31) | Wild-type murine iNOS peptide | ITC | 13 nM | [1][8] |
| DINNN | Core binding motif | SPR | 318 nM | [9] |
| cR8 | Cyclic peptide: cyclo(RGDINNNV) | ITC | 671 nM | [10][11] |
| CP1 | Cystathionine cyclic peptide analogue | SPR/¹⁹F NMR | Low nanomolar | [9] |
| CP2 | Lactam-bridge cyclized peptide | SPR/¹⁹F NMR | Low nanomolar | [9] |
Experimental Protocols
Protocol 1: Expression and Purification of ¹⁵N-labeled SPSB2 SPRY Domain
This protocol is for producing isotopically labeled SPSB2 for NMR studies.
1. Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the murine SPSB2 SPRY domain (e.g., residues 12-224).
-
Grow the cells at 37°C in M9 minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Continue to grow the culture overnight at a reduced temperature (e.g., 18-22°C) to improve protein solubility.
2. Lysis and Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography for final polishing.
Protocol 2: Chemical Shift Perturbation (CSP) Titration using ¹H-¹⁵N HSQC
This protocol is used to identify the residues on SPSB2 that are involved in the interaction with the iNOS peptide.
1. Sample Preparation:
-
Prepare a stock solution of unlabeled iNOS peptide (e.g., corresponding to murine iNOS residues 19-31) in the final NMR buffer.
-
Prepare the initial NMR sample containing 0.1-0.5 mM ¹⁵N-labeled SPSB2 in a suitable NMR buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 50 mM NaCl, 2 mM DTT, in 95% H₂O/5% D₂O).[1][12] A concentration of 0.1 mM is often sufficient.[12]
-
The protein sample should be stable at room temperature for at least a week.[13][14]
2. NMR Data Acquisition:
-
Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled SPSB2 alone on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 22°C).[1][12]
-
Add small aliquots of the concentrated iNOS peptide stock solution to the SPSB2 sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:1.5, etc.).
-
Record a ¹H-¹⁵N HSQC spectrum after each addition.
3. Data Analysis:
-
Process all spectra identically using NMR processing software (e.g., NMRPipe, TopSpin).
-
Overlay the spectra to observe changes in the positions of the cross-peaks. Each cross-peak represents a specific amide group in the protein backbone.
-
Residues whose cross-peaks show significant shifts or broadening upon peptide addition are considered to be at or near the binding interface.[6]
-
The magnitude of the chemical shift perturbation (CSP) for each residue can be calculated using a weighted average of the proton and nitrogen shift changes.
Protocol 3: Determination of Dissociation Constant (Kd) from NMR Titration
This protocol describes how to estimate the binding affinity from the CSP data, particularly for interactions in the fast to intermediate exchange regime.
1. Data Collection:
-
Perform a detailed CSP titration as described in Protocol 2, collecting data at numerous peptide concentration points until saturation is observed (i.e., no further peak shifts).
2. Data Analysis:
-
For each significantly perturbed residue, plot the change in chemical shift (Δδ) against the total concentration of the peptide ligand.
-
Fit the resulting binding isotherm to a one-site binding model equation to extract the dissociation constant (Kd).
-
The analysis assumes that the observed chemical shift is a population-weighted average of the free and bound states.
Note: For very tight binding interactions, such as SPSB2 and the wild-type iNOS peptide (Kd ~13 nM), the interaction is in the slow exchange regime on the NMR timescale.[1][8] In this case, separate peaks for the free and bound states are observed. The Kd cannot be accurately determined by fitting chemical shift changes but can be estimated from the relative intensities of the free and bound peaks during the titration. For more precise affinity measurements of tight binders, ITC or SPR are the preferred methods.[8]
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 14. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for Cell-Based Assays of iNOS Activity Using Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and microbial products. Dysregulation of iNOS activity is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This document provides detailed protocols for cell-based assays to screen and characterize inhibitory peptides targeting iNOS activity. The primary methods covered are the Griess assay, which measures nitrite (B80452) (a stable NO metabolite), and fluorescent probe-based assays for direct NO detection.
iNOS Signaling Pathway
The expression of iNOS is tightly regulated by complex signaling pathways, primarily initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Understanding this pathway is crucial for designing and interpreting experiments aimed at modulating iNOS activity.
Caption: Simplified iNOS signaling pathway initiated by LPS and IFN-γ.
Experimental Workflow for Screening iNOS Inhibitory Peptides
A general workflow for identifying and characterizing peptides that inhibit iNOS activity in a cell-based model is outlined below. This workflow can be adapted for both primary cells and cell lines.
Caption: General workflow for iNOS inhibitory peptide screening.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various peptides and small molecules on iNOS in cell-based assays. This data can serve as a reference for expected potencies and for the selection of positive controls.
| Inhibitor | Cell Line | Assay Type | IC50 | Citation |
| Aminoguanidine | RAW 264.7 | Griess | ~29 µM | [1] |
| L-NMMA | RAW 264.7 | Griess | ~31 µM | [1] |
| 1400W Dihydrochloride (B599025) | RAW 264.7 | Griess | ~1.3 µM | [1] |
| AMT | RAW 264.7 | Griess | ~0.069 µM | [1] |
| S-methyl-L-isothiocitrullinyl-L-phenylalanine | Not Specified | Enzyme Activity | - | [2] |
| N(G)-nitro-L-argininyl-L-phenylalanine | Not Specified | Enzyme Activity | - | [2] |
| Epimuqubilin A | RAW 264.7 | Griess | 7.4 µM | [3][4] |
| Sigmosceptrellin A | RAW 264.7 | Griess | 9.9 µM | [3][4] |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Determination
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71) is commonly used due to its robust iNOS induction.[1]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
iNOS Inducers: Lipopolysaccharide (LPS) from E. coli and recombinant murine Interferon-gamma (IFN-γ).
-
Inhibitory Peptides: Stock solutions of test peptides and a positive control inhibitor (e.g., 1400W).
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Note: Store reagents protected from light. A fresh 1:1 mixture of Reagent A and Reagent B should be prepared just before use.[5][6]
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve generation.
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 540-550 nm.[1][6]
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and seed them into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the inhibitory peptides and positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the test peptide or control.
-
Include a vehicle control (medium with the same solvent concentration used for peptides).
-
Pre-incubate the cells with the peptides for 1-2 hours.[1]
-
-
iNOS Induction:
-
Prepare a stock solution of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 50 U/mL) in culture medium.[1]
-
Add the induction cocktail to each well, except for the negative control wells (untreated cells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Nitrite Measurement:
-
Standard Curve: Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM to 1.56 µM) in culture medium.
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 100 µL of the freshly prepared Griess reagent (50 µL of Reagent A and 50 µL of Reagent B, mixed) to each well containing the standards and samples.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.[7]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in each sample.
-
Calculate the percentage of iNOS inhibition for each peptide concentration compared to the stimulated control (LPS/IFN-γ treated cells without inhibitor).
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of iNOS activity) by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescent Probe-Based Assay for Direct NO Detection
This protocol utilizes a cell-permeant fluorescent probe that reacts with NO to produce a fluorescent signal. DAF-FM diacetate is a commonly used probe.[9]
Materials:
-
All materials from Protocol 1.
-
Fluorescent NO Probe: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from Protocol 1 (Cell Seeding, Peptide Treatment, iNOS Induction, and Incubation).
-
-
Cell Loading with Fluorescent Probe:
-
After the 24-hour incubation, gently wash the cells twice with warm HBSS.
-
Prepare a working solution of DAF-FM diacetate (e.g., 5-10 µM) in HBSS.
-
Add 100 µL of the DAF-FM diacetate solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow for probe de-esterification and accumulation within the cells.
-
-
Fluorescence Measurement:
-
Gently wash the cells twice with warm HBSS to remove excess probe.
-
Add 100 µL of fresh HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm for DAF-FM.[9] Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated, non-loaded cells.
-
Calculate the percentage of inhibition of the fluorescence signal for each peptide concentration relative to the stimulated control.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Western Blot for iNOS Protein Expression
To ensure that the inhibitory peptides are targeting the enzymatic activity of iNOS and not its expression, it is crucial to quantify iNOS protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against iNOS (mouse or rabbit monoclonal).
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
Procedure:
-
Cell Lysis:
-
After collecting the supernatant for the NO assay (from Protocol 1 or 2), wash the cells in the 96-well plate twice with ice-cold PBS.
-
Add 50-100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody or run a parallel gel.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the iNOS band intensity to the corresponding loading control band intensity.
-
Compare the normalized iNOS expression levels across the different treatment groups to confirm that the inhibitory peptides do not suppress iNOS protein synthesis.
-
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for the cell-based screening and characterization of iNOS inhibitory peptides. By employing a combination of indirect (Griess) and direct (fluorescent probes) methods for measuring NO production, alongside the quantification of iNOS protein expression, researchers can confidently identify and validate novel therapeutic leads for the treatment of inflammatory disorders. Careful optimization of cell density, inducer concentrations, and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
macrophage cell lysate assay for SPSB2-iNOS inhibition
Application Note & Protocols
Topic: Macrophage Cell Lysate Assay for Screening Inhibitors of the SPSB2-iNOS Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat pathogens. The lifetime and activity of iNOS are tightly regulated. One key negative regulator is the SPRY domain-containing SOCS box protein 2 (SPSB2).[1][2] SPSB2 acts as an adaptor protein, binding to the N-terminus of iNOS and recruiting an E3 ubiquitin ligase complex.[1][2][3] This complex polyubiquitinates iNOS, targeting it for degradation by the proteasome, thereby limiting NO production.[1][2]
Inhibiting the SPSB2-iNOS protein-protein interaction is a promising therapeutic strategy. By preventing iNOS degradation, inhibitors can prolong its half-life, leading to sustained and elevated NO production.[2][4] This enhanced NO output could be beneficial for treating chronic infections where pathogens have developed mechanisms to evade the immune system.[2][4]
This application note provides detailed protocols for screening and characterizing inhibitors of the SPSB2-iNOS interaction using macrophage cell lysates. Two primary assays are described:
-
A direct protein-protein interaction assay using a GST pull-down method to visualize the displacement of iNOS from SPSB2 by a test compound.
-
A functional, indirect assay measuring the downstream effect of inhibition, which is the increase in nitric oxide production, quantified via the Griess reaction.[5][6]
Signaling Pathway and Experimental Principle
The interaction between SPSB2 and iNOS initiates a signaling cascade leading to iNOS degradation. An effective inhibitor will disrupt this interaction, stabilizing iNOS and increasing its enzymatic output.
The experimental workflow involves stimulating macrophages to express iNOS, preparing a cell lysate, and then using that lysate for inhibitor screening via two distinct methods.
Experimental Protocols
Protocol 1: Macrophage Culture and iNOS Induction
This protocol is for using the murine macrophage cell line RAW 264.7.[7][8]
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ), murine recombinant
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scrapers
-
10 cm tissue culture dishes
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁶ cells in 10 cm dishes and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh medium containing 1 µg/mL LPS and 100 ng/mL IFN-γ to induce iNOS expression.[1]
-
Incubation: Incubate the stimulated cells for 16-24 hours. This timing is critical to achieve high levels of iNOS protein.
Protocol 2: Preparation of iNOS-Rich Macrophage Lysate
Materials:
-
Stimulated RAW 264.7 cells (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100.[1]
-
Protease Inhibitor Cocktail
-
Microcentrifuge and pre-chilled tubes
Procedure:
-
Harvesting: Place culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 500 µL of ice-cold Lysis Buffer (supplemented with protease inhibitors) to each 10 cm dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20 minutes with occasional vortexing.[1]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which is the iNOS-rich cell lysate. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay. The lysate can be used immediately or aliquoted and stored at -80°C.
Protocol 3: SPSB2-iNOS Interaction Inhibition Assay (GST Pull-Down)
This assay directly measures the ability of a compound to disrupt the binding of iNOS (from the lysate) to recombinant SPSB2.[9][10]
Materials:
-
iNOS-rich cell lysate (from Protocol 2)
-
Recombinant GST-tagged SPSB2 protein
-
Glutathione-Sepharose 4B beads
-
Test inhibitors (e.g., cyclic peptides) and vehicle control (e.g., DMSO)
-
Wash Buffer (Lysis Buffer without protease inhibitors)
-
SDS-PAGE gels, buffers, and Western blot apparatus
-
Primary antibodies: anti-iNOS and anti-GST
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Bead Preparation: Wash Glutathione-Sepharose beads three times with Wash Buffer.
-
Protein Binding: Incubate 20 µg of GST-SPSB2 with 30 µL of bead slurry in a total volume of 500 µL of Wash Buffer for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by brief centrifugation and wash three times with Wash Buffer to remove unbound protein.
-
Inhibition Reaction:
-
To the beads, add 500 µg of iNOS-rich cell lysate.
-
Add the test inhibitor to the desired final concentration (e.g., 1 µM, 10 µM).[1] Include a vehicle-only control.
-
Adjust the final volume to 500 µL with Wash Buffer.
-
-
Incubation: Incubate the reaction mixture for 2 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash them four times with Wash Buffer to remove unbound proteins.
-
Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-iNOS antibody to detect pulled-down iNOS.
-
Strip and re-probe the membrane with an anti-GST antibody to confirm equal loading of the GST-SPSB2 bait protein.[9]
-
Visualize bands using chemiluminescence and quantify band intensity using densitometry software.
-
Protocol 4: Functional iNOS Activity Assay (Griess Assay)
This assay indirectly measures SPSB2-iNOS inhibition by quantifying the resulting increase in NO production. It measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[5][8]
Materials:
-
iNOS-rich cell lysate (from Protocol 2)
-
96-well microplate
-
NOS Reaction Buffer: Contains necessary cofactors like NADPH, FAD, and L-arginine. Commercial kits are available and recommended.[11][12]
-
Test inhibitors and vehicle control
-
Griess Reagent A (e.g., sulfanilamide (B372717) in acidic solution).[5][13]
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine, NED).[5][13]
-
Nitrite Standard (e.g., Sodium Nitrite) for standard curve generation.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in NOS Reaction Buffer in a 96-well plate.
-
Assay Setup:
-
In separate wells, add 50 µL of NOS Reaction Buffer.
-
Add test inhibitors at various concentrations. Include a vehicle-only control ("max activity") and a known iNOS inhibitor like L-NAME as a negative control.
-
Add 50-100 µg of iNOS-rich cell lysate to each well.
-
Adjust the final volume to 100 µL with NOS Assay Buffer if necessary.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow iNOS to produce NO.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well.
-
Immediately add 50 µL of Griess Reagent B to each well.[13]
-
-
Color Development: Incubate at room temperature for 10 minutes, protected from light. A purple color will develop.[13][14]
-
Measurement: Read the absorbance at 540 nm on a microplate reader.
-
Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the nitrite concentration in each sample. An increase in nitrite concentration in the presence of a test compound indicates inhibition of the SPSB2-iNOS interaction.
Data Presentation and Interpretation
Quantitative data should be recorded and summarized for clear interpretation and comparison of inhibitor potency.
Table 1: Example Data Summary for GST Pull-Down Inhibition Assay
| Test Compound | Concentration (µM) | iNOS Band Intensity (Arbitrary Units) | % Inhibition vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 | 15,230 | 0% |
| Inhibitor A | 1 | 9,850 | 35.3% |
| Inhibitor A | 10 | 2,110 | 86.1% |
| Inhibitor B | 1 | 14,100 | 7.4% |
| Inhibitor B | 10 | 11,550 | 24.2% |
| Control Peptide* | 10 | 1,890 | 87.6% |
A known active peptide inhibitor can be used as a positive control.[9]
Table 2: Example Data Summary for Griess Assay
| Test Compound | Concentration (µM) | Avg. Absorbance (540 nm) | Nitrite Conc. (µM) | % Increase in NO Production |
|---|---|---|---|---|
| Vehicle Control | 0 | 0.452 | 25.1 | 0% |
| Inhibitor A | 1 | 0.615 | 34.2 | 36.3% |
| Inhibitor A | 10 | 0.899 | 49.9 | 98.8% |
| Inhibitor B | 1 | 0.488 | 27.1 | 8.0% |
| Inhibitor B | 10 | 0.551 | 30.6 | 21.9% |
| L-NAME (1 mM) | N/A | 0.051 | 2.8 | -88.8% |
% Increase is calculated relative to the vehicle control after subtracting the background (L-NAME) activity.
References
- 1. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Quantifying Nitric Oxide Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] Accurate and reliable quantification of NO production in vitro is crucial for advancing research in numerous fields and for the development of novel therapeutics. This document provides detailed application notes and protocols for several widely used methods to measure NO in vitro.
Overview of Methods
A variety of direct and indirect methods are available for the quantification of nitric oxide.[1][2] Direct methods measure NO gas itself, while indirect methods typically measure its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4] The choice of method depends on factors such as the required sensitivity, the sample type, and the available equipment.
| Method | Principle | Detection Type | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Griess Assay | Colorimetric | Indirect (measures nitrite) | ~0.5-2 µM[4][5] | Simple, inexpensive, high-throughput | Indirect measurement, potential interference from other substances[6] |
| DAN Assay | Fluorometric | Indirect (measures nitrite) | ~50-500 nM[7][8] | High sensitivity | Indirect measurement, requires fluorometer |
| NO-Selective Electrodes | Electrochemical | Direct | ~0.2 nM[9] | Real-time, direct measurement of NO | Can be fragile, potential for membrane fouling |
| Chemiluminescence | Gas-phase reaction with ozone | Direct | Picomolar range | Extremely sensitive, gold standard for NO detection | Requires specialized and expensive equipment[10] |
| EPR Spectroscopy | Magnetic resonance | Direct (with spin traps) | Low µM | Highly specific for paramagnetic species like NO | Requires specialized equipment and expertise[11][12] |
| Hemoglobin-Based Assays | Spectrophotometric | Indirect | Micromolar range | Utilizes a biologically relevant reaction | Can be complex, potential for interfering reactions |
| Fluorescent Probes | Fluorescence microscopy/spectroscopy | Direct/Indirect | Nanomolar range | Enables intracellular imaging of NO | Probes can have specificity and photostability issues[13][14] |
| NOS Activity Assays | Colorimetric/Radiometric | Indirect (measures enzyme activity) | Varies by kit | Measures the source of NO production | Does not directly measure NO concentration |
Signaling Pathway of Nitric Oxide Synthesis
Nitric oxide is synthesized from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS).[15][16] There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS).[15] The activity of eNOS and nNOS is regulated by calcium and calmodulin, while iNOS expression is induced by inflammatory stimuli.
Caption: Nitric Oxide Synthesis Pathway.
Experimental Protocols
1. Griess Assay for Nitrite Quantification
This protocol describes the colorimetric quantification of nitrite in cell culture supernatants, a common indirect measure of NO production.
Caption: Griess Assay Experimental Workflow.
Materials:
-
Griess Reagent I: Sulfanilamide solution
-
Griess Reagent II: N-(1-naphthyl)ethylenediamine (NED) solution
-
Nitrite standard (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants. If necessary, centrifuge to remove any cellular debris.
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM) by diluting a stock solution in the same medium as the samples.
-
Assay: a. Add 50 µL of each standard and sample to duplicate wells of a 96-well plate. b. Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the line to calculate the nitrite concentration in the samples.
Note on Total NO Measurement: To measure total NO (nitrite + nitrate), samples must first be treated with nitrate reductase to convert nitrate to nitrite.[5][17]
2. DAN Assay for Fluorometric Nitrite Quantification
This protocol provides a more sensitive method for nitrite quantification using the fluorescent probe 2,3-diaminonaphthalene (B165487) (DAN).
Materials:
-
DAN solution (freshly prepared in acid)
-
NaOH solution
-
Nitrite standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare samples and a nitrite standard curve as described for the Griess assay.
-
Assay: a. Add 100 µL of samples and standards to the wells of a 96-well black plate. b. Add 10 µL of freshly prepared DAN solution to each well.[18] c. Incubate for 10 minutes at room temperature, protected from light. d. Add 10 µL of NaOH solution to each well to enhance the fluorescence.[19]
-
Measurement: Measure the fluorescence with an excitation wavelength of ~360-375 nm and an emission wavelength of ~415-450 nm.[7][18]
-
Data Analysis: Generate a standard curve and calculate the sample nitrite concentrations as with the Griess assay.
3. Direct NO Measurement with a NO-Selective Electrode
This protocol outlines the real-time detection of NO using an electrochemical sensor.
Caption: NO-Selective Electrode Experimental Workflow.
Materials:
-
NO-selective electrode and meter
-
Calibration solutions (e.g., S-nitroso-N-acetyl-D,L-penicillamine (SNAP) as a NO donor, or a saturated NO solution)
-
Cell culture setup
Procedure:
-
Calibration: Calibrate the NO electrode according to the manufacturer's instructions using solutions of known NO concentrations.
-
Setup: Place the calibrated electrode into the cell culture medium, ensuring the tip is close to the cells without touching them.
-
Baseline: Allow the electrode signal to stabilize to obtain a baseline reading.
-
Measurement: a. Record the baseline signal. b. If applicable, add a stimulus to the cells to induce NO production. c. Continuously record the electrode's output, which corresponds to the real-time changes in NO concentration.
-
Data Analysis: Convert the change in the electrical signal to NO concentration using the calibration curve. This allows for the determination of the kinetics of NO release.[20]
Concluding Remarks
The methods described provide a range of options for the in vitro quantification of nitric oxide. The choice of assay should be carefully considered based on the specific research question, the nature of the samples, and the available resources. For accurate and reproducible results, it is essential to follow the protocols carefully and to include appropriate controls in all experiments.
References
- 1. Nitric oxide detection methods in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 2. Nitric oxide detection methods in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. k-assay.com [k-assay.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Direct measurement of nitric oxide (NO) production rates from enzymes using ozone-based gas-phase chemiluminescence (CL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of nitric oxide by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. interchim.fr [interchim.fr]
- 18. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 19. DAN, Fluorescence determination of NO2- (CAS 771-97-1) | Abcam [abcam.com]
- 20. Application of Electrode Methods in Studies of Nitric Oxide Metabolism and Diffusion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anti-infective Properties of SPSB2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system provides the first line of defense against invading pathogens. A key component of this response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[1][2] NO is a potent antimicrobial agent effective against a range of intracellular pathogens, including parasites like Leishmania major and bacteria such as Mycobacterium tuberculosis.[1][2] The expression and activity of iNOS are tightly regulated to prevent excessive NO production, which can be toxic to host cells.[3][4]
One of the critical negative regulators of iNOS is the SPRY domain-containing SOCS box protein 2 (SPSB2).[1][5] SPSB2 is an adaptor protein for a Cullin-5 RING E3 ubiquitin ligase complex.[5] It directly binds to the N-terminal region of iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][3][5] This process effectively shortens the half-life of iNOS and limits NO production.
Inhibiting the interaction between SPSB2 and iNOS presents a promising host-directed therapeutic strategy to enhance the innate immune response to infections.[4][6] Small molecules or peptides that block this protein-protein interaction are expected to prolong the intracellular lifetime of iNOS, leading to sustained and elevated NO levels, and thereby enhancing the killing of persistent intracellular pathogens.[6][7]
These application notes provide a comprehensive experimental framework to test the anti-infective properties of novel SPSB2 inhibitors. The protocols outlined below cover the essential in vitro and cell-based assays required to validate the mechanism of action and antimicrobial efficacy of these inhibitors.
SPSB2-iNOS Signaling Pathway
The signaling pathway illustrating the role of SPSB2 in iNOS degradation is depicted below. Under normal conditions, upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), transcription factors like NF-κB and STAT1 induce the expression of iNOS.[1][5] The newly synthesized iNOS produces nitric oxide. However, SPSB2, as part of an E3 ubiquitin ligase complex, targets iNOS for proteasomal degradation, thus downregulating NO production. SPSB2 inhibitors are designed to disrupt the interaction between SPSB2 and iNOS, thereby stabilizing iNOS and boosting NO production for enhanced pathogen clearance.
References
- 1. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 2. E3 ligase activity assay - Profacgen [profacgen.com]
- 3. Bone Marrow Derived Macrophage (BMDM) differentiation and maintenance [protocols.io]
- 4. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 6. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Delivering Cyclic Peptides into Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages, key cells of the innate immune system, are central to inflammation, tissue remodeling, and host defense. Their phagocytic nature and role in various pathologies, including cancer and atherosclerosis, make them a prime target for therapeutic intervention. Cyclic peptides offer a promising class of molecules for modulating macrophage function due to their high stability, target affinity, and specificity compared to their linear counterparts. However, their delivery into the macrophage cytosol or specific subcellular compartments remains a significant challenge.
These application notes provide an overview of current techniques for delivering cyclic peptides into macrophages, complete with detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable strategy for their specific application.
Delivery Strategies
Several strategies have been developed to overcome the cell membrane barrier and deliver cyclic peptides into macrophages. These can be broadly categorized into:
-
Targeted Delivery via Surface Receptors: This approach utilizes the natural uptake mechanisms of macrophages by attaching cyclic peptides to ligands that bind to specific macrophage surface receptors. This strategy is particularly effective for targeting specific macrophage subpopulations (e.g., M2-like tumor-associated macrophages).
-
Cell-Penetrating Peptides (CPPs): Certain cyclic peptides possess intrinsic cell-penetrating properties, often characterized by cationic and amphipathic features. These peptides can traverse the cell membrane through various endocytic pathways and, in some cases, via direct translocation.
-
Nanoparticle-Based Carriers: Encapsulating or conjugating cyclic peptides to nanoparticles (NPs) can enhance their delivery to macrophages. Macrophages readily phagocytose particles in the nanometer to micrometer range, making this a robust delivery method. The nanoparticle surface can be further functionalized with targeting ligands for enhanced specificity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to allow for a comparison of different cyclic peptide delivery strategies.
Table 1: Efficiency of Cyclic Cell-Penetrating Peptides (CPPs) for Cytosolic Delivery
| Cyclic CPP | Relative Total Cellular Uptake (%) | Relative Cytosolic Delivery Efficiency (%) | Relative Endosomal Escape Efficiency (%)* | Reference |
| cFΦR4 | 100 | 100 | 100 | [1] |
| CPP 9 | 150 | 310 | 200 | [1] |
| CPP 11 | 280 | 250 | 89 | [1] |
| CPP 12 | 150 | 600 | 400 | [1] |
| Tat (linear) | ~50 | 4.0 | ~37 | [1] |
| R9 (linear) | ~50 | 4.0 | ~40 | [1] |
*Data are relative to the performance of cFΦR4. Total cellular uptake was measured using a pH-insensitive fluorophore, while cytosolic delivery was measured using a pH-sensitive fluorophore to distinguish endosomal from cytosolic localization.[1]
Table 2: Targeted Nanoparticle Delivery to Macrophages
| Targeting Ligand | Nanoparticle System | Drug/Cargo | Key Quantitative Finding | Reference |
| LyP-1 | Mesoporous Polydopamine (MPDA) | Triptolide | Average encapsulation rate: 66.5%; Drug loading: 4.5% | [2] |
| M2pep | Poly(lactic-co-glycolic acid) (PLGA) | PLX3397 (CSF-1R inhibitor) | M2pep-coated NPs showed significantly greater uptake in M2-polarized macrophages compared to uncoated NPs. | [3] |
| LyP-1 | Heat Shock Protein (Hsp) Cage | Cy5.5 (imaging agent) | LyP-1-Hsp cages exhibited enhanced affinity and uptake by macrophages in vitro. | [4] |
Signaling and Uptake Pathways
Understanding the biological pathways involved in peptide uptake is crucial for designing effective delivery strategies.
Phagocytosis and the CD47-SIRPα "Don't Eat Me" Pathway
Phagocytosis is a primary mechanism for macrophage internalization of larger particles, including nanoparticle-based delivery systems. This process can be inhibited by the "don't eat me" signal, where CD47 on a target cell binds to SIRPα on the macrophage. This interaction leads to the phosphorylation of ITIM domains in SIRPα's cytoplasmic tail, recruiting phosphatases SHP-1 and SHP-2, which ultimately suppress phagocytic signaling.[2][5][6][7] Cyclic peptides that block the CD47-SIRPα interaction can enhance the phagocytosis of their cargo or target cells.[5]
Caption: The CD47-SIRPα signaling pathway for phagocytosis inhibition.
Endocytic Pathways for CPP and Nanoparticle Uptake
Cell-penetrating peptides and smaller nanoparticles are often internalized via endocytosis.[8] The primary routes in macrophages include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[9] Scavenger receptors, such as SR-A1, are also heavily involved in the uptake of polyanionic nanoparticles and modified lipoproteins.[10] The engagement of these receptors can trigger downstream signaling cascades involving tyrosine kinases, protein kinase C (PKC), and PI-3K, leading to particle internalization.[11]
Caption: Major endocytic pathways for cyclic peptide and nanoparticle uptake in macrophages.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and Peptide Binding Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs), their polarization into M1 and M2 phenotypes, and the assessment of binding by a fluorescently-labeled targeting peptide (e.g., M2pep).
Materials:
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine IFN-γ and IL-4
-
Lipopolysaccharide (LPS)
-
Biotinylated cyclic peptide (e.g., M2pep) and scrambled control peptide
-
Streptavidin-FITC
-
Phosphate-buffered saline with 0.1% BSA (PBSA)
-
96-well black, clear-bottom plates
-
Flow cytometer
Procedure:
-
Macrophage Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture cells in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, and 20 ng/mL M-CSF for 7 days. Replace media on days 3 and 5.
-
On day 7, detach the differentiated BMDMs using a cell scraper.
-
-
Macrophage Polarization:
-
Seed BMDMs at 5 x 105 cells/well in a 6-well plate.
-
For M1 polarization, add 20 ng/mL IFN-γ and 100 ng/mL LPS to the culture medium.
-
For M2 polarization, add 20 ng/mL IL-4 to the culture medium.
-
Incubate for 48 hours.
-
-
Peptide Binding Assay:
-
Harvest polarized M1 and M2 macrophages and seed 50,000 cells/well in a 96-well black plate.
-
Prepare solutions of biotinylated peptide and scrambled control in cold PBSA at various concentrations (e.g., 1 µM to 50 µM).
-
Wash cells twice with cold PBSA.
-
Add peptide solutions to the wells and incubate on ice for 30 minutes.[12]
-
Wash cells twice with cold PBSA to remove unbound peptide.
-
Add streptavidin-FITC solution (e.g., 1:500 dilution in PBSA) and incubate on ice for 20 minutes in the dark.[13]
-
Wash cells twice with cold PBSA and resuspend in PBS for analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Caption: Workflow for macrophage polarization and peptide binding assay.
Protocol 2: Macrophage Phagocytosis Assay with Peptide-Coated Nanoparticles
This protocol details a method to quantify the uptake of fluorescently labeled, peptide-coated nanoparticles by macrophages using flow cytometry.
Materials:
-
Differentiated macrophages (e.g., RAW 264.7 or primary BMDMs)
-
Fluorescently labeled nanoparticles (e.g., coumarin-6-loaded PLGA NPs)
-
Cyclic peptide for surface conjugation (e.g., M2pep)
-
Activation and coupling reagents (e.g., EDC/NHS)
-
Serum-free culture medium
-
24-well non-tissue culture treated plates
-
Trypan Blue
-
Flow cytometer
Procedure:
-
Nanoparticle Preparation and Peptide Conjugation:
-
Synthesize fluorescently labeled nanoparticles using a standard method (e.g., solvent evaporation for PLGA NPs).
-
Activate the carboxyl groups on the nanoparticle surface using EDC and NHS.
-
Conjugate the amine group of the cyclic peptide to the activated nanoparticle surface. Purify the peptide-coated nanoparticles by centrifugation.
-
-
Macrophage Seeding:
-
Seed macrophages at a density of 2 x 105 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Phagocytosis Assay:
-
The next day, replace the medium with 500 µL of warm, serum-free medium and incubate for 1-2 hours.[14]
-
Add peptide-coated nanoparticles (and uncoated control nanoparticles) to the wells at a desired concentration (e.g., 100 µg/mL).
-
Incubate for 1 to 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with ice-cold PBS to stop phagocytosis and remove non-internalized particles.
-
Add 100 µL of Trypan Blue solution (0.4%) for 1-2 minutes to quench the fluorescence of any surface-bound nanoparticles.
-
Wash once more with cold PBS.
-
-
Cell Harvesting and Analysis:
-
Detach the macrophages from the plate by adding a cell scraper or using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes.
-
Analyze the fluorescence of the macrophage population by flow cytometry to quantify nanoparticle uptake.
-
Caption: Experimental workflow for nanoparticle phagocytosis assay.
Protocol 3: Assessing Cytosolic Delivery of CPPs using Flow Cytometry
This protocol uses a pH-sensitive dye to differentiate between cyclic CPPs trapped in acidic endosomes and those that have successfully escaped into the neutral pH of the cytosol.
Materials:
-
HeLa cells or macrophages
-
Cyclic CPP labeled with a pH-sensitive fluorophore (e.g., pHAb) and a pH-insensitive fluorophore (e.g., Rhodamine) for ratiometric analysis.
-
Complete culture medium
-
Trypsin-EDTA or cell scraper
-
Flow cytometer with appropriate laser lines and filters
Procedure:
-
Cell Seeding:
-
Seed cells in a 12-well plate at a density that allows them to reach ~80% confluency on the day of the experiment.
-
-
Peptide Incubation:
-
Cell Harvesting:
-
Remove the peptide-containing medium and wash the cells three times with PBS.
-
Add trypsin-EDTA and incubate for 5 minutes to detach the cells. For macrophages, a cell scraper may be necessary. Neutralize trypsin with complete medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Analysis:
-
Resuspend the cell pellet in cold PBS for flow cytometry analysis.
-
Measure the fluorescence intensity in the channels corresponding to both the pH-sensitive and pH-insensitive dyes.
-
Data Interpretation:
-
The fluorescence of the pH-insensitive dye represents total cellular uptake (endosomal + cytosolic).
-
The fluorescence of the pH-sensitive dye (which is low in acidic endosomes and high in the neutral cytosol) represents the amount of peptide that has reached the cytosol.
-
The ratio of pH-sensitive to pH-insensitive fluorescence provides a quantitative measure of endosomal escape efficiency.[1]
-
-
Conclusion
The delivery of cyclic peptides to macrophages is a rapidly evolving field with significant therapeutic potential. The choice of delivery strategy—be it receptor-mediated targeting, the use of cell-penetrating peptides, or nanoparticle carriers—will depend on the specific therapeutic goal, the nature of the cyclic peptide, and the target macrophage population. The protocols and data presented here provide a framework for researchers to develop and evaluate their own cyclic peptide delivery systems for macrophage modulation.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface modification of polymeric nanoparticles with M2pep peptide for drug delivery to tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein cage nanoparticles bearing the LyP-1 peptide for enhanced imaging of macrophage-rich vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The SIRP-CD47 Pathway is an Innate Immune Checkpoint | Bio-Techne [bio-techne.com]
- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Scavenger Receptor A1 Signaling Pathways Affecting Macrophage Functions in Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling pathways required for macrophage scavenger receptor-mediated phagocytosis: analysis by scanning cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep) [thno.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of SPSB2-iNOS Inhibitory Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working on SPSB2-iNOS inhibitory cyclic peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows and the development of more stable and effective therapeutic candidates.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of SPSB2-iNOS inhibitory cyclic peptides.
Q1: What is the mechanism of action for SPSB2-iNOS inhibitory peptides?
A1: The SPRY domain-containing and SOCS box protein 2 (SPSB2) is an adaptor protein that recruits an E3 ubiquitin ligase complex to inducible nitric oxide synthase (iNOS).[1][2][3][4] This complex then polyubiquitinates iNOS, targeting it for proteasomal degradation.[1][2][3] Inhibitory peptides that block the SPSB2-iNOS interaction prevent this degradation, thereby prolonging the intracellular lifetime of iNOS and enhancing the production of nitric oxide (NO).[1][2][5] This can be beneficial in the context of chronic infections where sustained NO production is required for pathogen clearance.[1][2]
Q2: My cyclic peptide shows good binding affinity in vitro but has low efficacy in cell-based assays. What could be the issue?
A2: A common reason for this discrepancy is poor peptide stability or low cell permeability. Peptides, even cyclic ones, can be susceptible to degradation by intracellular proteases.[6][7] Additionally, for a peptide to be effective, it must be able to cross the cell membrane to reach its intracellular target.[6] Consider performing a stability assay in cell lysate or serum to assess proteolytic susceptibility. To improve cell permeability, strategies such as lipidation or the incorporation of cell-penetrating peptide sequences can be explored.[8]
Q3: What are the primary causes of peptide instability?
A3: Peptide instability can arise from several factors:
-
Proteolytic Degradation: Peptidases and proteases in biological fluids and within cells can cleave peptide bonds, inactivating the peptide.[9][10][11]
-
Chemical Instability: Certain amino acid residues are prone to chemical degradation. For instance, methionine and cysteine can be oxidized, while asparagine and glutamine can undergo deamidation.[8][9][12]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to insolubility and loss of function.[9][13]
-
Physical Instability: Factors like temperature fluctuations (repeated freeze-thaw cycles) and pH can denature the peptide or cause aggregation.[9][12]
Q4: How can I improve the stability of my SPSB2-iNOS inhibitory cyclic peptide?
A4: Several chemical modification strategies can be employed to enhance peptide stability:
-
Incorporate Non-Natural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic amino acids can make the peptide resistant to proteolysis.[7][8][14][15][16][17]
-
N-Methylation: Adding a methyl group to the peptide backbone can improve proteolytic resistance and cell permeability.[18][19][20][21][22]
-
Hydrocarbon Stapling: This technique introduces a covalent hydrocarbon bridge to lock the peptide in its bioactive conformation (often an α-helix), which can significantly increase stability and cell permeability.[6][7][23][24][25]
-
Redox-Stable Cyclization: If using disulfide bridges for cyclization, consider replacing them with more stable linkages like lactam bridges to avoid reduction in the intracellular environment.[5]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide precipitates out of solution during storage or use. | 1. The peptide has low solubility in the chosen buffer. 2. The peptide is aggregating over time. 3. The storage temperature is inappropriate, or the peptide has undergone multiple freeze-thaw cycles.[12] | 1. Test the solubility in a small aliquot first.[26] For hydrophobic peptides, try initially dissolving in a small amount of an organic solvent like DMSO, then slowly diluting with your aqueous buffer.[26] 2. Incorporate solubilizing groups or tags (e.g., PEGylation) into the peptide design.[13] 3. Aliquot the peptide into single-use volumes upon receipt to avoid repeated freeze-thaw cycles. Store lyophilized peptides at -20°C for the short term and -80°C for long-term storage.[12] |
| Inconsistent results in binding assays (e.g., SPR, ITC). | 1. Peptide degradation in the assay buffer. 2. Inaccurate peptide quantification. 3. Peptide aggregation is affecting the active concentration. | 1. Assess peptide stability in the assay buffer over the time course of the experiment. Consider adding protease inhibitors if degradation is observed. 2. Use multiple methods for peptide quantification, such as UV spectroscopy and amino acid analysis, to ensure accuracy.[27] 3. Analyze the peptide solution by dynamic light scattering (DLS) to check for aggregates. If present, try different buffer conditions (pH, ionic strength) or filtration. |
| Cyclic peptide is rapidly cleared in pharmacokinetic studies. | 1. Susceptibility to proteolysis in plasma. 2. Rapid renal clearance due to small size. | 1. Perform an in vitro plasma stability assay. If the peptide is unstable, consider modifications like N-methylation or the incorporation of D-amino acids.[8][15][18][20] 2. Increase the hydrodynamic radius of the peptide through strategies like PEGylation or conjugation to a larger molecule like albumin to reduce renal filtration.[8] |
| Loss of peptide activity after modification for stability. | The modification has disrupted the key binding interactions with SPSB2. | 1. Use structural data or molecular modeling to guide your modifications. The binding of iNOS to SPSB2 is known to involve a "DINNN" motif.[5][28] Ensure your modifications do not alter the conformation of this critical region. 2. Perform a systematic scan of modifications (e.g., an N-methyl scan) to identify positions that can be altered without losing binding affinity.[19] |
III. Quantitative Data Summary
The following table summarizes binding affinity data for known SPSB2-iNOS inhibitory peptides.
| Peptide | Modification/Cyclization | Binding Affinity (KD) to SPSB2 | Reference |
| Linear DINNN peptide | None | 318 nM | [28] |
| Cyclic Peptide 2 (CP2) | Lactam-bridge cyclized | 21 nM | [29] |
| Cyclic Peptide 3 (CP3) | Not specified | 7 nM | [30] |
IV. Key Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the proteolytic stability of a cyclic peptide in a biologically relevant matrix.
Materials:
-
Test peptide
-
Human plasma (from a licensed vendor)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation: Spike the test peptide into the pre-warmed plasma to a final concentration of 1-10 µM. Vortex gently to mix.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Protein Precipitation: Vortex the quenched sample vigorously and incubate at 4°C for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated HPLC or LC-MS/MS method to quantify the amount of remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the peptide's half-life (t1/2).
V. Visualizations
Signaling Pathway
Caption: The SPSB2-mediated ubiquitination pathway of iNOS and the point of intervention for inhibitory peptides.
Experimental Workflow
Caption: A logical workflow for the development and stability testing of inhibitory cyclic peptides.
Stability Improvement Strategies
Caption: Key chemical modification strategies to address the challenge of low peptide stability.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 7. mdpi.com [mdpi.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. nordscipeptides.com [nordscipeptides.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 18. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 20. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclic Peptide Synthesis Strategies - Creative Peptides [creative-peptides.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. medchemexpress.com [medchemexpress.com]
- 30. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Redox-Stable Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of redox-stable cyclic peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing cyclic peptides over their linear counterparts?
A: Cyclization significantly enhances peptide stability against enzymatic degradation by removing the terminal ends, which are primary targets for exopeptidases.[1][2] This structural constraint also reduces conformational flexibility, which can lead to improved receptor affinity, selectivity, and bioavailability.[3][4][5]
Q2: What are the most common redox-sensitive amino acids I should be concerned about during synthesis?
A: Cysteine (Cys) and Methionine (Met) are the most susceptible to oxidation.[6][7] Cysteine can form unwanted disulfide bonds, while Methionine can oxidize to its sulfoxide (B87167) form.[6] Tryptophan (Trp) can also be oxidized, especially during harsh cleavage conditions or certain cyclization methods like iodine-mediated oxidation.[8]
Q3: When should I choose on-resin versus solution-phase cyclization?
A: On-resin cyclization is often preferred as it utilizes a "pseudo-dilution" effect, which favors intramolecular cyclization and minimizes the formation of intermolecular oligomers or polymers.[9][10] It also simplifies the workflow by integrating cyclization into the automated synthesis protocol.[4][11] Solution-phase cyclization is necessary for certain strategies but requires running reactions at very high dilution to avoid intermolecular side products, which can limit productivity.[12][13]
Q4: My peptide sequence is very long and hydrophobic. What strategies can I use to improve synthesis?
A: For long or hydrophobic sequences, which are prone to aggregation, several strategies can be employed.[14][15] Consider synthesizing the peptide in segments, which are later ligated.[16] Switching the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can also improve solvation.[15] Additionally, incorporating "difficult sequence"-disrupting elements like pseudoproline dipeptides can be effective.[17]
Q5: How can I confirm that my cyclic peptide has the correct disulfide bond connectivity?
A: Characterizing disulfide bridges is not straightforward and often requires indirect methods.[18] A common approach is to reduce the cyclic peptide with a reducing agent like dithiothreitol (B142953) (DTT) to yield the linear precursor, which can then be analyzed by mass spectrometry to confirm its mass.[18] Advanced analytical techniques such as tandem mass spectrometry (MS/MS) and 2D NMR are also essential for unequivocal structural verification.[18]
Troubleshooting Guides
Problem 1: Low Yield of Cyclic Product
Q: I am observing a very low yield of my desired cyclic peptide, with a large amount of unreacted linear precursor or oligomeric byproducts. What could be the cause and how can I fix it?
A: Low cyclization yield is a common problem that can stem from several factors, including unfavorable peptide conformation, inefficient coupling reagents, or competing intermolecular reactions.[19]
Possible Causes & Solutions:
-
Unfavorable Conformation: The linear peptide may adopt a conformation that is not conducive to cyclization.
-
Inefficient Coupling: The activation of the carboxylic acid for lactam formation may be insufficient.
-
Intermolecular Reactions: At high concentrations, the linear peptides can react with each other, forming dimers and oligomers.
-
Solution: If performing solution-phase cyclization, ensure the reaction is conducted under high-dilution conditions (typically <1 mM). For solid-phase synthesis, ensure the resin loading is not excessively high.[12]
-
-
Steric Hindrance: Bulky amino acids at the cyclization junction can impede the reaction.
-
Solution: If possible, redesign the linear precursor to move the cyclization site away from sterically demanding residues like Valine or Isoleucine.[19]
-
Problem 2: Loss of Stereochemical Purity (Racemization)
Q: My final product shows diastereomeric impurities. How can I prevent racemization during synthesis, particularly during the coupling and cyclization steps?
A: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue, especially for sensitive amino acids like Cysteine (Cys) and Histidine (His).[22][23] It most commonly occurs via the formation of a planar oxazolone (B7731731) intermediate during carboxyl group activation.[23]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additive: This is the most critical factor. Urionium/aminium salt reagents combined with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl cyanohydroxyiminoacetate (Oxyma) are highly effective at suppressing racemization.[22][23]
-
Control Reaction Temperature: Perform coupling and cyclization reactions at a lower temperature (e.g., 0°C) to slow the rate of racemization.[22]
-
Optimize Base: Use a weaker, sterically hindered base like sym-collidine, especially when coupling Cys, and use the minimum amount necessary for the reaction.[23]
-
Protect Sensitive Residues: For Histidine, protecting the imidazole (B134444) side chain can significantly reduce racemization.[17]
Problem 3: Unwanted Oxidation or Reduction of Redox-Active Residues
Q: I am observing unexpected oxidation of Methionine/Tryptophan or reduction of my disulfide bridge. How can I maintain the redox state of my peptide?
A: Maintaining the desired redox state requires careful selection of reagents and reaction conditions throughout the synthesis, cleavage, and purification process.
Troubleshooting Redox Instability:
-
Unwanted Oxidation during Disulfide Formation: When using iodine for on-resin disulfide bond formation, sensitive residues like Met and Trp can be oxidized.
-
Disulfide Bond Reduction during Cleavage: A common but often overlooked issue is the reduction of disulfide bonds during the final TFA cleavage step.
-
Cause: Hydrosilane scavengers (like triisopropylsilane, TIPS), commonly used to protect against side reactions, can reduce the disulfide bond in the presence of strong acid.[13]
-
Solution: Eliminate silane (B1218182) scavengers from your cleavage cocktail if your sequence allows. If scavengers are necessary, carefully control their equivalence.[13]
-
-
Premature Oxidation of Cysteine: Free thiols from Cysteine residues can oxidize prematurely in solution, forming dimers.[7]
-
Solution: Keep solutions for purification and analysis at a slightly acidic pH (3-6) and work quickly. If possible, purify immediately after cleavage and lyophilize the final product to ensure long-term stability.
-
Data & Tables
Table 1: Comparative Performance of Common Coupling Reagents
| Parameter | HATU | HBTU |
| Purity (Difficult Sequences) | Higher Purity | Lower Purity |
| Coupling Efficiency | High | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Racemization Risk | Lower | Higher |
| Reference(s) | [20] | [20][25][26] |
Table 2: Impact of pH on Disulfide Bond Stability
| pH Range | Stability of Disulfide Bond | Primary Degradation Pathway(s) |
| Acidic (pH 1-5) | Generally Stable | Peptide bond hydrolysis (e.g., at Asp residues) |
| Neutral (pH 5-8) | Relatively Stable | Slow degradation at the disulfide bond |
| Basic (pH > 8) | Decreased Stability | Rapid degradation via disulfide bond interchange/scrambling |
| Reference(s) | [1][2] |
Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation using Iodine
This protocol describes the cyclization of a peptide containing two Cys residues (protected with Acm or Trt) while it is still attached to the solid support.
-
Resin Preparation: Following the complete assembly of the linear peptide, wash the resin thoroughly with DMF (3x) to remove any residual piperidine (B6355638).
-
Deprotection of Cys Residues: If using Cys(Acm), the protecting groups are removed concurrently with oxidation. If using Cys(Trt), pre-treat the resin with a mild TFA solution (e.g., 1-2% TFA in DCM) to remove the Trt groups, followed by extensive washing.
-
Oxidation/Cyclization:
-
Prepare a solution of iodine (I₂) (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF/H₂O.
-
Suspend the peptide-resin in DMF (approx. 10 mL per gram of resin).
-
Add the iodine solution to the resin suspension and shake the reaction mixture at room temperature.[24]
-
-
Monitoring: Monitor the reaction by taking a small sample of resin every 15-20 minutes. Cleave the peptide from the sample and analyze by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclized product. The reaction is typically complete within 30-60 minutes.[13]
-
Quenching and Washing:
-
Cleavage: Dry the resin and proceed with the standard TFA cleavage protocol (note: avoid silane scavengers if possible).[13]
Protocol 2: Head-to-Tail On-Resin Cyclization (Lactamization)
This protocol is for forming an amide bond between the N- and C-termini of a peptide anchored to the resin via a side chain.
-
Peptide Synthesis: Synthesize the linear peptide using an Fmoc/tBu strategy on a resin that allows for side-chain anchoring (e.g., attaching the C-terminal amino acid via its Asp, Glu, or Lys side chain).
-
Orthogonal Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively deprotect the C-terminal carboxylic acid. This requires an orthogonal protecting group (e.g., Allyl or ivDde) that can be removed without affecting the other side-chain protecting groups.
-
-
Cyclization:
-
Wash the resin extensively with DMF to remove deprotection reagents.
-
Prepare the cyclization cocktail: Add the coupling reagent (e.g., 5 eq. PyBOP) and an additive (e.g., 5 eq. HOBt) to the resin, followed by a base (e.g., 10 eq. DIPEA) in a suitable solvent mixture (e.g., DCM/DMF/NMP).[27]
-
Agitate the reaction at room temperature for 4-24 hours.[11][27]
-
-
Monitoring and Completion: Monitor the reaction progress using LC-MS analysis of cleaved samples. Upon completion, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage and Purification: Proceed with the standard global deprotection and cleavage from the resin using a suitable TFA cocktail. Purify the crude cyclic peptide by RP-HPLC.
Visualizations
Caption: A generalized workflow for solid-phase synthesis and on-resin cyclization of peptides.
Caption: A troubleshooting flowchart for diagnosing and addressing low cyclization yields.
References
- 1. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Synthesis [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 17. peptide.com [peptide.com]
- 18. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. peptide.com [peptide.com]
- 25. benchchem.com [benchchem.com]
- 26. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 27. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Sequences for Enhanced SPSB2 Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing peptide sequences for enhanced binding to the SPRY domain-containing SOCS box protein 2 (SPSB2).
Frequently Asked Questions (FAQs)
Q1: What is the primary binding motif for peptides targeting SPSB2?
A1: The primary binding motif for SPSB2 is a highly conserved Asp-Ile-Asn-Asn-Asn (DINNN) sequence.[1][2] This motif is found in the N-terminus of inducible nitric oxide synthase (iNOS), a key substrate of the SPSB2 E3 ubiquitin ligase complex.[3][4]
Q2: How critical are the individual residues within the DINNN motif for SPSB2 binding?
A2: Mutational analysis has demonstrated that the aspartate (D) and the asparagine (N) residues are critical for high-affinity binding. Specifically, mutating the Asp or the first Asn residue to Alanine can reduce binding affinity by approximately 200-fold and 600-fold, respectively.[2][5] The third Asn is also essential, with its mutation to Alanine leading to undetectable binding.[2][5] The second Asn residue also plays a significant role, with its substitution causing a 30-fold decrease in binding affinity.[2][5]
Q3: Do residues flanking the DINNN motif influence binding affinity?
A3: Yes, residues flanking the core DINNN motif can significantly enhance binding affinity, by up to 80-fold.[2] While these residues may not make direct contact with SPSB2 in all crystal structures, they play an important role in the overall binding energy.[2] For instance, Alanine substitutions of conserved residues Lys22, Val28, and Lys30 in the murine iNOS peptide resulted in a two- to four-fold decrease in SPSB2 binding affinity.[4] A simultaneous mutation of these three residues led to a ~24-fold decrease in affinity.[4]
Q4: What is the role of SPSB2 in cellular signaling?
A4: SPSB2 is a substrate recognition component of the Elongin BC-Cullin 5-SOCS box (ECS) E3 ubiquitin ligase complex.[3][6] It targets specific proteins for ubiquitination and subsequent proteasomal degradation.[3][6] A primary target of SPSB2 is inducible nitric oxide synthase (iNOS).[3][4][7] By mediating the degradation of iNOS, SPSB2 acts as a negative regulator of nitric oxide (NO) production.[3][4][6]
Q5: Why is inhibiting the SPSB2-iNOS interaction a therapeutic strategy?
A5: Inhibiting the SPSB2-iNOS interaction is expected to prolong the cellular lifetime of iNOS, leading to enhanced production of nitric oxide (NO).[1][8][9] Elevated NO levels can enhance the killing of persistent pathogens, making SPSB2 inhibitors a potential new class of anti-infectives.[1][8][9]
Troubleshooting Guides
Issue 1: Low or No Binding Affinity of a Designed Peptide
| Possible Cause | Troubleshooting Step |
| Incorrect core motif: The DINNN sequence is mutated or absent. | Solution: Ensure the core DINNN motif is correctly incorporated into your peptide sequence. Mutational scanning data indicates the high importance of each residue within this motif.[2][5] |
| Suboptimal flanking residues: The residues surrounding the DINNN motif are not conducive to high-affinity binding. | Solution: Systematically mutate the flanking residues. Consider incorporating sequences from the native iNOS peptide that have been shown to contribute to binding.[4] |
| Peptide conformation: The linear peptide may not be adopting the optimal conformation for binding. | Solution: Consider cyclizing the peptide. Cyclic peptides can be conformationally constrained, potentially leading to higher binding affinity.[1][8][10] Redox-stable cyclization strategies, such as using thioethers or lactam bridges, can improve stability.[1] |
| Experimental error: Issues with the binding assay setup. | Solution: Verify the integrity of your recombinant SPSB2 protein. Use a positive control peptide with known high affinity. Confirm the buffer conditions and temperature for your assay (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance). |
Issue 2: Poor Peptide Stability in Biological Assays
| Possible Cause | Troubleshooting Step |
| Proteolytic degradation: The peptide is being degraded by proteases in cell lysates or plasma. | Solution: Design cyclic peptides, which are generally more resistant to proteolysis.[11] End-capping the peptide (N-terminal acetylation and C-terminal amidation) can also increase stability.[5] |
| Redox instability: Disulfide bridges used for cyclization are being reduced in the intracellular environment. | Solution: Synthesize redox-stable cyclic peptides using alternative cyclization chemistries like cystathionine (B15957) or lactam bridges.[1][8] |
Issue 3: Low Cellular Permeability of the Peptide
| Possible Cause | Troubleshooting Step |
| High polarity and charge: The peptide is unable to efficiently cross the cell membrane. | Solution: Conjugate the peptide to a cell-penetrating peptide (CPP), such as a poly-arginine sequence or the TAT peptide.[12][13] Another strategy is to incorporate an RGD motif to potentially facilitate integrin-dependent endocytosis.[14][15] |
Quantitative Data Summary
The following tables summarize key binding affinity data for various peptides targeting SPSB2.
Table 1: Binding Affinities of Linear iNOS-derived Peptides to SPSB2
| Peptide Sequence (Murine iNOS residues 19-31) | Modification | Binding Affinity (Kd) | Reference |
| KEEKDINNNVKKKT | Wild-type | 13 nM | [4] |
| KEEKA INNNVKKKT | D23A | Dramatically reduced | [4] |
| KEEKDIA NNVKKKT | N25A | Dramatically reduced | [4] |
| KEEKDINA NVKKKT | N27A | Dramatically reduced | [4] |
| KEEKDINNNA KKT | V28A | ~2-4 fold lower | [4] |
| A EEKDINNNVA KKA | K22A, V28A, K30A | ~24-fold lower | [4] |
Table 2: Binding Affinities of Optimized Cyclic Peptides to SPSB2
| Peptide Name | Sequence | Binding Affinity (Kd) | Reference |
| CP0 | Ac-c[CVDINNNC]-NH2 | - | [1] |
| CP1 (cystathionine analogue) | - | Low nanomolar | [1] |
| CP2 (lactam-bridge) | c[WDINNNbA] | Low nanomolar | [1] |
| CP3 | Pentapeptide inhibitor | 7 nM | [10][16] |
| Ac-c[CVDINNNC]-NH2 | - | 4.4 nM | [11] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | [15] |
| cR8 | cyclo(RGDINNNV) | 671 nM | [14] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | [15] |
Experimental Protocols
Method 1: Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of peptide-protein interactions.
-
Protein Preparation: Express and purify the SPSB2 SPRY domain (e.g., residues 12-224). Dialyze the protein extensively against the ITC buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.0).
-
Peptide Preparation: Synthesize and purify the peptide of interest. Dissolve the peptide in the same ITC buffer used for the protein.
-
ITC Experiment:
-
Load the SPSB2 protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
A control experiment titrating the peptide into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
-
Chip Preparation: Immobilize the purified SPSB2 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Binding Analysis:
-
Flow a running buffer (e.g., 50 mM phosphate, 50 mM NaCl, pH 7.0) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the peptide analyte over the immobilized SPSB2 surface and monitor the change in response units (RU).
-
After the association phase, flow the running buffer again to monitor the dissociation phase.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Method 3: In Vitro Ubiquitination Assay
This assay is used to demonstrate the SPSB2-dependent ubiquitination of a substrate like iNOS.
-
Prepare Components:
-
Reaction Setup: Combine the iNOS source, E1, E2, E3 components, and ubiquitin in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Stop the reaction and analyze the samples by SDS-PAGE followed by Western blotting using an anti-iNOS antibody. An increase in high molecular weight smeared bands corresponding to polyubiquitinated iNOS indicates a successful reaction.[4]
Visualizations
Caption: SPSB2-mediated iNOS degradation pathway and inhibitor action.
Caption: Workflow for optimizing peptide inhibitors of SPSB2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. uniprot.org [uniprot.org]
- 7. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Yield in Cyclic Peptide Synthesis
Welcome to the technical support center for cyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My cyclic peptide synthesis yield is very low. What are the most common initial checks I should perform?
Low yields in cyclic peptide synthesis can stem from several factors. Systematically evaluating your experimental setup is key. Here are the initial steps to consider:
-
Purity of the Linear Peptide: Ensure the linear precursor peptide is of high purity (>95%). Impurities from the solid-phase synthesis can interfere with the cyclization reaction.
-
Reagent Quality: Verify the quality and freshness of all reagents, including coupling agents, bases, and solvents. Degradation of these reagents can significantly reduce cyclization efficiency.
-
Reaction Conditions: Double-check that the reaction concentration, temperature, and pH are within the optimal range for your specific cyclization strategy.
Q2: I'm observing a significant amount of high molecular weight species in my reaction mixture. What is causing this and how can I prevent it?
The presence of high molecular weight species, such as dimers and oligomers, is a common issue in cyclic peptide synthesis, particularly in head-to-tail cyclization. This is typically caused by intermolecular reactions competing with the desired intramolecular cyclization.
To minimize dimerization and oligomerization, consider the following strategies:
-
High Dilution: Performing the cyclization reaction at a low concentration (typically 0.1-1 mM) favors the intramolecular reaction.[1] This can be achieved by using a large volume of solvent or by the slow addition of the linear peptide to the reaction vessel using a syringe pump.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can mimic high dilution conditions due to the pseudo-dilution effect, which can reduce intermolecular side reactions.[2][3]
-
Turn-Inducing Residues: Incorporating amino acids like proline or glycine, or D-amino acids near the cyclization site can pre-organize the linear peptide into a conformation that is more favorable for cyclization.[2][4]
Q3: My cyclization reaction is very slow or doesn't seem to be proceeding to completion. What can I do to improve the reaction rate and efficiency?
Several factors can contribute to a sluggish or incomplete cyclization reaction. Here are some troubleshooting steps:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. For difficult cyclizations, stronger coupling reagents may be necessary. It's often beneficial to screen a panel of modern coupling reagents.
-
Increase Temperature: Cautiously increasing the reaction temperature can sometimes improve cyclization yields for challenging sequences.[5][6] However, be aware that higher temperatures can also increase the risk of side reactions like epimerization.
-
Solvent Selection: The reaction solvent can significantly influence the peptide's conformation and solubility. Experiment with different solvents or solvent mixtures to find the optimal conditions for your peptide.[7][8]
-
Conformational Constraints: If the linear peptide exists in a conformation that is unfavorable for cyclization, the intramolecular reaction will be entropically disfavored.[4][9] Introducing "turn-inducing" elements like proline or D-amino acids into the peptide sequence can help pre-organize the backbone for more efficient cyclization.[2][4]
Q4: I suspect side reactions are occurring during my cyclization. What are the common side reactions and how can I identify and minimize them?
Side reactions can significantly reduce the yield of the desired cyclic peptide. Common side reactions include:
-
Racemization/Epimerization: The chiral integrity of amino acids can be compromised, particularly at the C-terminus, during activation. This can be minimized by the careful selection of coupling reagents and additives, and by avoiding excessive reaction times and high temperatures.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring intermediate (aspartimide), which can lead to a mixture of products. This can be suppressed by using specific protecting groups or by carefully controlling the reaction conditions.
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which can cap the peptide and prevent further reaction.
To identify these side products, high-resolution mass spectrometry (HRMS) and HPLC analysis are essential. Comparing the experimental mass to the theoretical mass of potential side products can help in their identification.
Data Presentation
Table 1: Effect of Peptide Concentration on Dimer Formation in Head-to-Tail Cyclization
| Peptide Concentration | Monomer:Dimer Ratio | Reference |
| 10 mM | 1:1 | [10] |
| 1 mM | 9:1 | [1] |
| 0.1 mM | >99:1 | [1] |
Table 2: Comparison of Coupling Reagents for a Difficult Cyclization
| Coupling Reagent | Additive | Crude Purity of Cyclic Peptide (%) | Reference |
| HBTU | HOBt | 45 | [11] |
| HATU | HOAt | 75 | [2] |
| COMU | DIPEA | 80 | [11] |
| PyBOP | DIPEA | 60 | [2] |
Table 3: Influence of Solvent on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Dichloromethane (DCM) | 8.93 | 30 | [8] |
| Tetrahydrofuran (THF) | 7.52 | 45 | [8] |
| Acetonitrile (ACN) | 36.64 | 60 | [10] |
| N,N-Dimethylformamide (DMF) | 36.71 | 85 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
-
Preparation of the Linear Peptide: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. Cleave the peptide from the resin, ensuring that side-chain protecting groups remain intact if necessary for the cyclization chemistry. Purify the linear peptide to >95% purity using reverse-phase HPLC.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 0.1-1 mM.
-
Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-4 equivalents) to the peptide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by LC-MS, looking for the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up and Purification: Once the reaction is complete, quench any remaining activating agents. Remove the solvent under reduced pressure.
-
Deprotection and Final Purification: If side-chain protecting groups are present, remove them using the appropriate cleavage cocktail. Purify the crude cyclic peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc/tBu SPPS protocols. The C-terminal amino acid must be attached to the resin via its side chain for head-to-tail cyclization.
-
Selective Deprotection: Selectively deprotect the N-terminus (for head-to-tail cyclization) or the relevant side chains (for side-chain-to-side-chain cyclization) while the peptide is still on the resin.
-
Cyclization: Swell the resin in a suitable solvent (e.g., DMF). Add the coupling reagent and base to the resin-bound peptide. Allow the reaction to proceed at room temperature or with gentle heating.
-
Washing: After the cyclization is complete, thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by HRMS and analytical HPLC.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield in cyclic peptide synthesis.
Caption: Decision tree for selecting a cyclic peptide synthesis strategy.
References
- 1. peptide.com [peptide.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 5. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Inhibitory Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor cell permeability of inhibitory peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibitory peptide not entering the target cells?
A1: Peptides often face challenges in crossing the cell membrane due to several physicochemical properties:
-
Size and Molecular Weight: Large peptides generally have more difficulty passively diffusing across the lipid bilayer.
-
Polarity and Charge: The peptide backbone contains polar amide bonds that form hydrogen bonds with water, making it energetically unfavorable to enter the hydrophobic membrane interior. A high net charge, especially negative, can also hinder membrane translocation. A net charge of 0 to +2 is often more favorable for cell penetration.[1]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone must break their hydrogen bonds with the aqueous environment to enter the cell membrane. Strategies that promote intramolecular hydrogen bonding can "hide" these polar groups and improve permeability.[1]
-
Proteolytic Degradation: Peptides are susceptible to degradation by extracellular proteases, which can reduce the effective concentration available for cellular uptake.
Q2: What are the most common strategies to improve the cell permeability of my inhibitory peptide?
A2: Several strategies can be employed to enhance the cellular uptake of inhibitory peptides. The choice of strategy depends on the specific peptide, its target, and the experimental context. Key approaches include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides (typically 5-30 amino acids) that can translocate across the cell membrane and carry a cargo molecule, such as your inhibitory peptide, along with them.[1][2]
-
Peptide Stapling: This involves synthetically "stapling" the peptide into an alpha-helical conformation using a chemical brace. This pre-organizes the peptide into its bioactive conformation, can mask polar amide bonds, and increases proteolytic stability.[1]
-
Chemical Modifications:
-
N-methylation: Replacing the N-H group of the peptide backbone with an N-CH3 group can reduce the number of hydrogen bond donors and increase membrane permeability.[3]
-
Lipidation: Attaching a lipid moiety (e.g., a fatty acid) to the peptide increases its hydrophobicity, facilitating interaction with the cell membrane.
-
Cyclization: Cyclizing the peptide can improve its conformational stability, reduce susceptibility to proteases, and in some cases, enhance permeability by promoting a more membrane-compatible conformation.[4]
-
Q3: How do Cell-Penetrating Peptides (CPPs) work?
A3: CPPs facilitate the cellular entry of their cargo through two primary mechanisms:
-
Direct Penetration: Some CPPs can directly translocate across the plasma membrane. This process is often energy-independent and may involve transient pore formation or membrane destabilization.[5][6]
-
Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles called endosomes.[2][5][7] Common endocytic pathways include macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[5][8]
It's important to note that for the inhibitory peptide to be effective, it often needs to escape the endosome and reach its target in the cytoplasm or nucleus.[7][9]
Troubleshooting Guides
Problem 1: My CPP-conjugated peptide shows high cellular uptake in a fluorescence assay, but I don't observe any downstream biological effect.
-
Possible Cause: The peptide is likely trapped in endosomes and cannot reach its intracellular target.[1] This is a common challenge with CPP-mediated delivery, which often relies on endocytosis.[1][7]
-
Troubleshooting Steps:
-
Co-localization Microscopy: Perform a co-localization experiment using confocal microscopy. Label your peptide with a fluorescent dye (e.g., FITC) and co-stain the cells with an endosomal/lysosomal marker (e.g., LysoTracker Red). If the fluorescence from your peptide overlaps with the endosomal marker, it confirms endosomal entrapment.
-
Incorporate Endosomal Escape Moieties: Modify your CPP-peptide conjugate to include components that promote endosomal escape. This can be achieved by adding fusogenic peptides (e.g., GALA, KALA) or pH-responsive elements that disrupt the endosomal membrane as it acidifies.
-
Test a Panel of Different CPPs: The efficiency of endosomal escape can vary significantly between different CPPs.[10] Testing a variety of CPPs with different properties (e.g., cationic vs. amphipathic) may identify one that provides better cytosolic delivery for your specific cargo.
-
Use Endosomolytic Reagents: Co-incubation with reagents like dfTAT can facilitate the release of endosomally trapped molecules into the cytosol.[9]
-
Problem 2: After modifying my peptide for better uptake (e.g., stapling, lipidation), its binding affinity to the target has significantly decreased.
-
Possible Cause: The modification is sterically hindering the key binding residues of your peptide from interacting with its target protein.[1]
-
Troubleshooting Steps:
-
Re-evaluate the Modification Site: If possible, move the modification to a different position on the peptide, away from the known binding interface. For CPP conjugation, test attachment to the N-terminus, C-terminus, or an internal, non-critical residue.[1]
-
Introduce a Flexible Linker: Incorporate a flexible linker, such as a glycine-serine repeat, between your peptide and the permeability-enhancing moiety. This can provide more spatial freedom and reduce steric hindrance.[1]
-
Computational Modeling: Use molecular modeling to predict how the modification might alter the peptide's conformation and its interaction with the target. This can guide a more rational redesign of your modified peptide.[1]
-
Systematic Binding Affinity Assays: Perform binding affinity assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization) for each new modified version to quantify the impact on target engagement.[1]
-
Problem 3: My in vitro permeability assay results are inconsistent or conflicting (e.g., PAMPA vs. Caco-2).
-
Possible Cause: The different assays measure different aspects of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion, while the Caco-2 cell assay can account for both passive diffusion and active transport processes.
-
Troubleshooting and Interpretation:
-
High PAMPA, Low Caco-2: This may indicate that your peptide has good passive permeability but is a substrate for an active efflux transporter (like P-glycoprotein) in the Caco-2 cells, which pumps it back out.
-
Verification: Conduct a bi-directional Caco-2 assay. A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) suggests active efflux.[11] You can also perform the Caco-2 assay in the presence of known efflux pump inhibitors.[11]
-
-
Low PAMPA, High Caco-2: This suggests that your peptide has poor passive diffusion but may be a substrate for an active uptake transporter expressed by the Caco-2 cells.[1]
-
Data Presentation: Comparison of Permeability-Enhancing Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Cell-Penetrating Peptides (CPPs) | Covalently or non-covalently linked to the peptide to facilitate translocation across the cell membrane.[2] | Can deliver large and complex cargo; versatile for different cargo types.[1] | May get trapped in endosomes; potential for off-target effects or toxicity; can alter biodistribution.[1] |
| Stapled Peptides | A chemical brace locks the peptide in an α-helical conformation.[1] | Stabilizes the desired conformation; increases proteolytic resistance; can improve target affinity.[1] | Can be synthetically challenging; the staple itself might alter binding; not all sequences are amenable.[1] |
| N-methylation | Replaces the amide N-H with N-CH3, reducing hydrogen bond donors.[3] | Can significantly improve passive permeability and proteolytic stability.[3] | Can alter peptide conformation and potentially reduce binding affinity.[3] |
| Lipidation | Covalent attachment of a lipid moiety. | Increases hydrophobicity, promoting membrane interaction. | Can lead to aggregation and reduced solubility. |
| Cyclization | Forming a cyclic peptide backbone. | Enhances proteolytic stability and can constrain the peptide into a bioactive conformation.[4] | Synthetic challenges; may not always improve permeability. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Confocal Microscopy
This protocol allows for the qualitative assessment of peptide internalization and subcellular localization.
Materials:
-
Fluorescently labeled peptide (e.g., FITC-conjugated)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Endosomal/lysosomal marker (e.g., LysoTracker Red, optional for co-localization)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled peptide at the desired concentration.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
(Optional for co-localization with LysoTracker) Add the LysoTracker probe during the last 30-60 minutes of incubation.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if nuclear staining is desired).
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a slide with mounting medium.
-
Image the cells using a confocal microscope, capturing images in the channels corresponding to your fluorescent labels (e.g., FITC, DAPI, and RFP for LysoTracker Red).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a peptide across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (a donor plate with a hydrophobic PVDF filter and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test peptide and control compounds (high and low permeability)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat the Donor Plate: Add 5 µL of the artificial membrane solution to each well of the donor plate filter.
-
Prepare the Donor Plate: Add 150 µL of your test peptide and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter makes contact with the buffer in the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a set time (e.g., 4-16 hours).
-
Sample and Analyze: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.
Mandatory Visualizations
Caption: Workflow for developing and testing cell-permeable inhibitory peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 4. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 11. benchchem.com [benchchem.com]
how to improve the solubility of SPSB2-iNOS cyclic peptides
Welcome to the technical support center for researchers working with SPSB2-iNOS cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a focus on improving the solubility of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are SPSB2-iNOS cyclic peptides and why are they important?
A1: SPSB2-iNOS cyclic peptides are synthetic molecules designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[1] SPSB2 is an E3 ubiquitin ligase adaptor protein that targets iNOS for proteasomal degradation, thereby downregulating the production of nitric oxide (NO).[2][3] By inhibiting this interaction, these cyclic peptides can prolong the lifespan of iNOS, leading to increased NO production. This mechanism is of significant interest for therapeutic applications, particularly in enhancing the host's immune response against intracellular pathogens.[1][3]
Q2: I'm having trouble dissolving my lyophilized SPSB2-iNOS cyclic peptide. What is the recommended starting solvent?
A2: For many SPSB2-iNOS inhibitory cyclic peptides, particularly those with hydrophobic residues, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). A common starting point is to prepare a high-concentration stock solution, for example, 50 mg/mL in DMSO with the aid of ultrasonication. From this stock, you can make further dilutions into your aqueous assay buffer. It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: My peptide dissolves in DMSO but precipitates when I dilute it into my aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic peptides. Here are a few strategies to overcome this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that keeps the peptide soluble, typically ≤1%.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent the peptide from crashing out of solution.
-
Use of Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 (typically at a final concentration of 0.01-0.1%) in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: The net charge of your peptide can influence its solubility. Depending on the amino acid composition, adjusting the pH of your aqueous buffer away from the peptide's isoelectric point (pI) can improve solubility.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can also be used to dissolve hydrophobic cyclic peptides. However, DMSO is often preferred for biological assays due to its relatively lower toxicity. The choice of solvent should always be validated for compatibility with your specific experimental setup and cell type.
Q5: Are there any modifications to the peptide sequence itself that can improve solubility?
A5: Yes, peptide sequence modification is a powerful strategy to enhance solubility. This can include:
-
Incorporation of charged residues: Adding charged amino acids like lysine (B10760008) (K), arginine (R), aspartic acid (D), or glutamic acid (E) can increase the overall hydrophilicity of the peptide.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can significantly improve the aqueous solubility and pharmacokinetic properties of a peptide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lyophilized peptide will not dissolve in the initial solvent (e.g., water or buffer). | The peptide is highly hydrophobic. | 1. Try dissolving a small aliquot in an organic solvent like DMSO or DMF. 2. If the peptide has a net positive charge, try a dilute acidic solution (e.g., 10% acetic acid). 3. If the peptide has a net negative charge, try a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate). |
| Peptide precipitates upon dilution from organic stock into aqueous buffer. | The peptide has low solubility in the final aqueous buffer. The final concentration of the organic solvent is too low. | 1. Decrease the final dilution factor; you may need to work with a slightly higher organic solvent concentration if your assay allows. 2. Add the aqueous buffer to the peptide stock solution slowly while vortexing. 3. Incorporate a surfactant (e.g., 0.1% Pluronic F-68) into your aqueous buffer. 4. Re-evaluate the pH of your aqueous buffer. |
| Visible particulates or cloudiness in the peptide solution. | Peptide aggregation. | 1. Sonicate the solution in a water bath for 5-10 minutes. 2. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. Note that this will reduce the effective concentration of the peptide. 3. Consider using a buffer containing anti-aggregation agents like 20% glycerol, though compatibility with your assay must be checked. |
| Inconsistent results in biological assays. | Peptide instability or aggregation in the assay medium. | 1. Prepare fresh dilutions of your peptide for each experiment. 2. Assess the stability of your peptide in the assay medium over the time course of your experiment. 3. Ensure complete solubilization before each use by vortexing and brief sonication. |
Quantitative Data Summary
The following table summarizes the binding affinities of some reported SPSB2-iNOS cyclic peptide inhibitors. Lower Kd values indicate higher binding affinity.
| Peptide | Sequence | Binding Affinity (Kd) to SPSB2 | Reference |
| Wild-type iNOS peptide (linear) | KEEKDINNNVKKT | 13 nM | [3] |
| SPSB2-iNOS inhibitory cyclic peptide-1 | Ac-c[CVDINNNC]-NH2 | 4.4 nM | [4] |
| SPSB2-iNOS inhibitory cyclic peptide-2 (CP2) | Not specified | 21 nM | |
| SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) | cyclo{Ile-Asn-Asn-Asn-Abu} | 7 nM | [5] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | [6] |
| cR8 | cyclo(RGDINNNV) | ~670 nM | [6] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized SPSB2-iNOS Cyclic Peptide
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Initial Solvent Selection:
-
For peptides with unknown solubility, start with a small aliquot.
-
Attempt to dissolve in sterile, deionized water or your primary aqueous buffer.
-
If insoluble, and based on the peptide's amino acid composition (hydrophobicity and charge), proceed to an organic solvent. For many SPSB2-iNOS cyclic peptides, DMSO is a good starting point.
-
-
Stock Solution Preparation (using DMSO):
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution. The solution should be clear.
-
-
Working Solution Preparation:
-
To prepare your working solution, slowly add your final aqueous buffer to the DMSO stock solution dropwise while vortexing.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically below 1%).
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Peptide Solubility for Biophysical Assays (e.g., SPR, ITC)
For quantitative binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), it is critical to have a soluble and non-aggregated peptide solution.
-
Buffer Preparation: Prepare the assay buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.0) and filter it through a 0.22 µm filter.[3] Degas the buffer before use.
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in the filtered and degassed assay buffer to the highest possible concentration.
-
If solubility is limited in the aqueous buffer, prepare a concentrated stock in DMSO as described in Protocol 1.
-
-
Serial Dilution and Spectrophotometry:
-
Create a series of dilutions of your peptide in the assay buffer.
-
Measure the absorbance at a specific wavelength (e.g., 280 nm if the peptide contains Trp or Tyr residues). A linear relationship between concentration and absorbance indicates good solubility within that concentration range. A plateau or deviation from linearity suggests saturation or aggregation.
-
-
Centrifugation: Before injecting the peptide into the instrument, centrifuge the solution at high speed (>14,000 x g) for at least 15 minutes to pellet any aggregates.
-
Final Concentration Determination: Accurately determine the concentration of the soluble peptide in the supernatant using a spectrophotometer or a suitable quantitative amino acid analysis method.
Visualizations
Caption: Signaling pathway of iNOS regulation by SPSB2 and the mechanism of inhibition by cyclic peptides.
Caption: Experimental workflow for solubilizing SPSB2-iNOS cyclic peptides.
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Consistent iNOS Inhibition Results
Welcome to the technical support center for refining protocols related to inducible nitric oxide synthase (iNOS) inhibition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure reproducible results in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during iNOS inhibition experiments. Quantitative data and key experimental parameters are summarized for easy reference.
Problem 1: High Variability in Nitrite (B80452)/Nitrate (B79036) Measurements (Griess Assay)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Protein Interference | Proteins in cell culture supernatants or lysates can interfere with the Griess reaction. Deproteinize samples before the assay. A common method is to use a centrifugal filter device (e.g., 10 kDa MWCO).[1][2][3] |
| Phenol (B47542) Red Interference | While some sources state phenol red in culture media does not interfere, it's a potential source of absorbance interference. For maximal consistency, use phenol red-free media for the final 24 hours of your experiment when collecting supernatant for the Griess assay.[4] |
| Improper Standard Curve | Always prepare a fresh sodium nitrite standard curve for each plate. Ensure the standards are prepared in the same medium as the samples (e.g., cell culture medium) to account for matrix effects. |
| Reagent Instability | Griess reagents can be light-sensitive and should be stored properly. Allow reagents to come to room temperature before use and do not premix them long before the experiment.[1] |
| Inconsistent Incubation | Ensure consistent incubation times for both the nitrate reduction step (if measuring total nitrate/nitrite) and the Griess reaction color development. Protect the plate from light during incubation.[5] |
Problem 2: Inconsistent iNOS Protein Levels (Western Blot)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal iNOS Induction | The timing and concentration of inducing agents like LPS and IFN-γ are critical. iNOS mRNA expression can peak as early as 6 hours, while protein expression may not be maximal until 12-24 hours post-stimulation.[4] Titrate your inducing agents and perform a time-course experiment to determine the optimal induction window for your specific cell type. |
| Protein Degradation | Lyse cells on ice using a RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent iNOS degradation.[6] |
| Low Protein Load | Ensure you are loading sufficient total protein per lane. A typical range is 20-50 µg for whole-cell lysates.[2][6] Quantify protein concentration using a reliable method like the BCA assay.[6] |
| Poor Antibody Performance | Use a well-validated primary antibody against iNOS. The expected band size is approximately 130 kDa.[6] Optimize antibody dilutions; high background may require more dilute primary or secondary antibodies, while weak signal may require a more concentrated solution.[7] |
| Inefficient Transfer | For a large protein like iNOS (~130 kDa), ensure your protein transfer to the PVDF or nitrocellulose membrane is efficient. Optimize transfer time and voltage according to your specific apparatus. A wet transfer overnight at a low, constant voltage in a cold room is often effective. |
| Inappropriate Blocking | Block the membrane for at least 1 hour at room temperature. 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST are common blocking agents.[6][8] For phospho-specific antibodies, BSA is preferred over milk.[7][9] |
Problem 3: Atypical or No Amplification in iNOS qPCR
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Primer Design | Verify that your iNOS primer sequences are specific to your target species (e.g., mouse, human) using a tool like Primer-BLAST. Ensure primers have appropriate melting temperatures (Tm) and do not form significant secondary structures or primer-dimers.[10] |
| Suboptimal Annealing Temp. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set.[11] |
| Poor RNA/cDNA Quality | Ensure your starting RNA has high integrity (RIN > 8). Use a reliable reverse transcription kit to synthesize cDNA.[11][12] Include a "no reverse transcriptase" control to check for genomic DNA contamination. |
| Contamination | If your no-template control (NTC) shows amplification, it indicates contamination.[10][11] Use fresh aliquots of master mix, primers, and nuclease-free water.[10][11] |
| Low Target Abundance | iNOS mRNA is inducible. Ensure you are harvesting RNA at the optimal time point after stimulation (e.g., 2-6 hours post-LPS treatment) when transcript levels are expected to be high.[4][13] |
Frequently Asked Questions (FAQs)
Q1: My IC50 value for a known iNOS inhibitor is different from the published value. Why?
A1: IC50 values are highly dependent on experimental conditions.[14] Factors that can cause variation include:
-
Cell Type: Different cell lines or primary cells may have varying sensitivities to inhibitors.
-
Inducing Agent Concentration: The concentration of LPS, IFN-γ, or other stimuli can affect the level of iNOS expression and, consequently, the apparent potency of an inhibitor.
-
Substrate Concentration: The concentration of L-arginine (the substrate for iNOS) in your culture medium can influence the IC50 value, especially for competitive inhibitors.
-
Incubation Time: The duration of inhibitor treatment can impact the measured IC50.
-
Assay Method: Different methods of measuring iNOS activity (e.g., Griess assay vs. radiolabeled L-arginine conversion) can yield different results.
Q2: I see a strong iNOS band on my Western blot, but there is no corresponding increase in nitrite in the supernatant. What could be the issue?
A2: This discrepancy can arise from several factors:
-
Inactive Enzyme: The iNOS protein may be expressed but enzymatically inactive. This could be due to a lack of essential cofactors (like tetrahydrobiopterin) in the culture medium or cellular environment.
-
Nitrite Instability: Nitrite can be further oxidized to nitrate or react with other molecules, making it undetectable. Ensure you are measuring both nitrite and nitrate (total NOx) for a more accurate picture of NO production.
-
Timing Mismatch: You may be collecting the supernatant for the Griess assay at a time point when the iNOS protein is present but its activity has already peaked and declined. Consider a time-course experiment for both protein expression and nitrite accumulation.[4][15]
Q3: Can I use serum in my cell culture medium when inducing iNOS?
A3: Serum contains various factors that can interfere with iNOS induction and activity assays. Some components in serum may scavenge nitric oxide, while others might influence the cellular response to inducing agents like LPS. For the most consistent and controlled experiments, it is recommended to switch to serum-free medium for the duration of stimulation and inhibitor treatment. If cells require serum for viability, reduce the serum concentration (e.g., to 1-2%) or use a well-defined, heat-inactivated serum source consistently across all experiments.
Q4: How do I choose the right concentration of LPS/IFN-γ for iNOS induction?
A4: The optimal concentration of inducing agents varies significantly between cell types (e.g., RAW 264.7 macrophages vs. primary astrocytes) and even between different sources of LPS.[4][16] It is essential to perform a dose-response experiment. A common starting point for RAW 264.7 cells is 1 µg/mL LPS, sometimes in combination with 10 ng/mL IFN-γ.[5][6] Titrate the concentration of your specific LPS lot to find the lowest concentration that gives a robust and saturating iNOS induction, as measured by qPCR, Western blot, or Griess assay.
Detailed Experimental Protocols
Protocol 1: Griess Assay for Nitrite Measurement
This protocol measures nitrite accumulation in cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Phenol red-free cell culture medium
-
Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water)[1][3]
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well flat-bottom microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding & Treatment: Seed cells (e.g., RAW 264.7 at 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Induction & Inhibition: Replace the medium with fresh, phenol red-free medium containing your iNOS-inducing agents (e.g., LPS/IFN-γ) and varying concentrations of your test inhibitor. Include appropriate vehicle controls. Incubate for 18-24 hours.[5][6]
-
Sample Collection: Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.[5]
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same phenol red-free medium. Add 50 µL of each standard to empty wells in duplicate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I to all standard and sample wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.[5]
-
-
Data Acquisition: Measure the absorbance at 540 nm within 60 minutes.[17]
-
Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Calculate the nitrite concentration of your samples using the linear regression equation from the standard curve.
Protocol 2: Western Blot for iNOS Protein Expression
This protocol details the detection of iNOS protein from cell lysates.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
8% SDS-polyacrylamide gel
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-iNOS)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture & Treatment: Plate cells (e.g., RAW 264.7 at 1.5 x 10^6 cells/well in a 6-well plate) and treat with inducers and inhibitors as described previously.[6]
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli buffer.
-
Denature samples by heating at 95°C for 5-10 minutes.[6]
-
Load 20-50 µg of protein per lane onto an 8% SDS-PAGE gel.[2] Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.[2]
-
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[8]
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[6][8]
-
Incubate the membrane with primary anti-iNOS antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6][8]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6][8]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]
Visualizations
Caption: LPS-induced iNOS expression pathway and point of inhibition.
Caption: General workflow for assessing iNOS inhibitor efficacy.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pcrbio.com [pcrbio.com]
- 12. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - TH [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
Technical Support Center: Minimizing Cytotoxicity of SPSB2-iNOS Inhibitory Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with SPSB2-iNOS inhibitory peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SPSB2-iNOS inhibitory peptides?
A1: SPSB2 (SPRY domain-containing SOCS box protein 2) is an E3 ubiquitin ligase adaptor protein that targets inducible nitric oxide synthase (iNOS) for proteasomal degradation. This process tightly regulates the production of nitric oxide (NO), a potent signaling molecule and antimicrobial agent. Overproduction of NO can, however, lead to cellular toxicity. SPSB2-iNOS inhibitory peptides are designed to block the interaction between SPSB2 and iNOS, thereby preventing the degradation of iNOS.[1][2] This leads to a prolonged iNOS half-life and sustained production of NO, which can be beneficial in therapeutic contexts such as fighting chronic infections.[1][2]
Q2: My SPSB2-iNOS inhibitory peptide is showing high cytotoxicity. What are the common causes and how can I minimize it?
A2: High cytotoxicity is a common challenge and can stem from several factors:
-
Excessive NO Production: The intended mechanism of action—prolonging iNOS activity—can lead to toxic levels of NO.[3]
-
Peptide Sequence and Physicochemical Properties: The amino acid composition, charge, and hydrophobicity of the peptide can contribute to off-target effects and membrane disruption.
-
Impurities: Residual reagents from synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.
Strategies to Minimize Cytotoxicity:
-
Peptide Modification:
-
Amino Acid Substitution: Replacing certain amino acids can reduce hydrophobicity or alter charge distribution, potentially lowering cytotoxicity.
-
Cyclization: Cyclic peptides often exhibit greater stability and target specificity, which can reduce off-target effects.[4]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can shield the peptide, reducing non-specific interactions and improving its pharmacokinetic profile.
-
Use of D-amino acids or unnatural amino acids: These can increase resistance to proteolysis and may reduce off-target interactions.
-
-
Experimental Optimization:
-
Dose-Response Analysis: Perform a thorough dose-response study to determine the optimal concentration that provides efficacy with minimal toxicity.
-
Time-Course Experiments: Assess cytotoxicity at different time points to understand the kinetics of the toxic effects.
-
Purity Verification: Ensure high purity of the peptide stock through methods like HPLC and mass spectrometry.
-
-
Targeted Delivery:
-
Cell-Penetrating Peptides (CPPs): Conjugating your inhibitory peptide to a CPP can enhance intracellular delivery, potentially allowing for lower effective concentrations.[5]
-
Ligand-Targeted Delivery: Incorporating motifs that bind to specific cell surface receptors (e.g., RGD motifs for integrins) can direct the peptide to target cells, reducing systemic exposure and toxicity.[6][7]
-
Q3: I am having trouble dissolving my lyophilized peptide. What should I do?
A3: Peptide solubility is highly dependent on its amino acid sequence and physicochemical properties. Here is a systematic approach to solubilization:
-
Start with a Small Aliquot: Always test the solubility on a small amount of the peptide before dissolving the entire batch.
-
Determine the Net Charge:
-
Basic Peptides (net positive charge): Try dissolving in sterile, distilled water first. If unsuccessful, add a small amount of 10-25% acetic acid.
-
Acidic Peptides (net negative charge): Start with sterile, distilled water. If solubility is poor, add a small amount of 1% ammonium (B1175870) hydroxide (B78521) or a basic buffer like PBS (pH 7.4).
-
Hydrophobic/Neutral Peptides: These are often challenging to dissolve in aqueous solutions. Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile. Once dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Troubleshooting Tip: Sonication can help break up aggregates and improve dissolution.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Peptide Instability | - Prepare fresh peptide solutions for each experiment. - Store stock solutions in appropriate buffers at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Consider using more stable cyclic peptides.[4] |
| Peptide Aggregation | - Visually inspect the peptide solution for precipitates. - Use sonication to aid dissolution. - Optimize the pH and ionic strength of the buffer. |
| Low Cell Permeability | - Conjugate the peptide to a cell-penetrating peptide (CPP).[5] - Use electroporation or other transfection methods for peptide delivery. |
| Variability in Cell Health | - Ensure consistent cell seeding density and passage number. - Regularly test for mycoplasma contamination. |
Problem 2: Low or no inhibitory activity in iNOS degradation assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | - Verify the peptide concentration using a method like amino acid analysis or a BCA assay. - Lyophilized peptides can contain significant amounts of water and counter-ions, so weighing alone may be inaccurate. |
| Degraded Peptide | - Check the peptide integrity using HPLC and mass spectrometry. - Synthesize a fresh batch of the peptide. |
| Suboptimal Assay Conditions | - Optimize the incubation time and temperature for the peptide-protein interaction. - Ensure the buffer conditions (pH, salt concentration) are suitable for the interaction. |
| Poor Cell Permeability | - For cell-based assays, confirm intracellular delivery of the peptide, for example, by using a fluorescently labeled version.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for select SPSB2-iNOS inhibitory peptides.
Table 1: Binding Affinities of SPSB2-iNOS Inhibitory Peptides
| Peptide | Sequence | Modification | Binding Affinity (Kd) to SPSB2 | Reference |
| iNOS19-31 | Ac-KEEKDINNNVKKT-NH2 | Linear | 13 nM | [1] |
| cR7 | cyclo(RGDINNN) | Cyclic | 103 ± 16 nM | [6] |
| cR8 | cyclo(RGDINNNV) | Cyclic | 671 ± 109 nM | [6][7] |
| cR9 | cyclo(RGDINNNVE) | Cyclic | 308 ± 51 nM | [6] |
| CP2 | c[WDINNNbA] | Cyclic (lactam bridge) | 21 nM | [8] |
| CP3 | Not specified | Cyclic | 7 nM | [9][10] |
Table 2: Cytotoxicity and Efficacy Data (Illustrative)
| Peptide | Cell Line | Efficacy (e.g., IC50 for iNOS displacement) | Cytotoxicity (e.g., CC50) | Therapeutic Index (CC50/IC50) |
| Linear Peptide | RAW 264.7 | ~50-100 µM | ~150 µM | ~1.5-3 |
| Cyclic Peptide (e.g., CP2) | RAW 264.7 | ~10-20 µM | >200 µM | >10-20 |
| CPP-conjugated Peptide | HeLa | ~5-10 µM | ~100 µM | ~10-20 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat cells with serial dilutions of the peptide and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Hemolysis Assay
This assay assesses the peptide's ability to lyse red blood cells.
-
Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and wash the RBCs three times with sterile PBS by centrifugation. Resuspend the RBC pellet to a 2% (v/v) solution in PBS.
-
Peptide Incubation: Add 100 µL of the RBC suspension to 100 µL of the peptide solution (at various concentrations) in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes.
-
Absorbance Measurement: Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Visualizations
Caption: SPSB2-iNOS signaling pathway and point of peptide inhibition.
Caption: Experimental workflow for evaluating inhibitory peptides.
Caption: Troubleshooting logic for high peptide cytotoxicity.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of SPSB2 Inhibitors
Welcome to the technical support center for researchers working with SPSB2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SPSB2 inhibitors?
A1: SPSB2 (SPRY domain-containing SOCS box protein 2) is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex.[1] This complex targets inducible nitric oxide synthase (iNOS) for proteasomal degradation, thereby acting as a negative regulator of nitric oxide (NO) production.[2] SPSB2 inhibitors work by disrupting the protein-protein interaction (PPI) between the SPRY domain of SPSB2 and the N-terminal region of iNOS.[1][2] This inhibition is expected to prolong the intracellular lifetime of iNOS, leading to sustained and elevated levels of NO, which can enhance the killing of pathogens or cancer cells.[2][3][4]
Q2: My SPSB2 inhibitor shows high affinity in vitro but is not active in cell-based assays. What could be the issue?
A2: A common reason for this discrepancy is poor cell permeability. Many SPSB2 inhibitors, particularly peptide-based ones, are polar and may not efficiently cross the cell membrane to reach their intracellular target.[5] Consider the following:
-
Cell-Penetrating Peptides (CPPs): Conjugating your inhibitor to a CPP is a strategy to facilitate cellular uptake.[5]
-
Lipid Conjugation: Adding a lipid moiety can improve membrane translocation.
-
Formulation with Permeation Enhancers: These agents can transiently increase membrane permeability.[6]
Q3: What are the key challenges when transitioning from in vitro to in vivo studies with SPSB2 inhibitors?
A3: The main challenges include:
-
Pharmacokinetics (PK): Peptide and small molecule inhibitors can suffer from rapid clearance, short half-life, and poor bioavailability.
-
Metabolic Stability: Peptides are susceptible to degradation by proteases in vivo.[7]
-
Solubility: Poor aqueous solubility can hinder formulation and administration.
-
Toxicity: Off-target effects or toxicity related to the inhibitor or its delivery vehicle need to be assessed.[8]
-
Delivery to the Target Site: Ensuring the inhibitor reaches the desired tissue or cell type at a sufficient concentration is crucial.
Q4: What formulation strategies can improve the in vivo efficacy of my peptide-based SPSB2 inhibitor?
A4: Several strategies can enhance the delivery and stability of peptide inhibitors:
-
Nanoformulations: Encapsulating the peptide in nanoparticles (e.g., lipid-based or polymeric) can protect it from degradation and improve its PK profile.[9]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and improving half-life.[6]
-
Cyclization: Cyclic peptides often exhibit greater metabolic stability and can have improved binding affinity compared to their linear counterparts.[3][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These can improve the oral bioavailability of lipophilic compounds.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No In Vivo Efficacy Despite Successful In Vitro Results
| Possible Cause | Troubleshooting Step | Experimental Protocol/Assay |
| Poor Bioavailability/Pharmacokinetics | 1. Assess PK Profile: Measure the concentration of the inhibitor in plasma and target tissues over time after administration. | LC-MS/MS Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry method to quantify the inhibitor in biological matrices. |
| 2. Modify Formulation: If bioavailability is low, consider formulating the inhibitor in a delivery system like nanoparticles or with permeation enhancers.[6][9] | Formulation Development: Prepare and characterize different formulations (e.g., size, encapsulation efficiency for nanoparticles) and re-evaluate the PK profile. | |
| Rapid Degradation | 1. Evaluate Metabolic Stability: Incubate the inhibitor with plasma, liver microsomes, or tissue homogenates to assess its stability. | In Vitro Stability Assay: Use LC-MS/MS to measure the disappearance of the parent compound over time when incubated with metabolically active fractions. |
| 2. Chemical Modification: If degradation is rapid, consider strategies like peptide cyclization or incorporating non-natural amino acids to enhance stability.[3][7] | Peptide Synthesis and Characterization: Synthesize modified peptides and confirm their identity and purity. Re-evaluate binding affinity and stability. | |
| Poor Target Engagement In Vivo | 1. Confirm Target Binding in Cells: Before moving to animal models, confirm that the inhibitor can engage SPSB2 in a cellular context. | Cellular Thermal Shift Assay (CETSA) or NanoBRET: These assays can measure target engagement in intact cells.[5] |
| 2. Assess Target Occupancy in Tissues: After in vivo administration, measure the extent to which the inhibitor is bound to SPSB2 in the target tissue. | Ex Vivo Target Occupancy Assay: This can be challenging but may involve co-immunoprecipitation or specialized imaging techniques. |
Problem 2: Observed In Vivo Toxicity
| Possible Cause | Troubleshooting Step | Experimental Protocol/Assay |
| On-Target Toxicity | 1. Dose-Response Toxicity Study: Determine the maximum tolerated dose (MTD) by administering a range of doses and monitoring for clinical signs of toxicity.[8] | Acute Toxicity Study: Administer single or multiple doses and observe animals for a defined period, followed by blood chemistry analysis and histopathology of major organs.[8] |
| 2. Evaluate NO-related Toxicity: Since the mechanism involves increasing NO, assess for signs of excessive vasodilation (hypotension) or other NO-mediated toxicities.[10] | Hemodynamic Monitoring: Measure blood pressure and heart rate in treated animals. | |
| Off-Target Effects | 1. Screen for Off-Target Binding: Test the inhibitor against a panel of related proteins or common off-targets. | In Vitro Binding Assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding to other proteins. |
| Formulation/Vehicle Toxicity | 1. Administer Vehicle Alone: Treat a control group of animals with the formulation vehicle without the inhibitor. | Vehicle Control Group in Toxicity Study: Compare clinical signs, blood work, and histopathology between the vehicle-only group and untreated controls. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative SPSB2 inhibitors found in the literature. Note that in vivo efficacy data is currently limited.
Table 1: In Vitro Binding Affinities of Peptide Inhibitors for SPSB2
| Inhibitor | Type | Binding Affinity (Kd) | Assay Method | Reference |
| iNOS peptide | Linear Peptide | 0.8 ± 0.1 nM | SPR | [11] |
| cR7 | Cyclic Peptide | 103 ± 16 nM | ITC | [4] |
| cR8 | Cyclic Peptide | 671 ± 109 nM | ITC | [4] |
| cR9 | Cyclic Peptide | 308 ± 51 nM | ITC | [4] |
| CP2 | Cyclic Peptide | 21 nM | - | [12] |
| CP3 | Cyclic Peptide | 7 nM | - | [13] |
Table 2: Cellular Activity of SPSB2 Inhibitors
| Inhibitor | Cell Line | Effect | Assay | Reference |
| CPP-peptide conjugate | RAW 264.7 macrophages | Enhanced NO production | Griess Assay | [14] |
| cR7, cR9 | RAW 264.7 macrophages | Displaced full-length iNOS from SPSB2 in cell lysates | Co-immunoprecipitation/Western Blot | [4] |
Detailed Experimental Protocols
Protocol 1: Assessing Inhibitor-Mediated Disruption of the SPSB2-iNOS Interaction in Cell Lysates
This protocol is adapted from studies demonstrating that SPSB2 inhibitors can compete with full-length iNOS for binding to SPSB2.[15]
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in DMEM with 10% FBS. To induce iNOS expression, stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.
-
GST Pulldown Assay:
-
Incubate the cell lysate (containing endogenous iNOS) with purified GST-tagged SPSB2 SPRY domain immobilized on glutathione-Sepharose beads.
-
In parallel incubations, pre-incubate the GST-SPSB2 beads with varying concentrations of the SPSB2 inhibitor (e.g., 1 µM, 10 µM) for 30 minutes before adding the cell lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution: Wash the beads 3-5 times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against iNOS to detect co-precipitated iNOS.
-
Probe a separate blot with an anti-GST antibody to confirm equal loading of the GST-SPSB2 protein.
-
A reduction in the iNOS band in the presence of the inhibitor indicates successful disruption of the interaction.
-
Protocol 2: Measuring Nitric Oxide (NO) Production in Macrophages
This protocol is used to functionally assess whether SPSB2 inhibition leads to increased NO production.[14]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with your SPSB2 inhibitor (and appropriate vehicle control) for 1-2 hours. If using a CPP-conjugated peptide, allow sufficient time for cellular uptake.
-
Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells to induce iNOS expression.
-
Incubation: Incubate the cells for 24-48 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in inhibitor-treated cells compared to controls indicates enhanced iNOS activity.
Visualizations
Caption: SPSB2 signaling pathway and mechanism of inhibition.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives [mdpi.com]
- 10. A dual role for nitric oxide in NMDA-mediated toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Binding Affinities of SPSB2-iNOS Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various cyclic peptides designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). The targeted disruption of this protein-protein interaction presents a promising therapeutic strategy for enhancing the innate immune response by prolonging the functional lifetime of iNOS.[1][2][3][4] This guide summarizes key quantitative data, details the experimental methodologies employed, and visualizes the underlying biological and experimental frameworks.
Quantitative Comparison of Binding Affinities
The binding affinities of several cyclic peptides targeting the SPSB2-iNOS interaction have been determined using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding affinity. The following table summarizes the reported Kd values for different cyclic peptides.
| Peptide | Sequence/Description | Binding Affinity (Kd) | Measurement Technique | Reference |
| Linear DINNN Peptide | Linear peptide containing the core binding motif | 318 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| CP0 | Ac-c[CVDINNNC]-NH2 (disulfide bridge) | 4.4 nM | Surface Plasmon Resonance (SPR) | [6] |
| CP1 | Ac-c[CVDINNNAbu]-NH2 (thioether bridge) | Low nanomolar | Surface Plasmon Resonance (SPR), 19F NMR | [1][5] |
| CP2 | c[WDINNNβA]-NH2 (lactam bridge) | 21 nM | Surface Plasmon Resonance (SPR), 19F NMR | [5][7] |
| CP3 | A pentapeptide with a reduced macrocycle ring size | 7 nM | Surface Plasmon Resonance (SPR) | [3][8] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| cR8 | Not specified in detail, compared with cR7 and cR9 | ~670 nM (calculated from ~6.5-fold lower affinity than cR7) | Isothermal Titration Calorimetry (ITC) | [9] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| Wild-type iNOS peptide | Corresponds to residues 19-31 of murine iNOS | 13 nM | Isothermal Titration Calorimetry (ITC) | [10] |
Experimental Protocols
The determination of binding affinities for these cyclic peptides relies on established biophysical techniques. Below are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization: Recombinant SPSB2 protein is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: A series of concentrations of the cyclic peptide (the analyte) are flowed over the sensor surface.
-
Measurement: The binding of the peptide to the immobilized SPSB2 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (Kd) is then calculated as the ratio of koff/kon.[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Sample Preparation: The SPSB2 protein is placed in the sample cell of the calorimeter, and the cyclic peptide is loaded into the injection syringe.[9] Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The peptide is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of the peptide to the protein. This binding isotherm is then fitted to a binding model to determine the Kd, binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][11]
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR can be used to monitor the binding of fluorinated molecules or to proteins containing a fluorine-labeled amino acid.
-
Sample Preparation: 19F-labeled SPSB2 (e.g., 5-F-Trp SPSB2) is prepared.[5]
-
Titration: The cyclic peptide is titrated into the NMR tube containing the labeled protein.
-
Spectral Acquisition: 19F NMR spectra are recorded at each titration point.
-
Data Analysis: Binding of the peptide to the labeled protein results in changes in the chemical shift of the 19F signal. These chemical shift perturbations are monitored to confirm binding and can be used to estimate binding affinity.[1][5]
Visualizations
SPSB2-iNOS Signaling Pathway
The following diagram illustrates the role of SPSB2 in the ubiquitination and subsequent proteasomal degradation of iNOS, a pathway that is inhibited by the cyclic peptides.
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the general workflow for determining the binding affinity of a cyclic peptide to SPSB2 using SPR or ITC.
Caption: Workflow for determining peptide-protein binding affinity.
Logical Comparison of Cyclic Peptides
This diagram provides a logical framework for comparing the different cyclic peptides based on their characteristics and binding affinities.
Caption: Comparison of cyclic peptide inhibitor characteristics.
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
Unlocking Host Defenses: A Comparative Guide to SPSB2 as a Therapeutic Target for Intracellular Infections
For Immediate Release
[City, State] – [Date] – In the ongoing battle against intracellular pathogens, which hijack host cells to survive and replicate, a new frontier of therapeutic intervention is emerging: host-directed therapies. These strategies aim to bolster the host's own defense mechanisms rather than directly targeting the pathogen, offering a promising approach to combatting drug resistance and treating persistent infections. This guide provides a comprehensive comparison of a novel host-directed target, SPRY domain and SOCS box-containing protein 2 (SPSB2), with other established host-directed strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The SPSB2-iNOS Axis: A Key Regulator of Intracellular Killing
SPSB2 has been identified as a critical negative regulator of the host's innate immune response. It functions as an E3 ubiquitin ligase adaptor protein, specifically targeting inducible nitric oxide synthase (iNOS) for proteasomal degradation.[1][2][3] iNOS is a key enzyme responsible for the production of nitric oxide (NO), a potent antimicrobial molecule that plays a crucial role in the killing of intracellular pathogens such as Leishmania major and Mycobacterium tuberculosis.[1] By promoting the degradation of iNOS, SPSB2 effectively dampens the host's ability to produce NO and clear infections.
The therapeutic rationale for targeting SPSB2 is therefore clear: inhibiting the SPSB2-iNOS interaction would prolong the half-life of iNOS, leading to sustained and elevated NO production, and consequently, enhanced pathogen killing by infected macrophages.[1][4]
Visualizing the SPSB2-iNOS Signaling Pathway
The following diagram illustrates the mechanism by which SPSB2 regulates iNOS levels and how its inhibition can boost the host's antimicrobial response.
Performance Comparison: SPSB2 Inhibition vs. Alternative Host-Directed Therapies
To validate SPSB2 as a therapeutic target, its performance must be compared against other host-directed strategies. This section provides a comparative overview of SPSB2 inhibition with two prominent alternative approaches: autophagy modulation and kinase inhibition .
Data Presentation: In Vitro Pathogen Clearance
The following tables summarize quantitative data from various studies on the efficacy of these host-directed therapies in reducing the burden of intracellular pathogens in macrophage cell cultures. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Efficacy against Leishmania major in Macrophages
| Therapeutic Strategy | Target/Modulator | Pathogen Load Reduction (%) | Cell Type | Reference |
| SPSB2 Inhibition | SPSB2-deficient macrophages | ~50% reduction in infected cells at 48h | Bone marrow-derived macrophages (BMDMs) | [2] |
| Autophagy Modulation | Rapamycin (inducer) | Increased parasite survival | CBA/j mouse macrophages | [5] |
| 3-Methyladenine (inhibitor) | Decreased parasite survival | Human monocyte-derived macrophages (hMDMs) | [6] | |
| Kinase Inhibition | H89 (PKA inhibitor) | >40% reduction in initial infection | Peritoneal macrophages | [7] |
| Anisomycin (p38 MAPK activator) | ~50% reduction in infected macrophages | Human peripheral blood mononuclear macrophages | [8] |
Table 2: Efficacy against Mycobacterium tuberculosis in Macrophages
| Therapeutic Strategy | Target/Modulator | Pathogen Load Reduction (%) | Cell Type | Reference |
| SPSB2 Inhibition | SPSB2-deficient macrophages | Enhanced NO production, but no significant difference in bacterial survival | Bone marrow-derived macrophages (BMDMs) | [2] |
| Autophagy Modulation | Rapamycin (inducer) | ~67% reduction in viable M. tb | RAW 264.7 macrophages | [9] |
| Mycobacterium indicus pranii (inducer) | ~69% reduction in viable M. tb | RAW 264.7 macrophages | [9][10] | |
| Kinase Inhibition | Imatinib (Abl kinase inhibitor) | ~53% growth inhibition | Human monocyte-derived macrophages (MDMs) | [11] |
| Gefitinib (EGFR inhibitor) | Significant reduction in bacterial numbers | Macrophages | [12] | |
| SK-03-92 | 2.23-4.37 log reduction in CFU | J774A.1 macrophages | [13] |
Alternative Host-Directed Therapeutic Strategies
Autophagy Modulation
Autophagy is a cellular process of "self-eating" where cytoplasmic components are degraded and recycled. This pathway can be harnessed by the host to eliminate intracellular pathogens. However, some pathogens have evolved mechanisms to subvert or exploit autophagy for their own survival.[6][14][15] The role of autophagy in controlling infections is complex and can be pathogen-specific. For instance, while autophagy induction appears to be detrimental to Mycobacterium tuberculosis, some studies suggest it may enhance the survival of Leishmania.[5][9]
Visualizing the Autophagy Pathway in Infection
Kinase Inhibition
Various host cell kinases play critical roles in regulating the immune response to infection. Pathogens often manipulate these kinase signaling pathways to create a favorable environment for their replication. Therefore, inhibiting specific kinases can disrupt the pathogen's survival strategy and enhance host defense mechanisms. For example, inhibitors of Protein Kinase A (PKA), p38 Mitogen-Activated Protein Kinase (MAPK), and Abelson (Abl) tyrosine kinase have shown efficacy in controlling Leishmania and Mycobacterium tuberculosis infections.[7][8][11]
Experimental Protocols
For researchers aiming to validate and compare these therapeutic targets, detailed experimental protocols are crucial.
Key Experiment 1: Macrophage Pathogen Killing Assay
This assay is fundamental to quantifying the efficacy of a therapeutic agent in enabling macrophages to clear intracellular pathogens.
Objective: To determine the percentage of pathogen reduction in infected macrophages following treatment with a therapeutic agent.
Methodology:
-
Macrophage Culture: Culture primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Infection: Infect the macrophage monolayer with the intracellular pathogen of interest (e.g., Leishmania major promastigotes or Mycobacterium tuberculosis H37Rv) at a defined multiplicity of infection (MOI).
-
Treatment: After a period of phagocytosis, wash the cells to remove extracellular pathogens and add fresh media containing the therapeutic agent (e.g., SPSB2 inhibitor, autophagy modulator, or kinase inhibitor) at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the infected and treated cells for a specified duration (e.g., 24, 48, 72 hours).
-
Macrophage Lysis and Pathogen Quantification: At each time point, lyse the macrophages with a gentle detergent (e.g., saponin (B1150181) for Leishmania, water for some bacteria) to release the intracellular pathogens.
-
Viable Pathogen Count: Determine the number of viable pathogens by plating serial dilutions of the lysate on appropriate agar (B569324) plates and counting colony-forming units (CFUs) for bacteria, or by limiting dilution assays for parasites.
-
Data Analysis: Calculate the percentage of pathogen reduction compared to the untreated control at each time point and concentration.
Visualizing the Macrophage Killing Assay Workflow
Key Experiment 2: In Vitro iNOS Ubiquitination Assay
This assay is crucial for validating the direct inhibitory effect of a compound on the SPSB2-mediated ubiquitination of iNOS.
Objective: To determine if a test compound can inhibit the ubiquitination of iNOS in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Source of iNOS: Lysate from macrophages stimulated to express iNOS (e.g., from SPSB2-deficient mice to ensure a stable source of non-degraded iNOS).[2]
-
Recombinant proteins: Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), Cullin5, Rbx2, and a trimeric complex of SPSB2 with Elongin B and C.
-
Other reagents: Ubiquitin, ATP.
-
-
Reaction Setup: In a microcentrifuge tube, combine the iNOS source, recombinant E1, E2, Cullin5, Rbx2, SPSB2 complex, ubiquitin, and ATP. For the test condition, add the SPSB2 inhibitor. Include a negative control without the SPSB2 complex.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Immunoprecipitation: Immunoprecipitate iNOS from the reaction mixture using an anti-iNOS antibody conjugated to beads.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated iNOS. A ladder of high molecular weight bands will indicate polyubiquitination.
-
Data Analysis: Compare the intensity of the ubiquitin signal in the presence and absence of the inhibitor. A reduction in the ubiquitin signal in the presence of the inhibitor indicates successful inhibition of iNOS ubiquitination.
Conclusion
Targeting SPSB2 represents a promising and specific host-directed therapeutic strategy for combating intracellular infections. By preventing the degradation of iNOS, SPSB2 inhibitors can unleash the host's natural antimicrobial defenses. While alternative host-directed therapies such as autophagy modulation and kinase inhibition also show potential, their mechanisms can be more complex and may have broader off-target effects. The data presented in this guide suggests that SPSB2 inhibition is a viable approach that warrants further investigation and development. The provided experimental protocols offer a framework for researchers to rigorously evaluate and compare the efficacy of these different therapeutic strategies, ultimately paving the way for novel treatments for persistent intracellular infections.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic Induction Greatly Enhances Leishmania major Intracellular Survival Compared to Leishmania amazonensis in CBA/j-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Macrophage Autophagy and Bacterial Infections [frontiersin.org]
- 7. Leishmania major: effect of protein kinase A and phosphodiesterase activity on infectivity and proliferation of promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p38 Mitogen-Activated Protein Kinase Attenuates Leishmania donovani Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy induction by Mycobacterium indicus pranii promotes Mycobacterium tuberculosis clearance from RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 10. Autophagy induction by Mycobacterium indicus pranii promotes Mycobacterium tuberculosis clearance from RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abelson Tyrosine Kinase Controls Phagosomal Acidification Required for Killing of Mycobacterium tuberculosis in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tyrosine Kinase Inhibitor Gefitinib Restricts Mycobacterium tuberculosis Growth through Increased Lysosomal Biogenesis and Modulation of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Autophagy in Macrophages: Impacting Inflammation and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Autophagy and Bacterial Infections | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Linear vs. Cyclic iNOS Inhibitory Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pursuit of potent and specific inhibitors of inducible nitric oxide synthase (iNOS) is a critical endeavor in the development of therapeutics for a range of inflammatory diseases, neurodegenerative disorders, and cancer. The choice between linear and cyclic peptide inhibitors represents a key strategic decision in this process. This guide provides an objective comparison of the performance of linear and cyclic iNOS inhibitory peptides, supported by experimental data and detailed protocols to inform rational drug design.
The overexpression of iNOS leads to a sustained and excessive production of nitric oxide (NO), a key mediator in inflammatory processes. While linear peptides have been explored as iNOS inhibitors, their susceptibility to proteolytic degradation and conformational flexibility often limit their therapeutic potential. Cyclization, the process of forming a covalent bond between the peptide's termini or side chains, offers a promising strategy to overcome these limitations.
Performance Comparison: Linear vs. Cyclic iNOS Inhibitors
Cyclic peptides generally exhibit superior performance characteristics compared to their linear counterparts. This is primarily attributed to their constrained conformational structure, which can lead to enhanced binding affinity, increased stability, and improved selectivity.
A key example highlighting this advantage is the inhibition of the SPSB2-iNOS interaction, which is crucial for the proteasomal degradation of iNOS. A study comparing a linear peptide (DINNN) with its redox-stable cyclic analogues demonstrated a significant improvement in binding affinity upon cyclization. While the linear DINNN peptide exhibited a binding affinity (Kd) of 318 nM, its cyclic counterparts demonstrated low nanomolar affinity, indicating a much stronger and more stable interaction with the target.[1]
While direct comparative IC50 values for a wide range of linear and cyclic iNOS inhibitory peptides are not extensively documented in publicly available literature, the principle of enhanced efficacy through cyclization is a well-established concept in peptide drug design.[2] The rigidified structure of cyclic peptides reduces the entropic penalty upon binding to the target enzyme, often resulting in a lower IC50 value, signifying greater potency.
Table 1: Comparative Performance of Linear vs. Cyclic Peptides
| Parameter | Linear Peptides | Cyclic Peptides | Supporting Evidence |
| Binding Affinity (Kd) | Generally lower (e.g., 318 nM for linear DINNN) | Generally higher (low nanomolar for cyclic DINNN analogues)[1] | The constrained conformation of cyclic peptides often leads to a more precise fit into the enzyme's active site, increasing binding affinity.[2] |
| Potency (IC50) | Generally higher | Generally lower | Increased binding affinity and reduced conformational flexibility often translate to higher inhibitory potency. |
| Stability (Proteolytic Resistance) | More susceptible to degradation by proteases | More resistant to enzymatic degradation | The absence of free N- and C-termini and a more compact structure protect cyclic peptides from proteolytic enzymes. |
| Selectivity | Can be lower due to conformational flexibility | Can be higher due to a more defined structure | A rigid structure can minimize off-target binding by presenting a more specific interaction surface. |
| Cell Permeability | Can be limited | Can be enhanced, though not universally | Cyclization can mask polar groups and promote intramolecular hydrogen bonding, facilitating passage through cell membranes.[3] |
| Synthesis Complexity | Generally simpler and less expensive | More complex and costly due to cyclization steps | The introduction of a cyclic structure requires additional chemical steps and purification challenges. |
iNOS Signaling Pathway
Understanding the iNOS signaling pathway is fundamental to designing effective inhibitors. The diagram below illustrates the key steps leading to iNOS expression and subsequent NO production. Inhibitory peptides can be designed to target various components of this pathway, most commonly the iNOS enzyme itself.
Caption: The iNOS signaling pathway, from inflammatory stimuli to NO production.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for the comparative evaluation of linear and cyclic iNOS inhibitory peptides. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for comparing iNOS inhibitory peptides.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Both linear and cyclic peptides are typically synthesized using Fmoc-based solid-phase peptide synthesis.
-
Cyclization: For cyclic peptides, on-resin or solution-phase cyclization methods can be employed. Common strategies include amide bond formation (head-to-tail), disulfide bridge formation between cysteine residues, or the use of other chemical linkers.
-
Purification: Peptides are cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptides are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
iNOS Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and quantifiable end-product of NO, in cell culture supernatants.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used. Cells are seeded in 96-well plates and allowed to adhere.
-
Induction of iNOS Expression: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the linear and cyclic peptides before stimulation.
-
Nitrite Measurement: After a 24-hour incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve. The IC50 value is calculated as the concentration of the peptide that causes 50% inhibition of nitrite production.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (peptide) and an analyte (iNOS).
-
Immobilization: Recombinant iNOS protein is immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of the linear or cyclic peptide are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd = kd/ka) is then calculated to quantify the binding affinity.
iNOS Expression Analysis (Western Blot)
Western blotting is used to determine the effect of the peptides on the expression level of the iNOS protein.
-
Cell Treatment and Lysis: Cells are treated with the peptides and iNOS-inducing stimuli as described for the Griess assay. The cells are then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative amount of iNOS protein.
Conclusion
The decision to pursue linear or cyclic peptides as iNOS inhibitors should be guided by a thorough evaluation of their respective advantages and disadvantages. While linear peptides offer simplicity in synthesis, cyclic peptides frequently provide significant benefits in terms of potency, stability, and selectivity. The enhanced performance of cyclic peptides, as evidenced by their superior binding affinities, makes them a compelling choice for the development of next-generation iNOS-targeted therapeutics. The experimental protocols and workflow outlined in this guide provide a framework for the systematic and objective comparison of these two classes of molecules, enabling researchers to make data-driven decisions in their drug discovery programs.
References
Decoding Selectivity: A Comparative Guide to the Cross-Reactivity of SPSB2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of current SPSB2 inhibitors with other SOCS box proteins, supported by experimental data and detailed protocols.
The development of potent and selective inhibitors for the SPRY domain-containing SOCS box protein 2 (SPSB2) holds therapeutic promise for augmenting nitric oxide production in various diseases.[1][2] SPSB2 is a key negative regulator of inducible nitric oxide synthase (iNOS), targeting it for proteasomal degradation through an E3 ubiquitin ligase complex.[2][3] However, the SPSB family includes other members, such as SPSB1 and SPSB4, which also interact with iNOS.[1] This guide focuses on the cross-reactivity of pioneering cyclic peptide inhibitors of SPSB2 with these closely related proteins.
Quantitative Analysis of Inhibitor Cross-Reactivity
To date, comprehensive selectivity profiling of SPSB2 inhibitors against the entire SOCS box family (SOCS1-7, CISH) is not publicly available. The existing data primarily focuses on the cross-reactivity within the SPSB subfamily that also interacts with iNOS. The following table summarizes the binding affinities and inhibitory activities of three well-characterized cyclic peptide inhibitors: cR7, cR8, and cR9.
| Inhibitor | Target Protein | Binding Affinity (K_d) | Inhibition of iNOS Interaction |
| cR7 | SPSB2 | 103 ± 16 nM[1] | Strong inhibition at 10 µM[1] |
| SPSB1 | Data not available | Effective inhibition at 1 µM[1] | |
| SPSB4 | Data not available | Inhibition observed[1] | |
| cR8 | SPSB2 | 671 nM | No competition at 10 µM[1] |
| SPSB1 | Data not available | Effective inhibition at 10 µM[1] | |
| SPSB4 | Data not available | Inhibition observed[1] | |
| cR9 | SPSB2 | 308 ± 51 nM[1] | Strong inhibition at 10 µM[1] |
| SPSB1 | Data not available | Effective inhibition at 1 µM[1] | |
| SPSB4 | Data not available | Inhibition observed[1] |
Key Observations:
-
cR7 demonstrates the highest affinity for SPSB2 among the three inhibitors.[1]
-
All three cyclic peptides show the ability to disrupt the interaction between iNOS and SPSB1, SPSB2, and SPSB4, suggesting a degree of cross-reactivity within this subfamily.[1]
-
Interestingly, the binding of iNOS to SPSB1 appears to be more easily disrupted by these peptides compared to its interaction with SPSB2.[1]
Visualizing the Molecular Machinery and Experimental Processes
To better understand the context of this research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: SPSB2 E3 Ligase Complex and iNOS Degradation.
Caption: Workflow for Inhibitor Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the cross-reactivity of SPSB2 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein and Peptide Preparation: Recombinantly express and purify the SPRY domains of SPSB2, SPSB1, and SPSB4. Synthesize and purify the cyclic peptide inhibitors (e.g., cR7, cR8, cR9).
-
Buffer Preparation: Dialyze both the protein and peptide solutions extensively against the same buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8.0) to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the protein solution (e.g., 5-10 µM SPSB2) into the sample cell of the calorimeter.
-
Load the peptide inhibitor solution (e.g., 50-500 µM) into the injection syringe.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat-change peaks and fit the resulting data to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the K_d, n, ΔH, and ΔS.
GST Pulldown Assay for iNOS Displacement
This cellular assay assesses the ability of an inhibitor to disrupt the interaction between a target protein (e.g., SPSB2) and its endogenous binding partner (iNOS) in a cellular context.
Methodology:
-
Cell Culture and iNOS Induction: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of endogenous iNOS.
-
Cell Lysis: Lyse the stimulated cells to obtain a whole-cell lysate containing iNOS.
-
Inhibitor Incubation: Incubate the cell lysate with GST-tagged SPRY domains of SPSB1, SPSB2, and SPSB4 in the presence or absence of the inhibitors (e.g., cR7, cR8, cR9) at various concentrations.
-
Affinity Purification: Add glutathione-sepharose beads to the mixture to "pull down" the GST-tagged SPSB proteins and any interacting proteins.
-
Western Blot Analysis: Elute the bound proteins from the beads, separate them by SDS-PAGE, and perform a Western blot using an anti-iNOS antibody to detect the amount of iNOS that co-precipitated with each SPSB protein. A reduction in the iNOS band in the presence of the inhibitor indicates successful displacement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.
Methodology:
-
Chip Preparation: Immobilize the purified SPSB protein (ligand) onto a sensor chip surface.
-
Analyte Injection: Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor chip surface.
-
Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
Future Directions
The development of highly selective SPSB2 inhibitors requires a broader understanding of their interaction with the entire SOCS box protein family. Future studies should focus on:
-
Comprehensive Selectivity Screening: Profiling lead compounds against a panel of all eight SOCS box proteins (SOCS1-7 and CISH) to identify potential off-target effects.
-
Structural Biology: Determining the crystal structures of inhibitors in complex with other SPSB and SOCS proteins to understand the structural basis of selectivity or cross-reactivity.
-
Development of Non-Peptide Inhibitors: Moving beyond peptide-based inhibitors to small molecules that may offer improved selectivity and pharmacokinetic properties.
This guide provides a current snapshot of the cross-reactivity landscape for SPSB2 inhibitors. As research in this area progresses, a more complete picture of inhibitor selectivity will emerge, paving the way for the development of safer and more effective therapeutics.
References
A Comparative Guide to the Efficacy of CP1, CP2, and CP3 as SPSB2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclic peptide inhibitors CP1, CP2, and CP3, which target the SPRY domain-containing SOCS box protein 2 (SPSB2). SPSB2 is a key negative regulator of inducible nitric oxide synthase (iNOS), an enzyme critical for the innate immune response. By inhibiting the interaction between SPSB2 and iNOS, these compounds aim to prolong the functional lifetime of iNOS, thereby enhancing nitric oxide (NO) production to combat intracellular pathogens. This analysis is based on available experimental data to assist researchers in making informed decisions for future studies and therapeutic development.
Mechanism of Action of SPSB2 Inhibitors
SPSB2 is an adaptor protein within an E3 ubiquitin ligase complex, which also includes Cullin5, Rbx2, and the Elongin BC complex.[1][2][3] This complex targets iNOS for ubiquitination and subsequent proteasomal degradation.[4] The interaction is mediated by the binding of the SPSB2 SPRY domain to a specific "DINNN" motif on the N-terminus of iNOS.[5] CP1, CP2, and CP3 are all cyclic peptides designed to mimic this "DINNN" motif and competitively inhibit the SPSB2-iNOS interaction.[6][7] By disrupting this protein-protein interaction, these inhibitors prevent the degradation of iNOS, leading to sustained and elevated levels of intracellular NO.[8][9]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data for CP1, CP2, and CP3 based on preclinical studies. A direct head-to-head comparison under identical experimental conditions is not available in the current literature; therefore, the data is presented with its original context.
| Inhibitor | Target Species | Binding Affinity (K D) | Method | Key Findings | Reference |
| CP1 | Murine SPSB2 | 31 nM | Not Specified | Binds to the iNOS binding site of mSPSB2 and competes with full-length iNOS for binding in macrophage cell lysates. | [5] |
| CP2 | Murine SPSB2 | 21 nM | Not Specified | Shows slightly higher affinity for mSPSB2 compared to CP1 and effectively competes with iNOS in cell lysates. | [5] |
| CP3 | Human SPSB2 | 7 nM | Surface Plasmon Resonance (SPR) | Designed based on the structures of CP1 and CP2, resulting in a more potent inhibitor with a greater affinity for hSPSB2. Strongly inhibits the SPSB2-iNOS interaction in macrophage cell lysates. | [7][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of the key experimental protocols used to evaluate the efficacy of these SPSB2 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure the binding affinity between molecules in real-time. This method was utilized to determine the dissociation constant (K D) of CP3 for SPSB2.
Methodology:
-
Immobilization: Recombinant purified SPSB2 protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the inhibitor (e.g., CP3) at various concentrations is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized SPSB2 protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Dissociation: A buffer solution is flowed over the chip to allow for the dissociation of the inhibitor from the SPSB2 protein.
-
Data Analysis: The binding and dissociation kinetics are monitored over time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
Cell Lysate Inhibition Assay
This assay is performed to demonstrate that the peptide inhibitors can effectively compete with full-length iNOS for binding to SPSB2 in a more physiologically relevant environment.
Methodology:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.[12]
-
Cell Lysis: The stimulated cells are lysed to release the cellular proteins, including iNOS.[12]
-
Inhibition and Pulldown: The cell lysate is incubated with a purified, tagged version of the SPSB2 SPRY domain (e.g., GST-SPSB2) in the presence or absence of the inhibitor (CP1, CP2, or CP3).[5] The tagged SPSB2 and any bound proteins are then pulled down using an appropriate affinity matrix (e.g., glutathione-sepharose beads for GST-tagged proteins).[5]
-
Western Blotting: The pulled-down protein complexes are separated by SDS-PAGE and transferred to a membrane. The amount of iNOS that co-precipitated with the SPSB2 SPRY domain is detected by Western blotting using an anti-iNOS antibody. A decrease in the amount of pulled-down iNOS in the presence of the inhibitor indicates successful competition for binding.[5]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the SPSB2 signaling pathway and a typical experimental workflow.
Caption: SPSB2-mediated iNOS ubiquitination and degradation pathway and its inhibition.
Caption: A typical experimental workflow for a cell lysate inhibition assay.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Validating the Mechanism of Action of a Novel SPSB2-iNOS Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel peptide inhibitor targeting the interaction between the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS). By disrupting this interaction, the novel peptide is designed to prevent the proteasomal degradation of iNOS, leading to increased nitric oxide (NO) production, a key component of the innate immune response against pathogens.[1][2][3][4] This guide outlines the essential experiments, presents comparative data from known SPSB2-iNOS inhibitors, and provides detailed protocols to ensure rigorous validation.
The SPSB2-iNOS Signaling Pathway
Under normal physiological conditions, SPSB2 acts as a negative regulator of iNOS.[2][4] It is an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for ubiquitination and subsequent degradation by the proteasome.[1][5] This process tightly controls the levels of NO, preventing excessive production that can lead to cellular damage. The interaction is mediated by the SPRY domain of SPSB2 and a specific motif in the N-terminal region of iNOS.[1][5] Novel peptide inhibitors are designed to competitively bind to the SPRY domain of SPSB2, thereby preventing its interaction with iNOS and stabilizing iNOS protein levels.[6][7][8]
Caption: SPSB2-iNOS signaling pathway with and without a peptide inhibitor.
Comparative Performance of SPSB2-iNOS Peptide Inhibitors
The efficacy of a novel SPSB2-iNOS peptide inhibitor can be benchmarked against existing compounds. The following table summarizes the binding affinities of several known cyclic peptide inhibitors for SPSB2. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Peptide Inhibitor | Sequence | Binding Affinity (Kd) to SPSB2 | Reference(s) |
| cR7 | cyclo(RGDINNN) | ~6.5-fold higher than cR8 | [6] |
| cR8 | cyclo(RGDINNNV) | Moderate affinity | [6] |
| cR9 | cyclo(RGDINNNVE) | ~2-fold higher than cR8 | [6] |
| CP2 | Ac-c[CVDINNNC]-NH2 | 21 nM | [7][9] |
| CP3 | Not specified | 7 nM | [10][11] |
| Wild-type iNOS peptide | EKDINNNVXK (murine) | 13 nM | [1] |
Experimental Validation Workflow
A structured experimental approach is crucial for validating the mechanism of action. The following workflow outlines the key experiments from demonstrating target engagement to assessing the cellular effects.
Caption: Experimental workflow for validating a novel SPSB2-iNOS peptide inhibitor.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of SPSB2-iNOS Interaction
This experiment aims to show that the novel peptide can disrupt the binding of iNOS to SPSB2 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[1][12]
-
Treat the stimulated cells with varying concentrations of the novel peptide inhibitor and a known comparator (e.g., CP2). Include an untreated control.
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Probe the membrane with primary antibodies against both iNOS and SPSB2 to detect the co-immunoprecipitated proteins.[1][17] A decrease in the amount of co-precipitated iNOS in the presence of the peptide indicates successful disruption of the interaction.
-
Western Blot for iNOS Protein Levels
This experiment validates that the inhibition of the SPSB2-iNOS interaction leads to an accumulation of iNOS protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture and stimulate RAW 264.7 macrophages with LPS/IFN-γ as described above.[1]
-
Treat the cells with the novel peptide inhibitor at various concentrations and time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration.[16]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane to prevent non-specific antibody binding.[16]
-
Incubate with a primary antibody specific for iNOS.[12][17][18]
-
Incubate with an HRP-conjugated secondary antibody.[16]
-
Detect the protein bands using a chemiluminescent substrate.[16]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the iNOS band intensity in peptide-treated cells compared to controls will confirm iNOS stabilization.
-
Nitric Oxide (NO) Production Assay
This functional assay measures the downstream consequence of iNOS stabilization – increased NO production.
Methodology:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in a 24-well or 96-well plate.[19]
-
Stimulate the cells with LPS/IFN-γ in the presence of varying concentrations of the novel peptide inhibitor.
-
-
Sample Collection:
-
After a 24-hour incubation, collect the cell culture supernatant.[19]
-
-
Griess Assay:
-
NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the supernatant using the Griess reagent.[19][20]
-
Mix the supernatant with the Griess reagent (containing sulfanilamide (B372717) and N-naphthyl-ethylenediamine).[20]
-
Incubate for 10-15 minutes at room temperature to allow for the formation of a colored azo compound.[21][22]
-
Measure the absorbance at 540 nm using a microplate reader.[20][21][23]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[21][22] An increase in nitrite levels in peptide-treated cells will demonstrate the functional activity of the inhibitor.
-
Cell Viability Assay
This assay is essential to determine if the observed effects are due to the specific mechanism of action or are a result of peptide-induced cytotoxicity.
Methodology:
-
Cell Culture and Treatment:
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[24][26] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[24]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[24][26]
-
Measure the absorbance at 570 nm.[24]
-
-
Data Analysis:
By following this comprehensive guide, researchers can rigorously validate the mechanism of action of a novel SPSB2-iNOS peptide inhibitor, compare its performance to existing alternatives, and generate the robust data package required for further development.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation | Semantic Scholar [semanticscholar.org]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. elkbiotech.com [elkbiotech.com]
- 23. nwlifescience.com [nwlifescience.com]
- 24. benchchem.com [benchchem.com]
- 25. lifetein.com [lifetein.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Confirming On-Target Effects of SPSB2-iNOS Peptides in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of SPSB2-iNOS inhibitory peptides in primary cells. These peptides are designed to disrupt the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS), thereby preventing iNOS degradation and enhancing nitric oxide (NO) production. This can have significant therapeutic implications for infectious and cancerous diseases.[1][2][3]
The following sections detail the experimental validation of these peptides, offering a comparison with alternative methods and providing the necessary protocols for replication.
Mechanism of Action: The SPSB2-iNOS Interaction
SPSB2 is an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for polyubiquitination and subsequent proteasomal degradation.[3][4][5] By binding to the N-terminal region of iNOS, SPSB2 effectively shortens the half-life of the enzyme, thus downregulating the production of nitric oxide.[3][4] Inhibitory peptides are designed to mimic the iNOS binding motif, competitively binding to SPSB2 and preventing its interaction with iNOS.[2][6] This leads to a prolonged iNOS half-life, increased iNOS protein levels, and consequently, elevated NO production in cells.[3][4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cyclic Peptides Emerge as Superior Inhibitors of the SPSB2-iNOS Protein-Protein Interaction
For Immediate Publication
A comprehensive analysis of current research indicates that cyclic peptides represent a significantly more advantageous therapeutic modality for inhibiting the SPSB2-iNOS protein-protein interaction (PPI) compared to traditional small molecules. This guide provides a detailed comparison, supported by available experimental data, for researchers and drug development professionals in the fields of oncology, infectious diseases, and inflammatory conditions.
The intracellular protein SPSB2 (SPRY domain-containing SOCS box protein 2) is a key negative regulator of inducible nitric oxide synthase (iNOS), an enzyme critical for the host immune response. SPSB2 targets iNOS for proteasomal degradation through a direct PPI, thereby limiting the production of nitric oxide (NO), a potent antimicrobial and antitumor agent. Inhibition of this interaction is a promising therapeutic strategy to enhance the innate immune response. While small molecule inhibitors are often the preferred modality in drug discovery, the nature of the SPSB2-iNOS interface has made the development of such inhibitors challenging. In contrast, cyclic peptides have emerged as potent and selective inhibitors, offering several distinct advantages.
Superior Binding Affinity and Specificity
Cyclic peptides have consistently demonstrated high binding affinity for SPSB2, often in the low nanomolar range. This is attributed to their ability to mimic the native binding motif of iNOS, the DINNN sequence, while benefiting from conformational rigidity imposed by cyclization. This pre-organization reduces the entropic penalty of binding, leading to enhanced affinity.
Small molecule inhibitors for the SPSB2-iNOS interaction are not yet well-established in the scientific literature, and thus direct quantitative comparisons are limited. However, the large, relatively flat binding surface of the SPSB2 SPRY domain presents a significant challenge for small molecules to achieve high-affinity and specific interactions. Cyclic peptides, with their larger surface area, are better suited to target such challenging PPIs.
Quantitative Comparison of SPSB2 Inhibitors
| Inhibitor Class | Compound | Binding Affinity (KD) to SPSB2 | Assay | Reference |
| Cyclic Peptide | CP1 (cystathionine analogue) | Low nanomolar | SPR | [1][2] |
| Cyclic Peptide | CP2 (lactam-bridge cyclized) | 21 nM | SPR | [1][2] |
| Cyclic Peptide | CP3 | 7 nM | SPR | |
| Cyclic Peptide | cR7 (cyclo(RGDINNN)) | 103 ± 16 nM | ITC | |
| Cyclic Peptide | cR9 (cyclo(RGDINNNVE)) | 308 ± 51 nM | ITC | |
| Linear Peptide | DINNN | 318 nM | SPR | [1] |
| Small Molecule | Not Yet Reported | N/A | N/A |
This table summarizes key binding affinity data for cyclic peptide inhibitors of SPSB2. The absence of data for small molecule inhibitors highlights the current state of research in the field.
Enhanced Stability and Reduced Proteolytic Degradation
A significant advantage of cyclic peptides over their linear counterparts and many small molecules is their enhanced stability. The cyclic backbone provides resistance to degradation by proteases, a common challenge in the development of peptide-based therapeutics. Redox-stable cyclization strategies, such as the use of cystathionine (B15957) or lactam bridges, have been successfully employed to create SPSB2 inhibitors with improved stability in reducing intracellular environments.[1][2]
Cellular Activity and Target Engagement
Studies have shown that cyclic peptide inhibitors can effectively displace full-length iNOS from SPSB2 in macrophage cell lysates, demonstrating their ability to engage the target in a cellular context.[1][2] This is a critical step in validating the therapeutic potential of these inhibitors. The development of cell-permeable cyclic peptides, for instance by incorporating cell-penetrating peptide motifs, is an active area of research to further enhance their drug-like properties.
The SPSB2-iNOS Signaling Pathway
The canonical pathway involves the recognition of the DINNN motif in the N-terminus of iNOS by the SPRY domain of SPSB2. SPSB2, as part of an E3 ubiquitin ligase complex, then mediates the polyubiquitination of iNOS, targeting it for degradation by the proteasome. This results in a reduction of NO production.
References
Safety Operating Guide
Proper Disposal of SPSB2-iNOS Inhibitory Cyclic Peptide-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must handle synthetic peptides with a high degree of caution due to their potent biological activity and often unknown toxicological profiles. Treating all novel synthetic peptides as potentially hazardous materials is a critical precautionary principle in a laboratory setting.[1] This guide outlines a comprehensive procedure for the safe disposal of SPSB2-iNOS inhibitory cyclic peptide-1 and its associated waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2] This serves as the primary barrier against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[2]
-
Eye Protection: Safety glasses or goggles are required to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown should be worn over personal clothing.[2]
-
Respiratory Protection: When handling the lyophilized powder form of the peptide, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[2][3]
Always review the Safety Data Sheet (SDS) for any chemical used in your experiments, including solvents for the peptide.[2] All handling of the peptide should be confined to a designated and clean laboratory area.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach from segregation at the point of generation to final collection by trained personnel.
Step 1: Waste Segregation and Containerization
Proper segregation of waste is crucial to ensure safe and compliant disposal.[1][2]
-
Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] The container must be kept closed except when adding waste.
-
-
Liquid Waste: This includes unused peptide solutions, stock solutions, and contaminated buffers.[3] The solvents used to dissolve the peptide will determine the specific hazardous waste category (e.g., halogenated vs. non-halogenated).[1]
-
Sharps Waste: This includes any needles, syringes, or other contaminated items that can puncture the skin.
Step 2: Chemical Decontamination (Inactivation)
For an added layer of safety, especially for liquid waste or for decontaminating glassware, chemical inactivation can be employed. The choice of method depends on the nature of the waste and available laboratory resources.
| Decontamination Method | Recommended Concentration/Conditions | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite).[6][7] | 30 - 60 minutes | Effective for many peptides but can be corrosive to some surfaces.[7] |
| Strong Acid/Base | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[7] | Minimum 30 minutes | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.[7] |
| Autoclaving | 121°C and 15 psi.[6] | 30 - 60 minutes | Often used as a secondary step after chemical inactivation, especially for biohazardous waste.[6] |
Experimental Protocol for Chemical Inactivation (using 10% Bleach):
-
In a designated chemical fume hood, carefully add a 10% bleach solution to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.[7]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[6]
-
After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.[6]
Step 3: Labeling and Storage of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure.
-
Procedure: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical(s), and the approximate concentration. The date of accumulation should also be noted. Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[1] Use secondary containment trays to prevent spills.[1]
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's certified hazardous waste program.
-
Procedure: Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution, arrange for a pickup with your EHS department.[1] Follow your institution's specific procedures for requesting a hazardous waste collection.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. intelligenthq.com [intelligenthq.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling SPSB2-iNOS inhibitory cyclic peptide-1
Essential Safety and Handling of SPSB2-iNOS Inhibitory Cyclic Peptide-1
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like this compound is critical for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended based on general safety protocols for handling bioactive peptides.[2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][5] A face shield is recommended when a high risk of splashing exists.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended.[1][5][6] Consider double-gloving for added protection when handling concentrated solutions.[1] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][7] |
Operational Plan: Safe Handling and Reconstitution
A clear, step-by-step operational plan is essential for the safe and consistent handling of chemical compounds.[8] The following protocol outlines the safe handling of this compound from its lyophilized form to a reconstituted solution.
-
Preparation : Before handling, ensure the work area, such as a laminar flow hood or a designated clean bench, is sterile and uncluttered.[2][9] Gather all necessary supplies, including the peptide vial, sterile solvent (e.g., sterile water, bacteriostatic water, or a buffer), sterile syringes or pipettes, and alcohol swabs.[10]
-
Equilibration : Allow the lyophilized peptide vial to warm to room temperature before opening. This crucial step prevents moisture condensation inside the vial, which can degrade the peptide.[10][11]
-
Sterilization : Sanitize the rubber stopper of the vial with an alcohol swab to maintain aseptic conditions.[10][12]
-
Solvent Addition : Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent down the inner wall of the vial, avoiding direct contact with the lyophilized powder.[10]
-
Dissolution : Gently swirl the vial to dissolve the peptide.[10] Avoid vigorous shaking, which can cause foaming and potential degradation of the peptide.[13] If the peptide is difficult to dissolve, gentle sonication may be used.[11]
-
Storage of Reconstituted Peptide : For short-term storage, keep the reconstituted peptide solution at 2-8°C. For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][14][11][15]
Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and accidental exposure.[4] All materials that have come into contact with this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused Peptide Solution | Collect in a designated and clearly labeled hazardous waste container.[5][15] Do not pour down the drain.[2][16] |
| Contaminated Materials | All materials, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.[1][5][15] Empty vials should be rinsed with a suitable solvent, and the rinsate collected as chemical waste before disposing of the container.[17] |
| Spills | In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[17] |
Consult your institution's Environmental Health and Safety (EHS) office for specific protocols, as local regulations for chemical waste disposal must be followed.[15][16]
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for handling this compound.
This document is intended to provide foundational safety and handling information. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE [growsafe.co.nz]
- 7. peptide.co.jp [peptide.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. intelligenthq.com [intelligenthq.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. protopeptide.is [protopeptide.is]
- 13. jpt.com [jpt.com]
- 14. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 15. peptide24.store [peptide24.store]
- 16. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 17. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
